molecular formula C6H12ClNO2 B1338714 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride CAS No. 6628-74-6

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Cat. No.: B1338714
CAS No.: 6628-74-6
M. Wt: 165.62 g/mol
InChI Key: HIGULTVOVROJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGULTVOVROJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515421
Record name (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-74-6
Record name 6628-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6628-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: A Versatile Building Block in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrrolidine Moiety

In the landscape of medicinal chemistry and novel material science, the five-membered pyrrolidine ring stands out as a privileged scaffold.[1] Its prevalence in biologically active molecules stems from its unique stereochemical and conformational properties.[1] The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space that is often critical for optimizing interactions with biological targets.[1]

This guide focuses on a key derivative of this scaffold: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS Number: 6628-74-6 ).[2][3][4][5] This compound is more than a simple chemical; it is a strategic starting material that marries the versatile pyrrolidine ring with a reactive carboxylic acid handle. The hydrochloride salt form enhances its stability and aqueous solubility, making it a practical and reliable reagent for a multitude of synthetic applications.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its properties, applications, and synthetic utility.

Core Compound Identification and Properties

A precise understanding of a reagent's physicochemical properties is the foundation of successful and reproducible research. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6628-74-6[2][5]
IUPAC Name 2-pyrrolidin-1-ylacetic acid;hydrochloride[2][]
Synonyms Pyrrolidin-1-yl-acetic acid hydrochloride, 1-Pyrrolidineacetic acid hydrochloride[3][4][7]
Molecular Formula C₆H₁₂ClNO₂[2]
Molecular Weight 165.62 g/mol [2]
Appearance White to off-white crystalline solid[2][7]
Boiling Point 269.9 °C at 760 mmHg[]
Solubility Soluble in water[2]
Purity Typically ≥95% - 97%[8]
Storage Inert atmosphere, room temperature[7]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through straightforward and well-established chemical reactions. A common and efficient method involves the direct nucleophilic substitution of a haloacetic acid with pyrrolidine, followed by salt formation.

Pyrrolidine Pyrrolidine Intermediate 2-(Pyrrolidin-1-yl)acetic acid (Free Base) Pyrrolidine->Intermediate + ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate FinalProduct 2-(Pyrrolidin-1-yl)acetic acid Hydrochloride Intermediate->FinalProduct + HCl HCl Hydrochloric Acid HCl->FinalProduct

Caption: General Synthesis Pathway.

The true utility of this compound lies in its dual reactivity. The tertiary amine of the pyrrolidine ring is relatively unreactive under many conditions, allowing the carboxylic acid moiety to be selectively targeted for various transformations. Key reactions include:

  • Amide Formation: The carboxylic acid can be readily coupled with primary or secondary amines to form amides. This is a cornerstone reaction in peptide synthesis and the construction of novel pharmaceutical candidates.

  • Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters, which can be useful for modifying solubility or as protecting groups.[2]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.

Applications in Research and Drug Development

The structural features of this compound make it a valuable building block in several research domains.

1. Pharmaceutical Intermediate: The compound is a key intermediate in the synthesis of drugs, particularly those targeting neurological conditions.[2] The pyrrolidine scaffold is a common feature in central nervous system (CNS) active compounds. Its incorporation can influence a molecule's polarity, lipophilicity, and ability to cross the blood-brain barrier. Research suggests the molecule itself may serve as a modulator of neurotransmitter systems, making it a candidate for pharmacological investigation.[2]

2. Organic Synthesis Building Block: As a bifunctional molecule, it serves as a versatile starting point for creating more complex molecular architectures.[2] Medicinal chemists utilize the pyrrolidine ring to introduce specific conformational constraints or to act as a hydrogen bond acceptor, which is crucial for molecular recognition at a target receptor.[9]

3. Biochemical Research: Derivatives of 2-(Pyrrolidin-1-Yl)Acetic Acid are used in biochemical assays to probe receptor interactions and study neurotransmission pathways.[2] It can also serve as a precursor for the biosynthesis of natural products like Tussilagine and Isotussilagine, which are subjects of neurological research.[10][11]

Experimental Protocol: General Workflow for Amide Coupling

The following protocol outlines a standard, self-validating workflow for using this compound in an amide coupling reaction. The choice of coupling agent and base is critical; here, we use HATU, a common and efficient peptide coupling reagent.

Objective: To synthesize an N-benzyl amide derivative as a proof-of-concept.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

cluster_prep 1. Reaction Setup cluster_coupling 2. Coupling cluster_workup 3. Work-up & Purification A Dissolve Pyrrolidine Acid HCl and Benzylamine in DMF B Add DIPEA to neutralize HCl and free the amine A->B C Add HATU to activate the carboxylic acid B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Quench reaction Dilute with Ethyl Acetate D->E F Wash with 1M HCl, NaHCO₃, and Brine E->F G Dry organic layer (MgSO₄) and concentrate F->G H Purify via column chromatography G->H

Caption: Standard Amide Coupling Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Amine Addition: Add 1.1 equivalents of benzylamine to the solution.

  • Neutralization: Add 2.5 equivalents of DIPEA. The base is crucial; it neutralizes the hydrochloride salt and the carboxylic acid, and also scavenges the acid produced during the HATU activation step. Allow to stir for 5-10 minutes.

  • Activation and Coupling: Add 1.2 equivalents of HATU to the mixture. The solution may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored periodically (e.g., every 30 minutes) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the product.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography to obtain the final, pure amide.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Statements: this compound is associated with the following hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile chemical reagent. Its combination of the conformationally significant pyrrolidine ring and a synthetically accessible carboxylic acid group provides a reliable entry point for the synthesis of a wide range of complex molecules. For research teams in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in developing next-generation innovations.

References

"2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

This guide provides an in-depth technical overview of this compound, a pivotal building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's molecular characteristics, synthesis, and practical applications, grounding theoretical knowledge in field-proven insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in numerous biologically active natural products, such as nicotine and proline, underscores its evolutionary selection as a privileged structure.[3] The non-planar, puckered conformation of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for achieving specific and high-affinity interactions with biological targets.[2]

Within this context, this compound (CAS No: 6628-74-6) emerges as a versatile and strategic intermediate. It combines the key pyrrolidine moiety with a reactive carboxylic acid handle, presented as a stable, water-soluble hydrochloride salt. This unique combination makes it an excellent starting material for introducing the pyrrolidine group into larger, more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system.[1]

Molecular Structure and Physicochemical Properties

The structural and physical properties of a compound dictate its reactivity, handling, and formulation potential. This compound is a white to off-white crystalline solid, valued for its stability and ease of use in aqueous and protic solvents.[1]

Structural Features

The molecule consists of three key components:

  • Pyrrolidine Ring : A saturated five-membered nitrogen heterocycle. The tertiary amine within the ring is nucleophilic in its free base form and serves as the point of attachment for the acetic acid group.

  • Acetic Acid Moiety : Provides a carboxylic acid functional group (-COOH), which is a versatile handle for a wide range of chemical transformations, most notably amide bond formation.

  • Hydrochloride Salt : The compound is the hydrochloride salt of the tertiary amine. This salt form renders the molecule significantly more water-soluble and crystalline compared to its free base, which improves its shelf-life, handling, and utility in various reaction conditions.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 6628-74-6[1][4][5]
Molecular Formula C₆H₁₂ClNO₂[1][5][6]
Molecular Weight 165.62 g/mol [1][5][6]
IUPAC Name 2-pyrrolidin-1-ylacetic acid;hydrochloride[1]
Appearance White to off-white crystalline solid[1][7]
Solubility Soluble in water[1]
SMILES C1CCN(C1)CC(=O)O.Cl[1]
InChI Key HIGULTVOVROJID-UHFFFAOYSA-N[1][4]
Storage Store in a dry, inert atmosphere at room temperature.[4][7]

Synthesis Pathway and Mechanistic Rationale

Understanding the synthesis of a building block is critical for quality control and process optimization. A prevalent and efficient method for preparing this compound involves the direct N-alkylation of pyrrolidine, followed by salt formation.[1]

Synthetic Workflow

The synthesis can be visualized as a two-step process: N-alkylation followed by acidification.

G cluster_0 Step 1: N-Alkylation (S_N2 Reaction) cluster_1 Step 2: Hydrochloride Salt Formation Pyrrolidine Pyrrolidine FreeBase 2-(Pyrrolidin-1-yl)acetic Acid (Free Base) Pyrrolidine->FreeBase Nucleophilic Attack ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->FreeBase Base Base (e.g., NaHCO₃) Base->Pyrrolidine Neutralizes HCl byproduct FinalProduct 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride FreeBase->FinalProduct Protonation HCl Hydrochloric Acid (HCl) HCl->FinalProduct

Caption: General synthesis workflow for this compound.

Causality and Mechanistic Discussion
  • N-Alkylation : This step is a classic Williamson ether synthesis analogue, applied to an amine. Pyrrolidine acts as the nucleophile, and chloroacetic acid is the electrophile. The nitrogen atom of pyrrolidine attacks the carbon atom bearing the chlorine, displacing the chloride ion in a standard S_N2 reaction.

  • Choice of Reagents : Chloroacetic acid is an ideal electrophile due to the electron-withdrawing nature of the adjacent carboxylic acid, which enhances the reactivity of the C-Cl bond.

  • Role of Base : The reaction generates one equivalent of HCl as a byproduct. A mild base, such as sodium bicarbonate, is typically added to neutralize this acid, preventing the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.

  • Hydrochloride Formation : After the initial reaction, the free base, 2-(Pyrrolidin-1-yl)acetic acid, is treated with a stoichiometric amount of hydrochloric acid.[1] This protonates the more basic tertiary nitrogen of the pyrrolidine ring, forming the stable, easily isolable hydrochloride salt.

Core Applications in Drug Discovery

This molecule is not an end product but a crucial starting point. Its value lies in its ability to efficiently introduce the pyrrolidine scaffold into potential drug candidates.

Role as a Pharmaceutical Intermediate

The compound serves as a key building block for more complex molecules.[1][8] The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), where it can influence properties like receptor binding, metabolic stability, and blood-brain barrier penetration. Research suggests that derivatives may act as modulators of neurotransmitter systems.[1] While specific drug names derived directly from this exact starting material are proprietary, the structural motif is found in classes of compounds investigated for neurological and inflammatory conditions. For instance, related structures like (2-Oxopyrrolidin-1-yl)acetic acid are used to create inhibitors of phosphodiesterase 4B (PDE4B), which is relevant in inflammatory diseases.[1]

G cluster_amides Amide Coupling cluster_esters Esterification start 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride coupling Peptide Coupling (e.g., EDC, HOBt) start->coupling acid_cat Acid Catalyst start->acid_cat amine Primary/Secondary Amine (R-NH₂) amine->coupling amide_product Pyrrolidine-Containing Amide Derivative coupling->amide_product api Complex API Scaffolds (e.g., for CNS Targets) amide_product->api alcohol Alcohol (R-OH) alcohol->acid_cat ester_product Pyrrolidine-Containing Ester Derivative acid_cat->ester_product ester_product->api

Caption: Role as a versatile intermediate in synthetic pathways.

Experimental Protocol: Amide Coupling Reaction

To illustrate the practical utility of this compound, the following section provides a detailed, self-validating protocol for a standard amide coupling reaction.

Objective : To synthesize N-benzyl-2-(pyrrolidin-1-yl)acetamide from this compound and benzylamine.

Materials and Reagents
  • This compound

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology
  • Reaction Setup (Time: ~15 min)

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10.0 mmol).

    • Add anhydrous dichloromethane (DCM, 40 mL). Stir the suspension.

    • Causality: DCM is a good, relatively non-polar aprotic solvent that dissolves most organic reagents but not the hydrochloride salt initially, which will dissolve as the reaction progresses. Anhydrous conditions are crucial as water can hydrolyze the active ester intermediate formed by EDC.

  • Amine Neutralization and Reagent Addition (Time: ~20 min)

    • Add N,N-Diisopropylethylamine (DIPEA) (3.83 mL, 22.0 mmol, 2.2 eq). Stir until the solution becomes clear.

    • Causality: DIPEA is a non-nucleophilic base. Two equivalents are used: one to neutralize the hydrochloride salt of the starting material, forming the free carboxylate, and a second to neutralize the HCl generated during the EDC coupling process.

    • Add Hydroxybenzotriazole (HOBt) (1.53 g, 11.0 mmol, 1.1 eq) and EDC (2.11 g, 11.0 mmol, 1.1 eq). Stir for 10 minutes.

    • Causality: EDC is the coupling agent that activates the carboxylic acid. HOBt is an additive that reacts with the activated acid to form an active ester intermediate. This intermediate is more stable and less prone to side reactions (like N-acylurea formation) and racemization than the EDC-activated species alone, ensuring a cleaner reaction and higher yield.

    • Add benzylamine (1.09 mL, 10.0 mmol, 1.0 eq) dropwise.

  • Reaction Monitoring (Time: 2-4 hours)

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in DCM eluent). Check for the consumption of the limiting reagent, benzylamine.

    • Self-Validation: A successful reaction is indicated by the disappearance of the benzylamine spot on the TLC plate and the appearance of a new, less polar product spot.

  • Aqueous Workup (Time: ~45 min)

    • Once the reaction is complete, dilute the mixture with an additional 40 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality: The NaHCO₃ wash removes unreacted HOBt and any acidic byproducts. The brine wash removes residual water and helps to break any emulsions.

  • Drying and Concentration (Time: ~30 min)

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Causality: Removing all water with MgSO₄ is critical before removing the solvent to prevent hydrolysis of the product upon storage.

  • Purification (Time: ~1-2 hours)

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield N-benzyl-2-(pyrrolidin-1-yl)acetamide as a pure solid or oil.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][9]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] When handling the powder outside of a fume hood, a dust mask is recommended.

  • Handling Precautions : Avoid breathing dust (P261).[4][6] Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[4][6][9]

  • Storage : Store in a tightly sealed container in a dry, well-ventilated place away from incompatible substances.[10]

Conclusion

This compound is more than just a chemical with a defined structure and weight; it is a strategic tool for the modern medicinal chemist. Its combination of a privileged pyrrolidine scaffold, a versatile carboxylic acid handle, and favorable physical properties as a hydrochloride salt makes it an invaluable building block. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in the rational design and development of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1][2] Its molecular structure, featuring a pyrrolidine ring and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide range of more complex molecules.[2] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering in-depth technical details and field-proven insights for researchers, scientists, and drug development professionals. The pyrrolidine ring is a fundamental component of numerous biologically active compounds, and this guide will explore the most effective methods for its incorporation via the synthesis of the target molecule.[2][3]

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through a few key methodologies. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability. The selection of a particular route often depends on the specific requirements of the research or manufacturing process.

Pathway 1: Direct Alkylation of Pyrrolidine with Chloroacetic Acid

This is one of the most straightforward and commonly employed methods for the synthesis of 2-(Pyrrolidin-1-yl)acetic acid.[1] The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the secondary amine of pyrrolidine.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetic acid that is bonded to the chlorine atom. This results in the formation of a C-N bond and the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. The free base, 2-(Pyrrolidin-1-yl)acetic acid, is then converted to its hydrochloride salt by treatment with hydrochloric acid.[1]

Experimental Protocol: Direct Alkylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in a suitable solvent, such as water or an alcohol.

  • Addition of Pyrrolidine: Slowly add pyrrolidine to the solution. An exothermic reaction may occur, so cooling the flask in an ice bath is recommended.

  • Base Addition: Add a base, such as sodium carbonate or sodium hydroxide, portion-wise to neutralize the forming HCl.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid.

  • Isolation: The product, this compound, will precipitate out of the solution. It can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Visualization of Direct Alkylation Pathway

Direct_Alkylation Pyrrolidine Pyrrolidine Intermediate 2-(Pyrrolidin-1-yl)acetic Acid (Free Base) Pyrrolidine->Intermediate + Chloroacetic Acid Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Intermediate HCl_Salt 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride Intermediate->HCl_Salt + HCl Base Base (e.g., Na2CO3) Base->Intermediate Neutralization HCl HCl HCl->HCl_Salt

Caption: Direct alkylation of pyrrolidine.

Pathway 2: Reductive Amination

An alternative approach involves the reductive amination of a suitable keto-acid or aldehyde-acid with pyrrolidine.[1] This method can be advantageous when the starting materials are more readily available or when stereochemical control is desired.

Reaction Mechanism and Rationale

This pathway proceeds in two main steps. First, the pyrrolidine reacts with the carbonyl group of the keto-acid or aldehyde-acid to form an iminium ion intermediate. In the second step, a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the iminium ion to the desired secondary amine. The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group of the starting material.

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve the keto-acid (e.g., glyoxylic acid) in a suitable solvent, such as methanol or acetonitrile, in a round-bottom flask.

  • Addition of Pyrrolidine: Add pyrrolidine to the solution and stir for a short period to allow for the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Workup and Isolation: Quench the reaction by adding a small amount of acetone. Remove the solvent under reduced pressure. The residue can then be taken up in water and acidified with HCl to precipitate the hydrochloride salt.

Visualization of Reductive Amination Pathway

Reductive_Amination Keto_Acid Keto-Acid (e.g., Glyoxylic Acid) Iminium_Ion Iminium Ion Intermediate Keto_Acid->Iminium_Ion Pyrrolidine Pyrrolidine Pyrrolidine->Iminium_Ion Free_Base 2-(Pyrrolidin-1-yl)acetic Acid (Free Base) Iminium_Ion->Free_Base HCl_Salt 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride Free_Base->HCl_Salt + HCl Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Free_Base Reduction HCl HCl HCl->HCl_Salt

Caption: Reductive amination pathway.

Data Summary

Synthesis PathwayKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Alkylation Pyrrolidine, Chloroacetic Acid, Base70-85>98Simple, cost-effective, readily available reagents.Can be exothermic, potential for side reactions.
Reductive Amination Keto-acid, Pyrrolidine, Reducing Agent65-80>99Milder conditions, potential for stereocontrol.More expensive reagents, may require pH control.

Applications in Drug Development

2-(Pyrrolidin-1-yl)acetic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals. For instance, the structurally related compound, 2-oxo-1-pyrrolidine acetamide, is the chemical name for Piracetam, a well-known nootropic drug used to enhance cognitive function.[4][5][6] The pyrrolidine moiety is a common feature in medicinal chemistry, often incorporated to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

The synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, which are biologically active compounds with psychotropic and cerebroprotective properties, often starts from precursors derived from 2-(pyrrolidin-1-yl)acetic acid.[7] Furthermore, this compound serves as a key intermediate in the preparation of pyrazolopyridines, which are inhibitors of phosphodiesterase 4B (PDE4B) and have potential applications in treating inflammatory diseases.[1]

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice between direct alkylation and reductive amination will depend on the specific needs of the laboratory or production facility, considering factors such as cost, scale, and desired purity. Understanding the underlying mechanisms and experimental nuances of each method is crucial for achieving high yields and a pure product. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate.

References

The Synthetic Heart of Discovery: A Technical Guide to the Applications of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical exploration of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, a key molecular scaffold in modern drug discovery. While direct biological activity of this compound is not extensively documented, its true significance lies in its role as a versatile synthetic precursor. We will delve into the chemical properties that make it a valuable building block, explore the diverse biological activities of the molecules it helps create, and provide practical, field-proven experimental protocols for its application.

Introduction: The Unseen Importance of a Synthetic Workhorse

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a privileged scaffold found in a multitude of biologically active compounds.[1][2] Its non-planar, saturated structure provides a three-dimensional framework that is crucial for specific interactions with biological targets.[2] this compound (CAS No: 6628-74-6) embodies this principle, not as a final drug, but as a critical starting material for the synthesis of a wide array of therapeutic agents.[3] This guide will illuminate the path from this seemingly simple precursor to complex molecules with profound biological effects.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H12ClNO2[3]
Molecular Weight165.62 g/mol [3]
AppearanceWhite to off-white crystalline solid[3]
SolubilitySoluble in water[3]
StorageRoom temperature, under inert atmosphere

The Pyrrolidine Scaffold: A Gateway to Diverse Biological Activity

The true biological significance of this compound is realized in the compounds synthesized from it. The pyrrolidine moiety is a key feature in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.

Central Nervous System (CNS) Modulation

The pyrrolidine ring is a common feature in molecules designed to interact with CNS targets. Its stereochemistry and conformational flexibility allow for precise tuning of receptor and enzyme interactions.[2] While direct studies on this compound are limited, it is a precursor for compounds with potential effects on neurotransmitter systems.[3]

Antimicrobial and Antiviral Applications

Derivatives of the pyrrolidine scaffold have shown promise in the development of novel antimicrobial and antiviral agents. For instance, pyrrolidine-containing compounds have been investigated as inhibitors of enzymes crucial for microbial survival, such as InhA in Mycobacterium tuberculosis.

Enzyme Inhibition

The structural rigidity and chirality of the pyrrolidine ring make it an ideal component for designing potent and selective enzyme inhibitors. This is exemplified by its presence in drugs targeting enzymes like angiotensin-converting enzyme (ACE) and phosphodiesterases.[1]

Synthetic Pathways: From Precursor to Potent Molecules

The utility of this compound stems from the reactivity of its carboxylic acid and the stability of the pyrrolidine ring. These features allow for its incorporation into larger, more complex molecules through standard synthetic transformations.

Amide Bond Formation: A Common Strategy

A primary synthetic route involving this compound is the formation of amide bonds. The carboxylic acid can be activated and coupled with a variety of amines to generate a diverse library of compounds.

Amide Bond Formation 2-(Pyrrolidin-1-Yl)Acetic Acid HCl 2-(Pyrrolidin-1-Yl)Acetic Acid HCl Amide Product Amide Product 2-(Pyrrolidin-1-Yl)Acetic Acid HCl->Amide Product Activation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Product Coupling Reagents (e.g., HATU, EDC) Coupling Reagents (e.g., HATU, EDC) Coupling Reagents (e.g., HATU, EDC)->Amide Product

Caption: General workflow for amide bond formation.

Esterification

The carboxylic acid moiety can also undergo esterification to produce another class of derivatives with potentially different physicochemical and biological properties.[3]

Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized in a research setting.

Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of a hypothetical amide derivative for screening purposes.

Objective: To synthesize N-benzyl-2-(pyrrolidin-1-yl)acetamide from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel, rotary evaporator.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add DIPEA (2.5 eq). Stir for 10 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture and stir for another 15 minutes.

  • Add benzylamine (1.0 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

In Vitro Assay for a Hypothetical Biological Target

This protocol outlines a general procedure for testing the synthesized derivative against a hypothetical enzyme target.

Objective: To determine the inhibitory activity of N-benzyl-2-(pyrrolidin-1-yl)acetamide against a hypothetical enzyme using a fluorescence-based assay.

Materials:

  • Synthesized N-benzyl-2-(pyrrolidin-1-yl)acetamide

  • Target enzyme

  • Fluorogenic substrate for the enzyme

  • Assay buffer

  • DMSO (Dimethyl sulfoxide)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations.

  • In a 96-well microplate, add the test compound dilutions. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only).

  • Add the target enzyme to all wells except the negative control. Incubate for 15 minutes at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis Compound Stock (DMSO) Compound Stock (DMSO) Serial Dilution Serial Dilution Compound Stock (DMSO)->Serial Dilution Add Compound Dilutions Add Compound Dilutions Serial Dilution->Add Compound Dilutions Add Enzyme Add Enzyme Add Compound Dilutions->Add Enzyme Incubate Incubate Add Enzyme->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Inhibition Calculate Inhibition Measure Fluorescence->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Outlook

This compound is a testament to the principle that the value of a chemical compound is not always in its inherent biological activity, but in the potential it unlocks. As a versatile and reliable synthetic building block, it provides a foundation for the creation of a vast array of complex molecules with diverse and potent biological effects. The continued exploration of new synthetic methodologies and the ever-expanding knowledge of biological targets will undoubtedly lead to the discovery of novel therapeutics derived from this fundamental scaffold. For researchers in drug discovery, a thorough understanding of the applications and synthetic potential of such precursors is not just beneficial, but essential for innovation.

References

Unlocking the Therapeutic Potential of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride. As a Senior Application Scientist, the following content is structured to provide not just a list of possibilities, but a scientifically-grounded rationale for target selection, complete with detailed experimental workflows for validation. Our approach is rooted in the extensive body of research surrounding the privileged pyrrolidine scaffold, a cornerstone in modern medicinal chemistry.[1][2][3]

The pyrrolidine ring is a key structural motif in numerous natural products and FDA-approved drugs, valued for its three-dimensional architecture which allows for precise spatial orientation of functional groups.[1][3] This versatile scaffold is present in drugs targeting a wide array of conditions, including inflammatory diseases, neurological disorders, and cancer. While this compound itself is primarily documented as a synthetic intermediate, its structural features suggest a strong potential for biological activity. This guide will focus on three high-probability therapeutic targets: Cyclooxygenase (COX) Enzymes , N-Acylethanolamine Acid Amidase (NAAA) , and Acetylcholinesterase (AChE) .

Cyclooxygenase (COX) Enzymes: A Primary Target for Anti-Inflammatory Action

The pyrrolidine scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) frequently incorporate this motif to achieve potent inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanistic Rationale

COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4][5][6] The structural characteristics of this compound, particularly the carboxylic acid moiety, are reminiscent of features found in many COX inhibitors that interact with the active site of these enzymes. In silico docking studies of structurally related pyrrolidine derivatives have demonstrated favorable binding energies and interactions with the active sites of both COX-1 and COX-2.[4][5]

Experimental Workflow for COX Inhibition Assays

A systematic approach to evaluating the interaction of this compound with COX enzymes is crucial. The following workflow outlines the key experimental steps.

Caption: Workflow for assessing COX inhibition.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against purified COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • This compound (test compound)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in assay buffer containing heme.

  • Compound Dilution: Prepare a serial dilution of this compound and positive controls in the assay buffer.

  • Reaction Mixture: To each well of a 96-well plate, add the assay buffer, enzyme solution, and the test compound or control. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to start the reaction.

  • Colorimetric Detection: Immediately add TMPD to each well. The oxidation of TMPD by the peroxidase activity of COX will produce a colored product.

  • Absorbance Measurement: Measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Target Hypothetical IC50 (µM) for this compound Reference Compound Reference IC50 (µM)
COX-115.2SC-5600.009
COX-25.8Celecoxib0.04

N-Acylethanolamine Acid Amidase (NAAA): A Target for Pain and Inflammation

NAAA is a cysteine hydrolase that plays a crucial role in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[7] Inhibition of NAAA increases endogenous PEA levels, offering a promising therapeutic strategy for managing chronic pain and inflammation.

Mechanistic Rationale

Recent studies have identified pyrrolidine amide derivatives as potent and reversible inhibitors of NAAA.[7] The core pyrrolidine structure, coupled with an amide linkage, appears to be a key pharmacophore for interacting with the NAAA active site. Although this compound lacks an amide bond in its initial structure, its carboxylic acid group provides a handle for the synthesis of amide derivatives. Furthermore, the parent compound itself may exhibit inhibitory activity.

Experimental Workflow for NAAA Inhibition and Cellular Activity

The following workflow outlines the process for evaluating the compound as a potential NAAA inhibitor.

Caption: Workflow for NAAA inhibitor validation.

Detailed Experimental Protocol: Cellular PEA Measurement

This protocol describes a method to measure the effect of this compound on PEA levels in a cellular context, typically using a macrophage cell line like RAW 264.7.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • This compound

  • Internal standard (e.g., PEA-d4)

  • Solvents for extraction (e.g., methanol, chloroform)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and PEA production.

  • Cell Lysis and Lipid Extraction: Harvest the cells and lyse them. Perform a lipid extraction using a mixture of chloroform and methanol. Add the internal standard before extraction.

  • Sample Preparation: Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the levels of PEA using a validated LC-MS/MS method.

  • Data Analysis: Normalize the PEA levels to the internal standard and compare the levels in treated versus untreated cells.

Cell Line Treatment Hypothetical Fold Increase in PEA Levels
RAW 264.7Vehicle Control1.0
RAW 264.7This compound (10 µM)2.5
RAW 264.7This compound (50 µM)4.8

Acetylcholinesterase (AChE): A Target for Neurological Disorders

The pyrrolidine scaffold is a common feature in compounds targeting the central nervous system (CNS).[8][9] Notably, derivatives of pyrrolidin-2-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Mechanistic Rationale

While this compound is not a pyrrolidin-2-one, the fundamental pyrrolidine ring may still allow for interaction with the active site of AChE. The nitrogen atom of the pyrrolidine ring can potentially interact with key residues in the enzyme's active site gorge. In silico docking studies of various pyrrolidin-2-one derivatives have shown good binding affinity with AChE.[10] A novel phenylpyrrolidine derivative has also demonstrated cognitive improvement in an experimental stroke model, suggesting a neuroprotective or nootropic effect.[11]

Experimental Workflow for AChE Inhibition and Neuroprotective Activity

The following workflow details the steps to assess the potential of the compound as an AChE inhibitor and a neuroprotective agent.

G A Start: Compound and Reagents B In Vitro AChE Inhibition Assay (Ellman's Method) A->B C IC50 Determination B->C D Cell-Based Neuroprotection Assay (e.g., SH-SY5Y cells) C->D E Assessment of Cell Viability (e.g., MTT assay) D->E F Conclusion: Potential as a Neuro-active Agent E->F

Caption: Workflow for AChE inhibition and neuroprotection assays.

Detailed Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a widely used colorimetric method to measure AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • This compound

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.

  • Compound Dilution: Prepare a serial dilution of this compound and the positive control.

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound or control.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add acetylthiocholine iodide to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for the test compound.

Target Hypothetical IC50 (µM) for this compound Reference Compound Reference IC50 (µM)
Acetylcholinesterase (AChE)25.5Donepezil0.006

Summary and Future Directions

This guide has outlined a scientifically-driven approach to exploring the therapeutic potential of this compound by focusing on three high-priority targets: COX enzymes, NAAA, and AChE. The provided experimental workflows and detailed protocols offer a clear path for the validation of these potential interactions.

The versatility of the pyrrolidine scaffold suggests that other targets should not be discounted.[3][8][9] Further investigation could include broader screening against a panel of receptors and enzymes, particularly those involved in CNS disorders and inflammatory pathways. The carboxylic acid functional group also presents an excellent opportunity for the synthesis of a library of derivatives to explore structure-activity relationships and optimize potency and selectivity for the identified targets.

References

The Nootropic Agent Pramiracetam: A Technical Guide to its Role in Neurotransmitter Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the nootropic compound Pramiracetam, chemically identified as N-[2-(diisopropylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide, often formulated as 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride. Developed in the late 1970s by Parke-Davis, Pramiracetam is a potent, fat-soluble derivative of Piracetam. This document synthesizes the current scientific understanding of Pramiracetam's mechanisms of action, focusing on its significant role in the modulation of cholinergic and nitrergic neurotransmitter systems. We will dissect the experimental evidence, present detailed methodologies for its study, and provide quantitative data to offer a comprehensive resource for researchers, neuropharmacologists, and drug development professionals.

Introduction: The Chemical Identity and Nootropic Classification of Pramiracetam

Pramiracetam is a synthetic compound belonging to the racetam class of nootropics, renowned for their cognitive-enhancing properties.[1] Unlike its parent compound, Piracetam, Pramiracetam exhibits significantly higher potency and a distinct pharmacokinetic profile.[2] It is a fat-soluble molecule, a characteristic that enhances its ability to cross the blood-brain barrier.[3] While prescribed in some European countries for dementia and other cognitive disorders, in the United States, it is available as a research compound.[3]

The primary therapeutic interest in Pramiracetam lies in its capacity to improve memory and learning.[1][4] This guide will elucidate the neurochemical underpinnings of these effects, moving beyond a superficial overview to provide a detailed, evidence-based analysis for a scientific audience.

Primary Mechanism of Action: Potentiation of the Cholinergic System

The most well-documented and significant mechanism of action of Pramiracetam is its profound effect on the cholinergic system, specifically through the enhancement of high-affinity choline uptake (HACU) in the hippocampus.[3][5] The HACU system is the rate-limiting step in the synthesis of acetylcholine (ACh), a neurotransmitter fundamentally involved in learning, memory formation, and attention.[2][6]

By increasing the efficiency of this uptake process, Pramiracetam ensures a greater availability of choline within presynaptic neurons for the synthesis of acetylcholine.[4] This leads to an overall increase in cholinergic activity in brain regions critical for cognitive function, such as the hippocampus.[2] It is important to note that Pramiracetam does not directly stimulate acetylcholine receptors; rather, it augments the endogenous capacity for acetylcholine synthesis and release.[1] Animal studies have demonstrated that this increase in cholinergic activity is directly correlated with improved performance in memory and learning tasks.[7]

Experimental Protocol: In Vitro High-Affinity Choline Uptake (HACU) Assay

The following protocol outlines a standard method for assessing the effect of Pramiracetam on HACU in rat hippocampal synaptosomes, a common preclinical model.

Objective: To quantify the rate of radiolabeled choline uptake into isolated nerve terminals (synaptosomes) from the hippocampus in the presence and absence of Pramiracetam.

Materials:

  • Freshly dissected rat hippocampi

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer buffer

  • [³H]-Choline chloride (radiolabeled)

  • Pramiracetam

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize freshly dissected rat hippocampi in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Pramiracetam or vehicle (control) for a specified period (e.g., 15 minutes) at 37°C.

  • Initiation of Uptake: Initiate the choline uptake by adding [³H]-Choline chloride to the synaptosome suspensions.

  • Termination of Uptake: After a short incubation period (e.g., 4 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Choline.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of choline taken up by the synaptosomes.

  • Data Analysis: Compare the rate of choline uptake in the Pramiracetam-treated groups to the vehicle-treated control group to determine the effect of the compound on HACU.

Causality of Experimental Choices:

  • Hippocampus: This brain region is chosen due to its critical role in memory and learning and its high density of cholinergic neurons.

  • Synaptosomes: Using isolated nerve terminals allows for the direct measurement of presynaptic uptake mechanisms without confounding postsynaptic effects.

  • Radiolabeled Choline: [³H]-Choline provides a highly sensitive and specific method for tracing and quantifying choline uptake.

  • Short Incubation Time: A brief incubation period ensures that the measurement reflects the initial rate of uptake, which is characteristic of the high-affinity transport system.

HACU_Workflow cluster_prep Synaptosome Preparation cluster_assay HACU Assay Hippocampus Rat Hippocampus Dissection Homogenization Homogenization in Sucrose Buffer Centrifugation1 Low-Speed Centrifugation Supernatant1 Collect Supernatant Centrifugation2 High-Speed Centrifugation Synaptosomes Resuspend Synaptosomal Pellet Incubation Pre-incubation with Pramiracetam Synaptosomes->Incubation Aliquots Uptake Add [³H]-Choline Termination Rapid Filtration & Washing Quantification Liquid Scintillation Counting Analysis Data Analysis

Secondary Mechanisms of Neurotransmitter Modulation

While the enhancement of HACU is the primary mechanism, Pramiracetam's cognitive benefits are likely supplemented by other neurochemical actions.

Modulation of Nitric Oxide Synthase (NOS) Activity

Preclinical studies have shown that systemic administration of Pramiracetam can increase the activity of nitric oxide synthase (NOS) in the cerebral cortex.[8][9] Nitric oxide (NO) is a gaseous signaling molecule that plays a crucial role in various physiological processes in the brain, including synaptic plasticity, learning, and memory. It also acts as a vasodilator, increasing cerebral blood flow.[4] By increasing NOS activity, Pramiracetam may enhance cognitive function through two synergistic pathways:

  • Improved Cerebral Blood Flow: Increased NO production leads to vasodilation of cerebral blood vessels, improving the delivery of oxygen and nutrients to neurons.[3]

  • Enhanced Synaptic Plasticity: NO is involved in the molecular cascades underlying long-term potentiation (LTP), a cellular mechanism for memory formation.

NOS_Pathway Pramiracetam Pramiracetam nNOS Neuronal Nitric Oxide Synthase (nNOS) Pramiracetam->nNOS Increases Activity NO Nitric Oxide (NO) nNOS->NO Catalyzes Conversion of L_Arginine L-Arginine L_Arginine->nNOS Vasodilation Cerebral Vasodilation NO->Vasodilation LTP Enhanced Long-Term Potentiation (LTP) NO->LTP CBF Increased Cerebral Blood Flow Vasodilation->CBF Cognition Improved Cognitive Function CBF->Cognition LTP->Cognition

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes a colorimetric method to measure NOS activity in brain tissue homogenates.

Objective: To determine the effect of Pramiracetam on the enzymatic activity of NOS by measuring the conversion of L-arginine to L-citrulline and nitric oxide.

Materials:

  • Brain tissue (e.g., cerebral cortex) from Pramiracetam-treated and control animals

  • Homogenization buffer

  • Reaction buffer containing L-arginine, NADPH, and other cofactors

  • Greiss Reagent

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize brain tissue samples in ice-cold buffer. Centrifuge to remove cellular debris and collect the supernatant containing the cytosolic NOS enzyme.

  • Protein Quantification: Determine the protein concentration of each homogenate to normalize the NOS activity.

  • Enzymatic Reaction: In a microplate, combine the tissue homogenate with the reaction buffer. Incubate at 37°C to allow the NOS enzyme to produce nitric oxide.

  • Nitrite Measurement: The nitric oxide produced is rapidly converted to nitrite. Add Greiss Reagent to the wells, which reacts with nitrite to form a colored azo dye.

  • Spectrophotometric Reading: Measure the absorbance of the colored product at 540 nm using a spectrophotometer. The absorbance is directly proportional to the amount of nitrite, and thus to the NOS activity.

  • Data Analysis: Compare the NOS activity in the Pramiracetam-treated group to the control group.

Potential Modulation of AMPA Receptors

Some evidence suggests that racetams, in general, can act as positive allosteric modulators of AMPA receptors.[10][11] These receptors are crucial for fast synaptic transmission in the central nervous system and are integral to synaptic plasticity. While the direct binding of Pramiracetam to AMPA receptors is not as well-characterized as that of other racetams like Piracetam, it is plausible that some of its cognitive-enhancing effects are mediated through this pathway.[12][13] Positive allosteric modulation would enhance the response of AMPA receptors to their endogenous ligand, glutamate, thereby strengthening synaptic transmission.

Quantitative Data and Clinical Findings

The cognitive-enhancing effects of Pramiracetam have been quantified in both preclinical and clinical studies.

ParameterFindingSpecies/PopulationReference
Effective Dosage 1200 mg/day (divided doses)Humans (clinical trials)[1]
Bioavailability Reaches peak plasma concentration in 2-3 hoursHumans[14]
Elimination Half-life 4.5 - 6.5 hoursHumans[14]
NOS Activity Increase ~20% increase in cortical NOS activityRats (300 mg/kg)[8]
Cognitive Improvement Significant improvement in memory and recallYoung males with head injury[3][15]
Memory Enhancement Improved memory in healthy elderly adultsHumans[1][2]

In Vivo Assessment of Neurotransmitter Modulation

Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Objective: To measure the effect of Pramiracetam administration on acetylcholine levels in the hippocampus.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection

  • Pramiracetam

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the hippocampus of an anesthetized rat using a stereotaxic apparatus. Allow the animal to recover.

  • Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Sample Collection: Collect the dialysate, which contains extracellular fluid from the hippocampus, in timed fractions using a fraction collector.

  • Baseline Measurement: Collect several baseline fractions to establish the basal level of acetylcholine.

  • Pramiracetam Administration: Administer Pramiracetam to the animal (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate fractions to measure changes in acetylcholine levels following Pramiracetam administration.

  • Analysis: Analyze the acetylcholine concentration in each fraction using HPLC with electrochemical detection.

  • Data Interpretation: Compare the post-treatment acetylcholine levels to the baseline levels to determine the effect of Pramiracetam on acetylcholine release.

Causality of Experimental Choices:

  • Freely Moving Animals: This allows for the study of neurochemical changes in awake, behaving animals, providing more physiologically relevant data.

  • Microdialysis: This technique enables continuous sampling of the extracellular space, providing a dynamic measure of neurotransmitter release.

  • HPLC with Electrochemical Detection: This is a highly sensitive and specific method for quantifying acetylcholine in small volume samples.

Conclusion

Pramiracetam exerts its nootropic effects primarily through the potentiation of the high-affinity choline uptake system in the hippocampus, leading to enhanced acetylcholine synthesis and release. This primary mechanism is likely complemented by an increase in nitric oxide synthase activity, which improves cerebral blood flow and may enhance synaptic plasticity. While its direct interaction with other neurotransmitter systems, such as the glutamatergic system, requires further investigation, the existing evidence firmly establishes Pramiracetam as a significant modulator of cholinergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the continued investigation of Pramiracetam and other nootropic compounds, facilitating a deeper understanding of their neurochemical mechanisms and therapeutic potential.

References

The Strategic Intermediate: A Technical Guide to 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unseen Pillar of Nootropic Synthesis

In the landscape of pharmaceutical development, particularly in the realm of central nervous system (CNS) therapeutics, the efficacy of an active pharmaceutical ingredient (API) often hinges on the strategic design of its molecular architecture. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of this design, frequently incorporated to enhance biological activity and fine-tune pharmacokinetic properties.[1] This guide delves into the technical intricacies of a pivotal, yet often overlooked, building block: 2-(Pyrrolidin-1-yl)acetic acid hydrochloride (CAS No: 6628-74-6).

This molecule is more than a mere synthetic stepping stone; it is a key intermediate that provides the foundational pyrrolidinyl-acetic acid moiety, characteristic of a class of nootropic drugs known as racetams. Its hydrochloride salt form ensures stability and enhances solubility in aqueous media, rendering it a versatile reagent for a multitude of synthetic transformations.[1] This document aims to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and critical applications, thereby empowering more informed and efficient drug discovery endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in synthesis. This compound presents as a white to off-white crystalline solid, a physical characteristic that suggests a degree of purity and stability.[1] Its high solubility in water is a direct consequence of its salt form, a crucial attribute for various reaction conditions.[1]

PropertyValueSource
CAS Number 6628-74-6[1]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Storage Inert atmosphere, room temperature

Below is a logical diagram illustrating the relationship between the compound's structure and its key properties.

Caption: Relationship between the structure and key properties.

Synthesis and Mechanistic Insights

The most direct and commonly employed synthesis of this compound involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, with pyrrolidine.[1] This reaction is a classic example of N-alkylation of a secondary amine.

Reaction Mechanism

The synthesis proceeds via a straightforward SN2 mechanism. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The subsequent treatment with hydrochloric acid protonates the carboxylic acid and the amine, leading to the final hydrochloride salt.

Synthesis_Mechanism Pyrrolidine Pyrrolidine Intermediate [Intermediate Zwitterion] Pyrrolidine->Intermediate + Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Intermediate Product 2-(Pyrrolidin-1-yl)acetic acid Intermediate->Product - Cl- Final_Product 2-(Pyrrolidin-1-yl)acetic acid Hydrochloride Product->Final_Product HCl HCl HCl->Final_Product + Pramiracetam_Synthesis Start 2-(Pyrrolidin-1-yl)acetic acid (from hydrochloride salt) Activation Acid Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Activation Pramiracetam Pramiracetam Activation->Pramiracetam Amine N,N-diisopropyl-1,2-ethanediamine Amine->Pramiracetam +

References

"2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

Introduction

This compound (CAS No. 6628-74-6) is a heterocyclic compound featuring a pyrrolidine ring and a carboxylic acid moiety, presented as its hydrochloride salt.[1][2] With a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol , this compound typically appears as a white to off-white crystalline solid.[1] Its structural resemblance to amino acids, such as proline, suggests its potential utility as a building block in the synthesis of novel pharmaceutical agents and as a subject of study in medicinal chemistry. The hydrochloride salt form is often employed to enhance the stability and aqueous solubility of amine-containing compounds.[3]

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to determine these critical parameters. The methodologies described herein are grounded in established pharmaceutical testing guidelines and are designed to ensure scientific integrity and generate reliable, reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential before embarking on solubility and stability studies.

PropertyValueSource
CAS Number 6628-74-6[1][2]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white solid[1]
Storage Inert atmosphere, room temperature[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt of a compound with a carboxylic acid and a tertiary amine, this compound is expected to be soluble in aqueous media.[3] However, quantitative determination across a range of solvents and conditions is necessary for comprehensive characterization.

Expected Solubility

Based on its structure, the compound is anticipated to be most soluble in polar protic solvents like water, methanol, and ethanol, due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the carboxylic acid. Solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) is also expected, while solubility in nonpolar solvents like hexanes or toluene is likely to be low.

Experimental Determination of Solubility

A robust method for determining solubility is the shake-flask method, which is considered the gold standard for its simplicity and reliability.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, methanol, DMSO).

    • Ensure that solid material remains undissolved to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the concentration of the dissolved compound by comparing the analytical response to a calibration curve prepared with known concentrations of the substance.

  • Data Reporting:

    • Express the solubility in units of mg/mL or g/L.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS No. 6628-74-6). As a key building block in medicinal chemistry, understanding its structural features through modern analytical techniques is paramount for its application in drug discovery and development.[1] This document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Predicted spectral data are presented, along with detailed, field-proven protocols for data acquisition and interpretation, empowering researchers to confidently verify the identity and purity of this important chemical entity.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a saturated five-membered nitrogen heterocycle (pyrrolidine) and a carboxylic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile intermediate in pharmaceutical synthesis. Pyrrolidine scaffolds are prevalent in a wide array of biologically active compounds, and their derivatives have been investigated for potential central nervous system activity.[1] Accurate and unambiguous structural elucidation through spectroscopic methods is the cornerstone of ensuring the quality and reproducibility of research and development involving this compound.

This guide is structured to provide not just data, but a logical framework for understanding the spectroscopic properties of this compound. We will delve into the "why" behind experimental choices, ensuring a trustworthy and authoritative resource for scientists in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the α-methylene group. The presence of the hydrochloride will lead to the protonation of the pyrrolidine nitrogen, significantly influencing the chemical shifts of adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletN/A
Pyrrolidine N-H9.0 - 11.0Broad SingletN/A
Methylene α to COOH (-CH₂-)3.5 - 4.0SingletN/A
Pyrrolidine α-CH₂ (adjacent to N⁺)3.0 - 3.5Multiplet
Pyrrolidine β-CH₂1.8 - 2.2Multiplet

Causality Behind Predictions: The acidic proton of the carboxylic acid is expected to appear at a significantly downfield chemical shift (10-13 ppm), a characteristic feature of this functional group.[2][3] The proton on the positively charged nitrogen of the pyrrolidinium ion will also be deshielded and appear as a broad singlet. The methylene protons alpha to the electron-withdrawing carboxylic acid group will be deshielded. Similarly, the protons on the carbons adjacent to the positively charged nitrogen in the pyrrolidine ring will experience a downfield shift compared to neutral pyrrolidine.[4] The β-protons of the pyrrolidine ring are expected to be in a more shielded environment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)170 - 185
Methylene α to COOH (-CH₂-)55 - 65
Pyrrolidine α-C (adjacent to N⁺)45 - 55
Pyrrolidine β-C20 - 30

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is characteristically found in the 170-185 ppm region.[5][6][7] The carbon alpha to the carboxylic acid will be deshielded. The carbons adjacent to the positively charged nitrogen in the pyrrolidinium ring will also be deshielded and shifted downfield. The β-carbons of the pyrrolidine ring will appear at a more upfield chemical shift.[6]

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Workflow for NMR Analysis

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH and -NH).[8]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required for ¹³C due to its lower natural abundance.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid, the secondary amine hydrochloride, and the alkyl C-H bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad
N-H Stretch (Amine Hydrochloride)2400 - 2800Broad, multiple bands
C-H Stretch (Alkyl)2850 - 3000Medium to Strong
C=O Stretch (Carboxylic Acid)1700 - 1730Strong
N-H Bend (Amine Hydrochloride)1560 - 1620Medium
C-N Stretch1000 - 1250Medium

Causality Behind Predictions: The O-H stretch of the carboxylic acid gives rise to a very broad absorption due to hydrogen bonding.[10][11][12] The N-H stretching of the secondary amine hydrochloride also appears as a broad band, often with multiple sub-peaks.[1] The carbonyl (C=O) stretch of the carboxylic acid is a strong and sharp absorption.[10][11][12] The N-H bend of the amine salt and the C-N stretch are also characteristic.[13][14]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[15][16][17]

Workflow for KBr Pellet Preparation and IR Analysis

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.

    • In an agate mortar, grind approximately 1 mg of this compound with about 100 mg of dry KBr.[16] The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[15]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum using a pure KBr pellet.

    • Record the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like amino acids and their derivatives.[18] We would expect to observe the protonated molecule in the positive ion mode.

Ion Predicted m/z Description
[M+H]⁺130.0863Protonated molecule (of the free base)

Causality Behind Predictions: In positive ion ESI-MS, the molecule is expected to be protonated, giving a pseudomolecular ion [M+H]⁺. The predicted m/z is calculated based on the molecular formula of the free base, C₆H₁₁NO₂. The hydrochloride is not typically observed in the gas phase.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for pyrrolidine derivatives involve cleavage of the pyrrolidine ring and loss of small neutral molecules from the side chain.[19][20][21]

Predicted Fragmentation of 2-(Pyrrolidin-1-Yl)Acetic Acid

MS_Fragmentation M_H [M+H]⁺ m/z 130 Fragment1 Loss of H₂O m/z 112 M_H->Fragment1 Fragment2 Loss of COOH m/z 85 M_H->Fragment2 Fragment3 Pyrrolidinium ion m/z 70 Fragment2->Fragment3 Further fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol for MS Data Acquisition (ESI-MS)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and intense signal for the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in the positive ion mode to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently identify and characterize this important building block, ensuring the integrity and success of their scientific endeavors.

References

The Strategic Role of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride.

This guide serves as a comprehensive technical resource on this compound, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, provide detailed synthetic protocols, outline methods for its analytical characterization, and explore its significant applications, particularly in the development of therapeutics targeting the central nervous system (CNS). This document is intended to provide Senior Application Scientists and drug development professionals with both the foundational knowledge and the practical insights necessary to effectively utilize this versatile compound in their research and development endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1] Its prevalence in a wide array of natural products and synthetic pharmaceuticals stems from its unique stereochemical and physicochemical properties. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets.[1] this compound, as a readily functionalizable derivative, provides a strategic entry point for incorporating this valuable motif into more complex molecular architectures.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and formulation.

PropertyValueReference
CAS Number 6628-74-6[2]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Storage Temperature Room temperature, under inert atmosphere[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct N-alkylation of pyrrolidine with a haloacetic acid, followed by salt formation. This method is efficient and scalable, making it suitable for both laboratory and industrial production.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process: the initial nucleophilic substitution reaction to form the free base, 2-(pyrrolidin-1-yl)acetic acid, followed by its conversion to the hydrochloride salt.

G Pyrrolidine Pyrrolidine Reaction N-Alkylation (Nucleophilic Substitution) Pyrrolidine->Reaction ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Reaction FreeBase 2-(Pyrrolidin-1-yl)acetic acid Reaction->FreeBase Base (e.g., K2CO3) Solvent (e.g., DMF) SaltFormation Salt Formation FreeBase->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation FinalProduct 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride SaltFormation->FinalProduct Solvent (e.g., Ethanol)

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Pyrrolidine

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

Procedure:

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)acetic acid (Free Base)

  • To a stirred solution of pyrrolidine (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetic acid (1.2 eq) in dry DMF to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • The resulting residue is the crude 2-(pyrrolidin-1-yl)acetic acid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-(pyrrolidin-1-yl)acetic acid in a minimal amount of ethanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2).

  • Stir the mixture for 1 hour at 0-5 °C to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the methylene protons adjacent to the nitrogen and the carboxylic acid group. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbons of the pyrrolidine ring, and the methylene carbon alpha to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid group.

  • A C=O stretch from the carbonyl of the carboxylic acid.

  • C-H stretching and bending vibrations from the aliphatic portions of the molecule.

  • N-H stretching from the protonated amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak for the free base (C₆H₁₁NO₂) would be at m/z 129.16.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its structure is a key component of several classes of drugs, including nootropics and other CNS agents.

Precursor for Racetam Nootropics

The racetam class of drugs, known for their cognitive-enhancing effects, often feature a 2-pyrrolidinone nucleus.[3][4] While not a direct precursor to the 2-pyrrolidinone ring itself, 2-(pyrrolidin-1-yl)acetic acid derivatives can be utilized in the synthesis of more complex nootropic agents. The general mechanism of action for many racetams is not fully understood, but they are known to modulate central neurotransmitter systems, including the cholinergic and glutamatergic pathways.[5][6] Some racetams act as positive allosteric modulators of AMPA receptors.[4]

G Start 2-(Pyrrolidin-1-yl)acetic acid hydrochloride Activation Carboxylic Acid Activation (e.g., with SOCl₂) Start->Activation Coupling Amide Coupling Activation->Coupling Amine Amine (R-NH₂) Amine->Coupling RacetamAnalog Racetam Analog (Nootropic Agent) Coupling->RacetamAnalog

Figure 2: General scheme for the synthesis of racetam analogs from this compound.

A related compound, (2-Oxopyrrolidin-1-yl)acetic acid, is a known reagent in the preparation of pyrazolopyridines, which act as phosphodiesterase 4B (PDE4B) inhibitors for inflammatory diseases.[1]

Building Block for Novel CNS Agents

The pyrrolidine moiety is a key pharmacophore in a wide range of CNS-active compounds.[7] The ability to introduce this scaffold via this compound makes it a valuable tool for medicinal chemists. By modifying the carboxylic acid group through esterification or amide bond formation, a diverse library of compounds can be synthesized for screening against various neurological targets.[1]

Conclusion

This compound is a fundamentally important and versatile building block in the field of drug discovery and development. Its straightforward synthesis, coupled with the desirable properties of the pyrrolidine scaffold, ensures its continued relevance in the design and creation of novel therapeutics, particularly for challenging neurological disorders. The detailed protocols and analytical insights provided in this guide are intended to empower researchers to confidently and effectively utilize this key intermediate in their synthetic endeavors.

References

The Pyrrolidine Core: From Nature's Blueprint to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Pyrrolidine-Based Compounds

Foreword: The Unassuming Power of a Five-Membered Ring

In the vast and intricate world of organic chemistry and drug discovery, certain molecular scaffolds emerge as "privileged structures"—frameworks that exhibit a remarkable propensity for binding to diverse biological targets. Among these, the simple, saturated five-membered nitrogen heterocycle, pyrrolidine, stands out as a titan.[1] Its unassuming structure belies a profound influence on the field of medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and rich history of pyrrolidine-based compounds, tracing their journey from botanical origins to their current status as indispensable tools in modern medicine. We will delve into the causality behind experimental choices in their synthesis and application, grounding our discussion in the principles of scientific integrity and providing a robust framework of authoritative references.

Part 1: The Genesis of Pyrrolidine - A Natural Revelation

The story of pyrrolidine does not begin in a laboratory but in the complex chemical arsenals of the natural world. The pyrrolidine ring is a fundamental structural motif in a class of natural products known as alkaloids.[4]

Early Encounters: The Isolation and Elucidation of Pyrrolidine Alkaloids

The initial discovery of pyrrolidine-containing compounds was intrinsically linked to the study of alkaloids from various plant species. Among the earliest identified were hygrine and cuscohygrine, isolated from the leaves of the coca shrub (Erythroxylum coca).[4] These compounds, while not possessing the same psychoactive properties as cocaine, were crucial in the early structural elucidation of this class of alkaloids. The structural determination of these natural products in the late 19th and early 20th centuries was a formidable challenge for chemists of the era, relying on classical methods of degradation, elemental analysis, and spectroscopic techniques as they became available.

Another significant class of naturally occurring pyrrolidine-containing compounds are the pyrrolizidine alkaloids, which are found in a wide variety of plant species.[5][6] The structural elucidation of these compounds was a significant undertaking, with early methods relying on X-ray crystallography of heavy atom salts to unequivocally determine their complex, bicyclic structures.[7]

The prevalence of the pyrrolidine ring in these and other natural products hinted at its inherent stability and favorable conformational properties, characteristics that would later be exploited in rational drug design.

Part 2: The Rise of Synthetic Pyrrolidines - From Curiosity to Cornerstone

The transition from isolating pyrrolidine-based compounds from natural sources to their de novo synthesis in the laboratory marked a pivotal moment in the history of organic chemistry and drug discovery. This shift allowed for the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.

Early Synthetic Endeavors and Industrial Production

Early laboratory syntheses of pyrrolidine itself were often achieved by treating 4-chlorobutan-1-amine with a strong base.[1] Industrially, pyrrolidine is prepared by the reaction of 1,4-butanediol and ammonia at high temperature and pressure in the presence of a metal oxide catalyst.[1]

A significant breakthrough in the synthesis of pyrrolidine derivatives came with the development of methods for the cyclization of acyclic precursors. These early methods laid the groundwork for the more sophisticated synthetic strategies that would follow.

The Advent of Modern Synthetic Methodologies

The latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in the synthesis of pyrrolidine-containing compounds, driven by the need for stereochemically defined and functionally diverse molecules.

One of the most powerful and versatile methods to emerge is the 1,3-dipolar cycloaddition of azomethine ylides . This reaction allows for the construction of the pyrrolidine ring with a high degree of regio- and stereocontrol.[8][9] The in-situ generation of the azomethine ylide from the condensation of an α-amino acid and an aldehyde, followed by its reaction with a dipolarophile, provides a convergent and efficient route to highly substituted pyrrolidines.[10][11]

More recently, transition-metal catalysis has opened up new avenues for pyrrolidine synthesis. For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has been shown to be a general and highly selective method for the synthesis of structurally complex pyrrolidines.[12]

The following diagram illustrates the general concept of the 1,3-dipolar cycloaddition of an azomethine ylide for the synthesis of a pyrrolidine ring.

1_3_Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Acid α-Amino Acid Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Amino_Acid->Azomethine_Ylide + Aldehyde - CO2, - H2O Aldehyde Aldehyde Dipolarophile Dipolarophile (e.g., Alkene) Pyrrolidine Pyrrolidine Ring Azomethine_Ylide->Pyrrolidine + Dipolarophile

Caption: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Part 3: The Pyrrolidine Scaffold in Modern Drug Discovery

The unique structural and physicochemical properties of the pyrrolidine ring have made it a highly sought-after scaffold in modern drug discovery. Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional space, facilitating optimal interactions with biological targets.[13] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the molecule's pharmacokinetic profile and target engagement.[14]

The pyrrolidine ring is a key structural feature in a wide range of FDA-approved drugs, spanning numerous therapeutic areas.[2][3]

Drug Class Example(s) Therapeutic Use
Antihypertensives (ACE Inhibitors) Captopril, EnalaprilTreatment of high blood pressure and heart failure
Anticholinergics Procyclidine, GlycopyrroniumTreatment of Parkinson's disease and reduction of secretions
Antibacterials Clindamycin, AnisomycinTreatment of bacterial infections
Antidepressants RolipramTreatment of depression
Antiepileptics EthosuximideTreatment of absence seizures
Anti-Alzheimer's Agents AniracetamTreatment of cognitive disorders
Case Study: Captopril - A Triumph of Rational Drug Design

The development of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, is a landmark achievement in the history of medicine and a testament to the power of rational drug design. The pyrrolidine ring, in the form of the amino acid L-proline, was incorporated into the structure of Captopril to mimic the terminal carboxylate of peptide substrates of ACE. This strategic inclusion led to a potent and orally active inhibitor that revolutionized the treatment of hypertension.

The following diagram illustrates a simplified workflow for the synthesis of Captopril.

Captopril_Synthesis Start Methacrylic Acid & Thioacetic Acid Intermediate1 3-acetylthio-2- methylpropionic acid Start->Intermediate1 Intermediate2 3-acetylthio-2- methylpropionyl chloride Intermediate1->Intermediate2 with SOCl2 Intermediate3 1-(3-acetylthio-2-D- methylpropanoyl)-L-proline Intermediate2->Intermediate3 + L-Proline L_Proline L-Proline L_Proline->Intermediate3 Captopril Captopril Intermediate3->Captopril Ammonolysis

Caption: Simplified synthetic route to Captopril.

Part 4: Experimental Protocols

To provide a practical understanding of the synthesis of pyrrolidine-based compounds, this section details representative experimental protocols for the synthesis of Captopril and Procyclidine. These protocols are based on established literature procedures and are intended for instructional purposes.

Experimental Protocol 1: Synthesis of Captopril

This protocol outlines a common synthetic route to Captopril, starting from methacrylic acid.[15][16]

Step 1: Synthesis of 3-acetylthio-2-methylpropionic acid

  • To a stirred solution of thioacetic acid, add methacrylic acid dropwise at room temperature.

  • Continue stirring the mixture for 24 hours.

  • The resulting product, 3-acetylthio-2-methylpropionic acid, is obtained as an oil and can be used in the next step without further purification.

Step 2: Synthesis of 3-acetylthio-2-methylpropionyl chloride

  • To a flask containing 3-acetylthio-2-methylpropionic acid, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain 3-acetylthio-2-methylpropionyl chloride.

Step 3: Synthesis of 1-(3-acetylthio-2-methylpropanoyl)-L-proline

  • Dissolve L-proline in a suitable aqueous alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5 °C.

  • Add 3-acetylthio-2-methylpropionyl chloride dropwise to the stirred solution, maintaining the pH between 8 and 10 by the concurrent addition of sodium hydroxide solution.

  • After the addition is complete, continue stirring for 3 hours at room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-acetylthio-2-methylpropanoyl)-L-proline.

Step 4: Synthesis of Captopril

  • Dissolve 1-(3-acetylthio-2-methylpropanoyl)-L-proline in aqueous ammonia.

  • Stir the solution at room temperature for 30 minutes.

  • Acidify the solution with concentrated hydrochloric acid and cool to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum to afford Captopril.

Experimental Protocol 2: Synthesis of Procyclidine

This protocol describes the synthesis of Procyclidine via a Mannich reaction followed by a Grignard reaction.[17][18]

Step 1: Mannich Reaction to form 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one

  • In a reaction flask, combine acetophenone, paraformaldehyde, and pyrrolidine hydrochloride.

  • Add a catalytic amount of concentrated hydrochloric acid and ethanol as a solvent.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and add acetone to precipitate the product.

  • Filter the solid, wash with cold acetone, and dry to obtain 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one hydrochloride.

Step 2: Grignard Reaction to form Procyclidine

  • Prepare a Grignard reagent from cyclohexyl bromide and magnesium turnings in anhydrous diethyl ether.

  • To the freshly prepared Grignard reagent, add a solution of 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one (the free base, obtained by neutralizing the hydrochloride salt) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Procyclidine as a crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Part 5: Future Perspectives and Conclusion

The journey of pyrrolidine-based compounds, from their discovery in nature to their central role in modern medicine, is a compelling narrative of scientific inquiry and innovation. The versatility of the pyrrolidine scaffold continues to inspire medicinal chemists to design and synthesize novel therapeutic agents with improved efficacy and safety profiles.[2][19]

Future research in this area will likely focus on the development of even more sophisticated and stereoselective synthetic methodologies, enabling the creation of increasingly complex and diverse pyrrolidine-containing molecules. The exploration of new biological targets for pyrrolidine-based drugs and the application of computational methods for their rational design will undoubtedly lead to the discovery of new therapies for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols: Characterizing Glycine Transporter Activity with N-Methylglycine (Sarcosine) in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Glycine Transporters in Neuromodulation

Glycine is a pivotal neurotransmitter, primarily known for its inhibitory role in the spinal cord and brainstem, but it also acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the central nervous system. The precise control of glycine concentrations in the synaptic cleft is crucial for maintaining balanced neurotransmission. This regulation is predominantly managed by two high-affinity, sodium- and chloride-dependent glycine transporters: GlyT1 and GlyT2.

  • GlyT1 is found on glial cells and some neurons, where it is critical for clearing glycine from the synaptic environment, thereby modulating NMDA receptor activity.

  • GlyT2 is located on presynaptic terminals of glycinergic neurons and is primarily responsible for terminating inhibitory neurotransmission by reuptaking glycine into the neuron for repackaging into synaptic vesicles.

Given their central role in regulating both excitatory and inhibitory pathways, GlyT1 and GlyT2 have emerged as significant therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia, chronic pain, and spasticity. Consequently, robust and reliable in vitro assays to identify and characterize modulators of these transporters are indispensable tools in modern drug discovery.

This guide provides a detailed protocol for a radiolabeled neurotransmitter uptake assay, a gold-standard method for quantifying transporter function. While the initial query concerned "2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride," this compound is not extensively characterized in scientific literature as a potent or selective tool for neurotransmitter uptake assays. Therefore, we will focus this protocol on N-Methylglycine (Sarcosine) , a well-established competitive substrate and inhibitor of GlyT1, to demonstrate the principles and execution of a high-fidelity glycine uptake assay.

Mechanism of Action: How Glycine Transporters and Inhibitors Function

Glycine transporters function by coupling the electrochemical gradients of Na⁺ and Cl⁻ ions to drive the transport of glycine against its concentration gradient from the extracellular space into the cytoplasm. The stoichiometry for GlyT1 is 2 Na⁺ / 1 Cl⁻ / 1 glycine, while for GlyT2 it is 3 Na⁺ / 1 Cl⁻ / 1 glycine, making the latter capable of generating a steeper glycine gradient.

Compounds like Sarcosine act as competitive inhibitors. They bind to the same site on the transporter as glycine but are either transported less efficiently or not at all, thereby occupying the transporter and preventing the uptake of the endogenous ligand. In a competitive radiolabeled uptake assay, the inhibitor competes with a radiolabeled substrate (e.g., [³H]glycine), and the reduction in accumulated radioactivity inside the cell is proportional to the inhibitor's potency.

cluster_0 Presynaptic Terminal cluster_2 Glial Cell cluster_3 Postsynaptic Neuron vesicle Synaptic Vesicle (Glycine-filled) release Glycine Release glyt2 GlyT2 Transporter gly_synapse Glycine release->gly_synapse gly_synapse->glyt2 Reuptake glyt1 GlyT1 Transporter gly_synapse->glyt1 Uptake nmda NMDA Receptor gly_synapse->nmda Co-agonist Binding glyr Glycine Receptor gly_synapse->glyr Agonist Binding sarcosine Sarcosine (Competitive Inhibitor) sarcosine->glyt1 Inhibition

Figure 1: Mechanism of glycine transport and inhibition at the synapse. Glycine is cleared from the synaptic cleft by GlyT1 on glial cells and GlyT2 on presynaptic neurons. Sarcosine competitively inhibits GlyT1, increasing synaptic glycine levels.

Experimental Protocol: [³H]Glycine Uptake Assay in GlyT1-Expressing Cells

This protocol details the measurement of GlyT1 inhibition using human embryonic kidney (HEK293) cells stably expressing human GlyT1.

I. Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Assay Buffer: Krebs-Henseleit (KH) buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH₂PO₄, 1.5 mM MgSO₄, 2 mM CaCl₂, 25 mM NaHCO₃, 10 mM D-glucose), pH 7.4.

  • Radioligand: [³H]Glycine (specific activity ~40-60 Ci/mmol).

  • Test Compound: Sarcosine (N-Methylglycine).

  • Non-specific Uptake Control: A potent GlyT1 inhibitor, such as ALX-5407 (10 µM final concentration).

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for aqueous samples.

  • Equipment: 96-well cell culture plates (poly-D-lysine coated), multi-channel pipettes, cell harvester, microplate scintillation counter.

II. Step-by-Step Assay Procedure
  • Cell Culture and Plating:

    • Culture the hGlyT1-HEK293 cells in T-75 flasks at 37°C in a 5% CO₂ incubator.

    • Passage cells every 2-3 days to maintain sub-confluent stocks.

    • For the assay, seed the cells into a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells per well.

    • Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Preparation of Assay Plates:

    • Prepare serial dilutions of Sarcosine in KH buffer. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle control (buffer only).

    • Prepare the non-specific uptake control wells by adding 10 µM ALX-5407.

    • Prepare the radioligand solution: Dilute [³H]Glycine in KH buffer to a final assay concentration of 20 nM. Rationale: This concentration is near the reported Km of GlyT1 for glycine, providing a sensitive window for detecting competitive inhibition.

  • Uptake Assay Execution:

    • Wash: Gently wash the cell monolayer twice with 200 µL of pre-warmed (37°C) KH buffer to remove culture medium.

    • Pre-incubation: Add 50 µL of KH buffer containing the appropriate concentration of Sarcosine (or vehicle/ALX-5407) to each well.

    • Incubate the plate for 15 minutes at 37°C. Rationale: This step allows the inhibitor to bind to the transporter before the introduction of the substrate.

    • Initiate Uptake: Add 50 µL of the [³H]Glycine solution to all wells, bringing the total volume to 100 µL.

    • Incubation: Incubate the plate for exactly 10 minutes at 37°C. Rationale: This time is optimized to be within the linear range of uptake, ensuring the measured rate is initial and not confounded by substrate depletion or product inhibition.

    • Terminate Uptake: Rapidly terminate the assay by aspirating the solution and washing the wells three times with 200 µL of ice-cold KH buffer. Rationale: The cold temperature and rapid washing halt the transporter activity and remove any unbound extracellular radioligand.

  • Detection and Data Analysis:

    • Cell Lysis: Add 100 µL of 1% Triton X-100 or 0.1 M NaOH to each well to lyse the cells and release the intracellular radioactivity.

    • Scintillation Counting: Transfer the lysate from each well to a scintillation vial (or a 96-well plate compatible with a microplate counter), add 1 mL of scintillation cocktail, and count the disintegrations per minute (DPM) using a scintillation counter.

    • Calculate Specific Uptake:

      • Total Uptake = DPM from vehicle control wells.

      • Non-specific Uptake (NSU) = DPM from 10 µM ALX-5407 wells.

      • Specific Uptake = Total Uptake - Non-specific Uptake.

    • Determine IC₅₀: Plot the percentage of specific uptake against the logarithm of Sarcosine concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces specific uptake by 50%).

cluster_prep Preparation (24-48h) cluster_assay Assay Execution (~30 min) cluster_analysis Data Analysis seed_cells Seed hGlyT1-HEK293 cells in 96-well plate cell_growth Incubate until confluent monolayer seed_cells->cell_growth wash1 Wash cells with pre-warmed KH buffer cell_growth->wash1 pre_incubate Pre-incubate with Sarcosine (15 min) wash1->pre_incubate add_ligand Add [3H]Glycine to initiate uptake pre_incubate->add_ligand incubate Incubate (10 min, 37°C) add_ligand->incubate terminate Terminate with ice-cold KH buffer incubate->terminate lyse Lyse cells terminate->lyse count Scintillation Counting (DPM) lyse->count calculate Calculate Specific Uptake & IC50 Value count->calculate

Figure 2: Experimental workflow for the [³H]Glycine neurotransmitter uptake assay. This flowchart outlines the key stages from cell preparation to final data analysis.

Data Interpretation and Quality Control

A successful assay should yield a clear sigmoidal dose-response curve, allowing for accurate determination of the IC₅₀ value.

Table 1: Representative Data for Sarcosine Inhibition of [³H]Glycine Uptake

Sarcosine Concentration (µM)Mean DPM% Specific Uptake
Vehicle (0)15,000100%
0.114,50096.4%
112,00078.6%
107,50046.4%
1003,50017.9%
10001,2001.4%
Non-specific (10µM ALX-5407)1,0000%
Calculated IC₅₀ ~12 µM

Note: Data are illustrative. Specific uptake was calculated as: (([Mean DPM] - [NSU DPM]) / ([Total DPM] - [NSU DPM])) * 100.

Assay Validation and Trustworthiness

To ensure the reliability of your results, incorporate the following quality control measures:

  • Signal Window: The ratio of total uptake to non-specific uptake should be at least 5:1 to provide a robust signal window.

  • Z'-factor: For screening applications, calculate the Z'-factor using total uptake and non-specific uptake controls. A Z'-factor > 0.5 indicates an excellent assay quality suitable for high-throughput screening.

  • Reference Compound: Always include a known inhibitor with a well-characterized IC₅₀ value (e.g., ALX-5407) as a positive control to validate assay performance on a given day.

Conclusion

The neurotransmitter uptake assay is a powerful and essential tool for the characterization of transporter modulators. By using well-validated tool compounds like Sarcosine and adhering to a meticulously designed protocol, researchers can generate high-quality, reproducible data. This enables the confident identification and pharmacological profiling of novel compounds targeting glycine transporters, paving the way for new therapeutic strategies for complex neurological disorders.

Application Notes and Protocols for 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] This five-membered saturated nitrogen heterocycle is a cornerstone in the design of novel therapeutics due to its unique combination of properties. The sp³-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1][2][3] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, and its basicity can be modulated by substituents, influencing the pharmacokinetic profile of a drug candidate.[1][4]

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS: 6628-74-6) is a versatile building block that capitalizes on these advantageous features.[5][6][7] As a bifunctional molecule, it possesses a nucleophilic pyrrolidine nitrogen and a reactive carboxylic acid moiety, making it an ideal starting material for the synthesis of a diverse range of molecular architectures.[5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols and strategic applications of this valuable synthetic intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible experimentation.

PropertyValueSource
CAS Number 6628-74-6[6][7]
Molecular Formula C₆H₁₂ClNO₂[5]
Molecular Weight 165.62 g/mol [5]
Appearance White to off-white crystalline solid[5]
Solubility Soluble in water[5]
Storage Store in an inert atmosphere at room temperature.[8]

Safety Precautions: this compound is known to cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications: Amide Bond Formation

The carboxylic acid functionality of this compound is a prime site for modification, most commonly through the formation of amide bonds. This reaction is fundamental in drug discovery for linking molecular fragments and building complex bioactive molecules.

Protocol 1: General Amide Coupling using EDC/NHS Chemistry

This protocol describes a widely used method for activating the carboxylic acid for reaction with a primary or secondary amine.

Causality Behind Experimental Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates carboxyl groups for spontaneous reaction with primary amines.

  • NHS (N-hydroxysuccinimide) is often used in conjunction with EDC to create a more stable amine-reactive intermediate, increasing the efficiency of the coupling reaction.

  • Anhydrous DMF (Dimethylformamide) is a common solvent for amide coupling reactions due to its ability to dissolve a wide range of organic molecules and its high boiling point. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester.

  • DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

Experimental Workflow for EDC/NHS Amide Coupling

G cluster_0 Activation cluster_1 Reaction & Workup A Dissolve 2-(Pyrrolidin-1-Yl)Acetic Acid HCl (1 eq) and Amine (1.1 eq) in anhydrous DMF B Add DIPEA (2.2 eq) and stir for 10 min A->B C Add NHS (1.2 eq) and EDC (1.2 eq) B->C D Stir at room temperature for 15-60 min C->D E Monitor reaction by TLC or LC-MS D->E F Quench with water and extract with Ethyl Acetate E->F G Wash organic layer with brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Choline Choline CHT CHT Transporter Choline->CHT Choline_in Intracellular Choline CHT->Choline_in Pramiracetam Pramiracetam Derivative (Hypothetical) Pramiracetam->CHT Enhances ChAT ChAT Choline_in->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_release Vesicle->ACh_release ACh_cleft ACh_release->ACh_cleft AChR ACh Receptor ACh_cleft->AChR Signal Signal Transduction AChR->Signal

References

Synthesis of Bio-active Derivatives from 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Pyrrolidinyl Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated structure provides three-dimensional diversity that is crucial for specific interactions with biological targets.[1] 2-(Pyrrolidin-1-yl)acetic acid hydrochloride serves as a valuable and versatile starting material for the synthesis of a wide array of derivatives, enabling the exploration of new chemical space in drug discovery. This compound combines a reactive carboxylic acid handle with the pyrrolidine motif, making it an ideal precursor for generating libraries of amides and esters with potential therapeutic applications, including nootropic agents and other central nervous system (CNS) active compounds.

This guide provides detailed application notes and protocols for the synthesis of amide and ester derivatives from this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Core Synthetic Strategies: Amide and Ester Formation

The primary functional group available for derivatization in this compound is the carboxylic acid. This allows for two principal synthetic transformations: amide bond formation and esterification.

PART 1: Amide Synthesis via Carbodiimide-Mediated Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide coupling agents are among the most common reagents to facilitate this transformation. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Causality of Experimental Choices:

  • Neutralization of the Hydrochloride Salt: this compound is a salt. Prior to the coupling reaction, the free carboxylic acid must be generated by neutralization with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). This is crucial as the coupling agents react with the carboxylate form of the acid.

  • Choice of Coupling Agent:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, simplifying purification as the urea byproduct can be removed with an aqueous wash.[2]

    • DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can simplify its removal by filtration but may complicate reactions if it precipitates prematurely.

  • Role of Additives:

    • HOBt (1-Hydroxybenzotriazole): The use of HOBt is highly recommended. It acts as a racemization suppressor and increases coupling efficiency by forming an active ester intermediate that is more reactive towards the amine and less prone to side reactions.[3]

  • Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.

Reaction Workflow Diagram:

G cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification start 2-(Pyrrolidin-1-yl)acetic acid HCl neut Neutralization start->neut Dissolve in DMF/DCM amine Primary/Secondary Amine coupling Add EDC and HOBt amine->coupling base DIPEA or TEA base->neut neut->coupling react Stir at RT (2-12 h) coupling->react quench Aqueous Work-up react->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify product Final Amide Derivative purify->product G cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification start 2-(Pyrrolidin-1-yl)acetic acid HCl mix Mix Reactants start->mix alcohol Alcohol (e.g., Ethanol) alcohol->mix catalyst Conc. H₂SO₄ add_cat Add Catalyst catalyst->add_cat mix->add_cat reflux Heat to Reflux (4-8 h) add_cat->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract distill Distillation/Chromatography extract->distill product Final Ester Derivative distill->product

References

Application Notes & Protocols: Evaluating 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride in GABA Uptake Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The GABAergic System and the Role of Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary function is to reduce neuronal excitability, thereby maintaining a balanced state of neural activity. A disruption in this balance is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2]

Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is the most prevalent subtype in the brain and is considered a primary target for therapeutic intervention.[2] By inhibiting these transporters, the extracellular concentration of GABA is increased, prolonging its inhibitory effect and restoring synaptic balance. This mechanism forms the basis for the therapeutic action of several anti-epileptic drugs.

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently utilized in the design of CNS-active compounds due to its three-dimensional structure and ability to form key interactions with biological targets.[3] Specifically, derivatives of pyrrolidine-2-acetic acid have been extensively investigated as potent inhibitors of GABA transporters, demonstrating the value of this chemical motif in targeting the GABAergic system.[4][5][6] This guide will focus on the experimental evaluation of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride , a representative compound from this class, detailing the necessary protocols to characterize its potential as a GABA uptake inhibitor.

Compound Profile: this compound

PropertyValue
CAS Number 6628-74-6
Molecular Formula C₆H₁₂ClNO₂[7]
Molecular Weight 165.62 g/mol [7]
Chemical Structure A pyrrolidine ring N-substituted with an acetic acid group, supplied as a hydrochloride salt.
Known Roles Primarily documented as a chemical intermediate or building block for the synthesis of more complex organic molecules.[7] Its direct biological activity as a GAT inhibitor is a subject for experimental investigation as outlined herein.

Application Note I: In Vitro Characterization of GAT Inhibition

The initial evaluation of a potential GAT inhibitor involves determining its potency and selectivity using in vitro models. The two most common approaches are assays using isolated nerve terminals (synaptosomes) and assays using recombinant cell lines expressing specific GAT subtypes.

Principle of the GABA Uptake Assay

The assay quantifies the ability of a test compound to inhibit the uptake of radiolabeled GABA (e.g., [³H]GABA) into synaptosomes or cells. The reduction in accumulated radioactivity in the presence of the test compound relative to a control allows for the determination of its inhibitory potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to block 50% of GABA uptake).

Diagram: GABAergic Synapse and Site of Inhibition

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Synaptic Vesicle (contains GABA) gaba GABA vesicle->gaba Release gat1 GABA Transporter (GAT-1) synthesis GABA Synthesis receptor GABA-A Receptor gaba->gat1 Reuptake gaba->receptor Binds inhibitor 2-(Pyrrolidin-1-Yl) Acetic Acid HCl inhibitor->gat1 Blocks

Caption: Mechanism of GABA reuptake inhibition at a synapse.

Protocol 1: Preparation of Rodent Brain Synaptosomes

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional machinery for neurotransmitter uptake, making them an excellent ex vivo model.[8]

Materials:

  • Rodent (rat or mouse) brain tissue (cortex or whole brain minus cerebellum).

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C.

  • Syn-PER Synaptic Protein Isolation Reagent (optional, commercial kit).[9]

  • Dounce homogenizer and refrigerated centrifuge.

Procedure:

  • Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the desired brain region on a cold plate and weigh it.

  • Homogenization: Place the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer. Homogenize with 8-10 gentle strokes of the Dounce homogenizer.[9]

  • Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1 pellet).[10]

  • Isolation of Crude Synaptosomes: Carefully collect the supernatant (S1) and centrifuge it at 15,000 - 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[10]

  • Washing (Optional but Recommended): Resuspend the P2 pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step to wash the synaptosomes.

  • Final Preparation: Resuspend the final pellet in the appropriate assay buffer (see Protocol 2) to a final protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., BCA assay). Keep the preparation on ice at all times.

Protocol 2: [³H]GABA Uptake Assay in Synaptosomes

Materials:

  • Synaptosome preparation (from Protocol 1).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[2]

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test Compound: this compound.

  • Reference Inhibitor (for positive control and non-specific uptake): Tiagabine or SKF-89976A.[2]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer.

  • Assay Setup: In a 96-well microplate or microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Uptake: Synaptosomes + Assay Buffer + [³H]GABA.

    • Non-specific Uptake: Synaptosomes + high concentration of Reference Inhibitor (e.g., 100 µM Tiagabine) + [³H]GABA.

    • Test Compound: Synaptosomes + varying concentrations of this compound + [³H]GABA.

  • Pre-incubation: Add 50 µL of the synaptosome suspension to each well/tube. Add 25 µL of the appropriate buffer, reference inhibitor, or test compound dilution. Pre-incubate for 10-15 minutes at 37°C.[11]

  • Initiation of Uptake: Start the reaction by adding 25 µL of Assay Buffer containing [³H]GABA to achieve a final concentration in the linear range (e.g., 10-50 nM).[2][11]

  • Incubation: Incubate for 5-10 minutes at 37°C. This time should be within the linear phase of GABA uptake, determined in preliminary experiments.

  • Termination: Stop the uptake by rapid filtration over glass fiber filters (e.g., Whatman GF/B) followed by three quick washes with ice-cold Assay Buffer. Alternatively, for plate-based assays, terminate by rapidly washing the cells three times with ice-cold buffer.[2]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Uptake = (Total Uptake cpm) - (Non-specific Uptake cpm).

    • Calculate % Inhibition for each test compound concentration: 100 * (1 - [(Uptake with Compound - Non-specific Uptake) / Specific Uptake]).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram: In Vitro GABA Uptake Assay Workflow

In_Vitro_Workflow start Start: Rodent Brain Tissue homogenize 1. Homogenize in Sucrose Buffer start->homogenize centrifuge1 2. Centrifuge (1,000 x g) Pellet Nuclei (P1) homogenize->centrifuge1 centrifuge2 3. Centrifuge Supernatant (S1) (17,000 x g) Collect Crude Synaptosomes (P2) centrifuge1->centrifuge2 resuspend 4. Resuspend in Assay Buffer centrifuge2->resuspend assay_setup 5. Assay Setup (96-well plate) - Total Uptake Control - Non-specific Uptake Control - Test Compound Dilutions resuspend->assay_setup preincubate 6. Pre-incubate (10 min, 37°C) assay_setup->preincubate add_gaba 7. Initiate with [3H]GABA preincubate->add_gaba incubate 8. Incubate (5-10 min, 37°C) add_gaba->incubate terminate 9. Terminate Uptake (Rapid Filtration/Wash) incubate->terminate count 10. Scintillation Counting terminate->count analyze 11. Data Analysis (Calculate IC50) count->analyze end_node Result: Inhibitory Potency analyze->end_node

Caption: Step-by-step workflow for the synaptosomal GABA uptake assay.

Application Note II: In Vivo Evaluation of GABAergic Modulation

Following successful in vitro characterization, the next critical step is to assess the compound's effect in a living system. In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely-moving animals.[12][13]

Principle of In Vivo Microdialysis

A small, semi-permeable microdialysis probe is surgically implanted into a target brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters in the extracellular space, like GABA, diffuse across the probe's membrane into the perfusate down their concentration gradient. The collected fluid (the dialysate) is then analyzed to quantify the neurotransmitter levels.[14][15] Administration of a GAT inhibitor is expected to increase extracellular GABA concentrations, which can be detected in the dialysate.

Protocol 3: In Vivo Microdialysis for Extracellular GABA Measurement

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Stereotaxic apparatus, microdialysis probes, and a syringe pump.

  • Artificial Cerebrospinal Fluid (aCSF): e.g., 145 mM NaCl, 3.0 mM KCl, 2.26 mM CaCl₂, pH 7.4.[15]

  • Test Compound: this compound, formulated for systemic administration (e.g., intraperitoneal, i.p.).

  • Analytical system for GABA quantification (e.g., HPLC with fluorescence or mass spectrometry detection).[14][15]

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., ventral tegmental area, striatum, or hippocampus). Allow the animal to recover for at least 48 hours.[15]

  • Probe Insertion and Stabilization: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain of the awake, freely-moving animal. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to stabilize for at least 2 hours. Following stabilization, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 90-120 minutes to establish a stable baseline of extracellular GABA levels.[15]

  • Compound Administration: Administer this compound via the desired route (e.g., i.p. injection).

  • Post-treatment Collection: Continue collecting dialysate samples at the same regular intervals for several hours to monitor the time-course of changes in extracellular GABA concentration.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using a validated HPLC method.[14]

  • Data Analysis: Express the GABA concentrations in each post-treatment sample as a percentage of the average baseline concentration. Plot the mean percent change from baseline over time to visualize the compound's effect.

Diagram: In Vivo Microdialysis Experimental Workflow

In_Vivo_Workflow start Start: Animal Model surgery 1. Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery 2. Recovery Period (>48 hours) surgery->recovery probe_insertion 3. Insert Microdialysis Probe in Awake Animal recovery->probe_insertion perfusion 4. Perfuse with aCSF (1-2 µL/min) probe_insertion->perfusion stabilize 5. Stabilization Period (~2 hours) perfusion->stabilize baseline 6. Collect Baseline Samples (3-4 samples) stabilize->baseline administer 7. Administer Test Compound baseline->administer collect_post 8. Collect Post-Dose Samples (over several hours) administer->collect_post hplc 9. Analyze GABA in Dialysate (HPLC-FLD/MS) collect_post->hplc analyze 10. Data Analysis (% Change from Baseline) hplc->analyze end_node Result: In Vivo Effect on Extracellular GABA analyze->end_node

Caption: Overview of the in vivo microdialysis procedure.

Expected Data and Interpretation

Successful characterization of a novel GAT inhibitor like this compound would yield the following data sets.

Table 1: Sample In Vitro Inhibitory Potency (IC₅₀) Data

This table summarizes hypothetical IC₅₀ values determined from in vitro assays using cell lines expressing individual human GAT subtypes. This is crucial for determining both potency and selectivity.

Transporter SubtypeIC₅₀ (µM) for Test CompoundIC₅₀ (µM) for Reference
hGAT-1 [Experimental Value]~0.1 (Tiagabine)
hGAT-2 [Experimental Value]>100 (Tiagabine)
hGAT-3 [Experimental Value]~50 (Tiagabine)
hBGT-1 [Experimental Value]>100 (Tiagabine)

Interpretation: A potent and selective GAT-1 inhibitor would have a low IC₅₀ value for hGAT-1 and significantly higher values for the other subtypes.

Figure 1: Sample In Vivo Microdialysis Results

This graph illustrates the expected outcome of a microdialysis experiment where a functional GAT inhibitor is administered.

(A conceptual line graph would be presented here showing Time on the x-axis and "% Baseline Extracellular GABA" on the y-axis. A line for the vehicle control would hover around 100%. A line for the test compound would show a significant increase in GABA levels after administration, peaking and then gradually returning towards baseline.)

Interpretation: A significant and sustained increase in extracellular GABA levels following compound administration, compared to a vehicle control group, provides strong evidence of target engagement in the CNS.[13]

References

Application Notes and Protocols for the Quantification of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a heterocyclic compound featuring a pyrrolidine ring and a carboxylic acid moiety.[1][2] As a hydrochloride salt, it exhibits aqueous solubility, making it amenable to various analytical techniques.[1] This compound and its derivatives are significant in pharmaceutical research and development, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Accurate and precise quantification of this molecule is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are adaptable for various stages of the drug development lifecycle, from raw material testing to final product release. All proposed methods are designed to be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO₂[2]
Molecular Weight165.62 g/mol [8]
AppearanceSolid-
SolubilitySoluble in water-

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and quantification of non-volatile and thermally labile compounds like this compound. Gas Chromatography (GC) can also be considered, potentially after derivatization to increase volatility.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended chromatographic mode for the analysis of this polar compound. The inherent polarity of the molecule necessitates careful selection of the stationary and mobile phases to achieve adequate retention and symmetrical peak shape.

Principle: The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition, the retention of the analyte on the column can be controlled, allowing for its separation from impurities and subsequent quantification. Due to the lack of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 210 nm) is a suitable approach.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Selection Select Column (e.g., C18) Dev_Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Buffer, Organic Modifier) Column_Selection->Mobile_Phase Detection Set Detection Wavelength (e.g., 210 nm) Mobile_Phase->Detection System_Suitability Establish System Suitability Criteria Detection->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting

Caption: Workflow for HPLC method development, validation, and routine analysis.

Detailed HPLC Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer and an organic modifier is often effective for polar compounds.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound standard or sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile, 95:5 v/v) in a 25 mL volumetric flask and sonicate to dissolve.

    • Make up to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters (as per ICH Q2(R2) Guidelines): [3][4][5][6][7]

    Parameter Acceptance Criteria
    Specificity The peak for the analyte should be pure and free from interference from the matrix and any impurities.
    Linearity A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
    Accuracy The percent recovery should be within 98.0% to 102.0% for the assay of the bulk drug.
    Precision The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.
    Limit of Detection (LOD) & Limit of Quantitation (LOQ) To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.

    | Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. |

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a carboxylic acid group. Derivatization is typically required to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds with active hydrogens.

Principle: The analyte is chemically modified to increase its volatility. The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) is a suitable detector for this analysis.

Workflow for GC Method Development:

GC_Workflow Start Analyte: this compound Derivatization Derivatization (e.g., Silylation) Start->Derivatization GC_Column Select GC Column (e.g., DB-1) Derivatization->GC_Column Temp_Program Optimize Temperature Program GC_Column->Temp_Program Injection Optimize Injection Parameters Temp_Program->Injection Detection FID Detection Injection->Detection Validation Method Validation (ICH Q2(R2)) Detection->Validation

Caption: Workflow for developing a GC method for this compound.

Detailed GC Protocol (Post-Derivatization):

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Derivatization (Silylation):

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 1 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 0.5 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

    • Injection Volume: 1 µL.

  • Validation: The validation parameters would be similar to those for the HPLC method, with appropriate adjustments for a GC method.

Titrimetric Method

Given that the compound is a hydrochloride salt of an amine and also contains a carboxylic acid, titrimetry offers a classical and cost-effective method for quantification. A non-aqueous acid-base titration is the most suitable approach.

Principle: The compound is dissolved in a non-aqueous solvent, and the amine hydrochloride is titrated with a standardized solution of a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically.[10] This method is based on the Brønsted-Lowry acid-base theory in non-aqueous solvents.[11]

Detailed Titration Protocol:

  • Apparatus:

    • Automated potentiometric titrator with a suitable electrode (e.g., a glass-calomel combination electrode).

    • Burette (10 mL or 25 mL).

    • Beakers.

  • Reagents:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized.

    • Solvent: Glacial acetic acid.

    • For removal of halide interference: Mercuric acetate solution (if required).[11]

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound.

    • Dissolve in 50 mL of glacial acetic acid.

    • If chloride ions interfere with the endpoint detection, add 10 mL of mercuric acetate solution.[11]

    • Titrate with 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • Determine the endpoint from the inflection point of the titration curve.

    • Perform a blank titration with 50 mL of glacial acetic acid (and mercuric acetate, if used) and subtract the blank volume from the sample titration volume.

  • Calculation:

    • The percentage purity can be calculated using the following formula:

  • Validation:

    • The titrimetric method should be validated for accuracy, precision, and linearity as per USP General Chapter <541> Titrimetry and ICH guidelines. [11][12][13][14]

Spectroscopic Methods

While spectroscopic methods like UV-Vis and NMR are primarily used for structural elucidation and identification, they can be adapted for quantitative purposes under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a reference standard of the analyte itself. An internal standard of known purity and concentration is used.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard, the concentration of the analyte can be determined.

Detailed qNMR Protocol:

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound and about 10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte peaks.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).

  • Data Processing and Calculation:

    • Integrate a well-resolved proton signal of the analyte and a proton signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity = Purity of the standard

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the nature of the sample matrix, and the available instrumentation. For routine quality control, HPLC and titrimetry are robust and reliable methods. GC can be employed for specific applications, particularly for impurity profiling, with appropriate derivatization. qNMR serves as an excellent primary method for purity assessment. It is imperative that any chosen method is thoroughly validated to ensure it is fit for its intended purpose, thereby guaranteeing the quality and consistency of the data generated.

References

Application Notes & Protocols: Leveraging 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure."[1] This distinction arises from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[2][3] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring offers distinct advantages for drug design. It imparts a non-planar, three-dimensional geometry that allows for a more sophisticated and precise exploration of a target's pharmacophore space.[4][[“]]

Key attributes that establish the pyrrolidine scaffold as a powerful tool for drug developers include:

  • Stereochemical Complexity: The potential for multiple stereogenic centers allows for the creation of diverse stereoisomers, where the specific spatial orientation of substituents can dramatically alter binding affinity and biological activity.[4]

  • Conformational Flexibility: The ring exists in dynamic "envelope" or "twist" conformations, providing adaptability in binding to complex protein surfaces.[1]

  • Modulatable Basicity: The nitrogen atom confers basicity, which can be fine-tuned through substitution to optimize pharmacokinetic properties such as solubility and cell permeability.[4]

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a versatile building block that capitalizes on these features. It provides a robust pyrrolidine core functionalized with a carboxylic acid handle, primed for integration into larger, more complex molecules through well-established synthetic transformations. This guide provides an in-depth exploration of its properties, core applications, and detailed protocols for its effective use in drug discovery workflows.

Physicochemical Properties and Reactivity Profile

This compound is a water-soluble, crystalline solid.[6] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. In solution, its primary reactive center for synthetic elaboration is the carboxylic acid group.

PropertyValueSource(s)
CAS Number 6628-74-6
Molecular Formula C₆H₁₂ClNO₂[6]
Molecular Weight 165.62 g/mol [6]
Appearance White to off-white crystalline solid[6]
Primary Reactive Site Carboxylic Acid (for amide coupling)[6]
Solubility Soluble in water[6]

The principal application of this building block in drug synthesis is the formation of amide bonds.[6] The carboxylic acid is activated using a coupling reagent, transforming the hydroxyl group into a better leaving group, which is then readily displaced by a primary or secondary amine to forge a stable amide linkage.

Core Application: Amide Bond Formation Strategies

The amide bond is a fundamental linkage in pharmaceutical science due to its high metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The following section details robust protocols for coupling 2-(pyrrolidin-1-yl)acetic acid with various amines.

General Workflow for Amide Coupling

The process is conceptually straightforward, involving the activation of the carboxylic acid followed by nucleophilic attack from an amine. The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates involved.

G cluster_start Reactants cluster_reagents Reagents BuildingBlock 2-(Pyrrolidin-1-yl)acetic acid (Hydrochloride form requires base) Activation In-situ Activation (Formation of highly reactive intermediate) BuildingBlock->Activation Amine Primary or Secondary Amine (R-NH₂) Amine->Activation Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Neutralizes HCl & facilitates reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Product Final Amide Product Activation->Product

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Coupling

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, modern coupling reagent that often results in high yields, fast reaction times, and low rates of racemization.[7][8] It is particularly effective for coupling sterically hindered or electron-deficient amines.

Materials:

  • This compound (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq - Note: extra equivalent needed to neutralize the hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% Lithium chloride (LiCl) solution (for workup with DMF)

  • Saturated sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the target amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) (approx. 0.1 M concentration).

  • Add HATU (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. Causality Note: The initial equivalent of base neutralizes the HCl salt, allowing the pyrrolidine nitrogen to participate in the reaction as a free base. The subsequent two equivalents facilitate the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or DCM (3x).

    • If DMF was used as the solvent, wash the combined organic layers with 5% LiCl solution (3x) to remove residual DMF, followed by saturated NaHCO₃ and brine.[9]

    • If DCM was used, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

Rationale: The combination of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-hydroxybenzotriazole) is a classic, cost-effective method.[9] EDC activates the carboxylic acid, which then reacts with HOBt to form an active ester intermediate. This intermediate is less prone to racemization and reacts efficiently with the amine.[10] The byproducts are water-soluble, simplifying purification.[8]

Materials:

  • This compound (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC hydrochloride (1.5 eq) to the mixture in one portion.

  • Add DIPEA (3.0 eq) dropwise. Self-Validation Check: A slight exothermic reaction may be observed. The mixture may become cloudy as urea byproduct begins to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (or 10% citric acid), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel column chromatography.

Exemplary Applications in Drug Scaffolds

The true utility of a building block is demonstrated by its successful incorporation into bioactive molecules. The 2-(pyrrolidin-1-yl)acetic acid moiety is a key structural element in several classes of therapeutic agents.

Nootropic Agents (Racetam Analogs)

The racetam class of drugs, pioneered by Piracetam (2-oxo-1-pyrrolidine acetamide), are known as cognitive enhancers or "nootropics".[11][12] They are thought to improve mitochondrial function and brain metabolism.[11] 2-(Pyrrolidin-1-yl)acetic acid is an ideal precursor for synthesizing novel racetam analogs. By coupling it with a diverse library of amines, researchers can systematically explore the structure-activity relationship (SAR) to develop new derivatives with potentially enhanced potency or modified pharmacokinetic profiles.[13][14]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a major class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[15] The core structure of many potent DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, features a cyanopyrrolidine scaffold.[16][17] The synthetic route to these drugs often involves the coupling of a pyrrolidine derivative containing an activated acetyl group (e.g., an acid chloride or bromide) with a secondary amine, typically a piperazine or similar heterocycle.[18] This reaction mirrors the amide coupling protocols described above and underscores the importance of the pyrrolidine-acetyl substructure for achieving high-affinity binding to the DPP-4 enzyme.[16][17]

G cluster_scaffold Core Building Block cluster_partner Coupling Partner Pyrrolidine 2-(Pyrrolidin-1-yl) -acetic acid derivative Coupling Amide Coupling (Protocol 1 or 2) Pyrrolidine->Coupling Partner Substituted Amine (e.g., Phenylpiperazine) Partner->Coupling Product DPP-4 Inhibitor Scaffold Coupling->Product Target Binds to S1 Pocket of DPP-4 Enzyme Product->Target Pharmacological Action

Caption: Synthesis logic for a DPP-4 inhibitor scaffold.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its inherent structural and stereochemical properties, derived from the privileged pyrrolidine scaffold, make it an invaluable starting point for generating novel chemical entities. The robust and versatile amide coupling reactions detailed in this guide provide a clear pathway for its integration into drug discovery programs targeting a wide range of diseases, from neurological disorders to metabolic conditions. As the demand for molecules with greater three-dimensional complexity continues to grow, the strategic application of such well-defined building blocks will remain essential for the successful design and synthesis of the next generation of therapeutics.

References

Application Notes and Protocols for Cell-Based Assays Involving 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its unique three-dimensional structure and stereochemical potential allow for the synthesis of molecules with diverse pharmacological activities, targeting a wide array of enzymes and receptors.[1][2][4] 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a derivative of this versatile scaffold, presenting a structure that hints at potential interactions with key players in the central nervous system. Its applications are noted in research for studying receptor interactions and as an intermediate in the synthesis of drugs for neurological conditions.[5]

These application notes provide detailed protocols for investigating the potential modulatory effects of this compound on two critical classes of ionotropic receptors involved in neurotransmission: Glycine Receptors (GlyRs) and N-methyl-D-aspartate (NMDA) Receptors. The structural resemblance of the compound to the amino acid glycine suggests its potential to interact with the glycine binding sites on these receptors.

Application Note 1: Investigating the Modulatory Effects on Glycine Receptors using a Fluorescence-Based Assay

Scientific Rationale

Glycine receptors are inhibitory ionotropic receptors predominantly found in the brainstem and spinal cord.[6] They are ligand-gated chloride channels that play a crucial role in mediating inhibitory neurotransmission. Modulation of GlyR activity has therapeutic potential for various neurological disorders, including pain, spasticity, and hyperekplexia.

Given the structural similarity of this compound to glycine, it is plausible that this compound could act as an agonist, antagonist, or allosteric modulator of GlyRs. This protocol describes a cell-based fluorescence assay to determine the functional activity of the compound on GlyRs expressed in a recombinant cell line. The assay utilizes a halide-sensitive yellow fluorescent protein (YFP) to measure chloride influx upon receptor activation.

Experimental Workflow: Glycine Receptor Modulation Assay

GlyR_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing GlyRα1 and YFP cell_plating Plate cells in a 96-well black, clear-bottom plate cell_culture->cell_plating buffer_exchange Replace culture medium with low-chloride buffer cell_plating->buffer_exchange compound_prep Prepare serial dilutions of this compound compound_add Add compound dilutions to the wells compound_prep->compound_add baseline_read Measure baseline YFP fluorescence buffer_exchange->baseline_read baseline_read->compound_add agonist_add Add glycine (agonist) to stimulate the receptor compound_add->agonist_add kinetic_read Measure YFP fluorescence quenching over time agonist_add->kinetic_read data_norm Normalize fluorescence data to baseline kinetic_read->data_norm dose_response Plot dose-response curves data_norm->dose_response ec50_ic50 Calculate EC50 (agonist) or IC50 (antagonist) values dose_response->ec50_ic50 NMDAR_Workflow cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A) cell_plating Plate cells in a 96-well black, clear-bottom plate cell_culture->cell_plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading baseline_read Measure baseline fluorescence dye_loading->baseline_read compound_prep Prepare serial dilutions of the test compound compound_add Add test compound dilutions compound_prep->compound_add glutamate_prep Prepare a fixed concentration of glutamate glutamate_add Add glutamate to stimulate the receptor glutamate_prep->glutamate_add baseline_read->compound_add compound_add->glutamate_add kinetic_read Measure fluorescence increase due to calcium influx glutamate_add->kinetic_read data_norm Normalize fluorescence data (ΔF/F₀) kinetic_read->data_norm dose_response Plot dose-response curves data_norm->dose_response ec50_calc Calculate EC50 value for co-agonist activity dose_response->ec50_calc

References

Application Notes & Protocols: Leveraging 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride for the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs with significant activity in the central nervous system (CNS).[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the application of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS No: 6628-74-6) as a versatile building block for the synthesis of potential neurological drug candidates.[4][5] We delve into its chemical properties, provide a robust, step-by-step protocol for its use in amide bond formation—a cornerstone reaction in drug synthesis—and discuss the mechanistic rationale for its incorporation into neuropharmacological agents.

Introduction: The Significance of the Pyrrolidine Scaffold in Neuropharmacology

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of neuropharmacology.[1] Its structural rigidity, combined with its ability to participate in hydrogen bonding and serve as a chiral center, makes it an ideal fragment for designing molecules that interact with complex biological targets like neurotransmitter receptors and enzymes.[2][6] Derivatives of this scaffold are found in a wide range of CNS-active drugs, from nootropics like Piracetam that enhance cognitive function, to antipsychotics and anticonvulsants.[7][8][9]

This compound is a particularly valuable synthetic intermediate. It provides the pyrrolidine moiety pre-functionalized with a carboxylic acid, a versatile handle for elaboration into more complex structures, most commonly through the formation of amides.[4][5] This allows for the systematic exploration of chemical space around the pyrrolidine core to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. Studies suggest that molecules incorporating this structure may modulate key neurotransmitter systems, including the GABAergic and glutamatergic pathways, which are critical for regulating neuronal activity and are implicated in a host of neurological disorders.[7][10][11]

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties and handling requirements is critical for successful and safe experimentation.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6628-74-6[4][12]
Molecular Formula C₆H₁₂ClNO₂[4][13]
Molecular Weight 165.62 g/mol [4][13]
Appearance White to off-white crystalline solid[4]
Purity Typically ≥95-97%[12][13]
Solubility Soluble in water[4]
Storage Store at room temperature under an inert atmosphere.[12][13]
SMILES OC(=O)CN1CCCC1.Cl[13]
InChI Key HIGULTVOVROJID-UHFFFAOYSA-N[12]
Safety & Handling

As with any laboratory chemical, proper safety precautions are mandatory.

Hazard CategoryGHS Classification & Precautionary StatementsSource(s)
Acute Toxicity H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]
Irritation H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][12]
Signal Word Warning [12]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area, preferably a chemical fume hood.[14]
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14][15]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

Synthetic Protocol: Amide Bond Formation

This section provides a detailed protocol for the synthesis of a model neurological drug candidate via amide bond formation between this compound and a primary amine, using a standard peptide coupling reagent.

Rationale for Method Selection

Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient due to the formation of a stable ammonium carboxylate salt.[16] To achieve high yields under mild conditions, the carboxylic acid must be "activated." We will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) .

  • EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to hydrolysis. NHS is added to trap the activated acid, forming a more stable NHS ester.[17]

  • The amine then reacts with the NHS ester in a clean and efficient manner to form the desired amide bond, regenerating NHS. The urea byproduct from EDC is water-soluble, simplifying purification.[17]

General Synthetic Workflow Diagram

The following diagram outlines the key stages of the synthesis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis & Purification A Dissolve Reagents B Prepare Inert Atmosphere (N2 or Argon) A->B C Add Amine & Base (e.g., DIPEA) B->C D Cool to 0°C C->D E Activate Carboxylic Acid (Add EDC/NHS) D->E F Couple Amine (Stir at RT) E->F G Monitor Reaction (TLC or LC-MS) F->G H Aqueous Work-up G->H I Purify Product (Column Chromatography) H->I J Characterize Product (NMR, MS, Purity) I->J caption Figure 1. General workflow for amide coupling synthesis.

Caption: Figure 1. General workflow for amide coupling synthesis.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Example Amount (1 mmol scale)Molar Eq.
2-(Pyrrolidin-1-Yl)Acetic Acid HCl 6628-74-6165.62166 mg1.0
Amine Substrate (e.g., Benzylamine) 100-46-9107.15107 mg (105 µL)1.0
EDC·HCl 25952-53-8191.70230 mg1.2
NHS 6066-82-6115.09138 mg1.2
DIPEA (Hünig's base) 7087-68-5129.24523 µL3.0
Anhydrous Solvent (DMF or DCM) 68-12-2-10 mL-
Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (166 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add the amine substrate (e.g., Benzylamine, 105 µL, 1.0 mmol) followed by DIPEA (523 µL, 3.0 mmol). Expertise Note: A non-nucleophilic base like DIPEA is crucial. It neutralizes the hydrochloride salt and the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add NHS (138 mg, 1.2 mmol) followed by EDC·HCl (230 mg, 1.2 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL), water (1 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Hypothesis & Therapeutic Rationale

The incorporation of the 2-(pyrrolidin-1-yl)acetyl moiety is a rational design strategy for targeting CNS disorders. The structure is analogous to the core of nootropic agents like piracetam (2-oxo-1-pyrrolidine acetamide).[8][18] These agents are thought to exert their effects not through direct agonist or antagonist activity at a single receptor, but by modulating neurotransmitter systems.

Hypothesized Mechanism of Action: Many neurological functions are balanced by the interplay between excitatory (glutamate) and inhibitory (GABA) neurotransmission.[11] Pyrrolidine-based compounds have been shown to interact with both GABAergic and glutamatergic receptors.[10] A synthesized candidate could act as an allosteric modulator, binding to a site on a receptor (e.g., the AMPA glutamate receptor) distinct from the neurotransmitter binding site. This modulation could enhance or stabilize the receptor's response to endogenous ligands, thereby improving synaptic plasticity, a key mechanism for learning and memory.[7]

G cluster_neuron Postsynaptic Neuron Receptor Neurotransmitter Receptor (e.g., AMPA) Allosteric Site Ion Channel Effect Enhanced Cation Influx (Na+, Ca2+) Receptor:f2->Effect Opens Drug Drug Candidate (with Pyrrolidine Moiety) Drug->Receptor:f1 Binds Neurotransmitter Glutamate Neurotransmitter->Receptor:f0 Binds Outcome Modulation of Neuronal Signaling & Synaptic Plasticity Effect->Outcome caption Figure 2. Hypothesized allosteric modulation mechanism.

Caption: Figure 2. Hypothesized allosteric modulation mechanism.

This approach offers a promising avenue for developing novel therapeutics for conditions characterized by cognitive deficits, such as Alzheimer's disease, stroke-related cognitive impairment, and age-related memory decline.[7][18]

References

Application Notes and Protocols for High-Throughput Screening with 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Potential of the Pyrrolidine Scaffold in Drug Discovery

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure and stereochemical diversity have made it a cornerstone in the development of a wide array of therapeutics, particularly in the realm of central nervous system (CNS) disorders and enzyme inhibition.[3][4] 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a water-soluble crystalline solid featuring this key pyrrolidine moiety.[5] While it has been utilized as a building block in chemical synthesis and as an intermediate for drugs targeting neurological conditions, its full potential as a lead compound in high-throughput screening (HTS) campaigns remains largely unexplored.[5] This document provides a detailed guide for researchers and drug development professionals on leveraging this compound in a high-throughput screen, focusing on a scientifically rationalized biological target.

Rationale for Targeting Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is a critical enzyme family that regulates intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP) by catalyzing its hydrolysis.[6][7] The PDE4 family is encoded by four genes (PDE4A, B, C, and D), giving rise to over 20 isoforms.[7] Inhibition of PDE4, particularly the PDE4B subtype, leads to an accumulation of cAMP, which has been shown to downregulate pro-inflammatory responses.[7][8] This makes PDE4B a compelling therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and psoriasis, as well as certain neurological and psychiatric disorders.[6][8]

The rationale for screening this compound against PDE4B is supported by evidence that structurally related compounds exhibit activity against this enzyme. Specifically, (2-Oxopyrrolidin-1-yl)acetic acid, a compound with a similar core structure, is used in the synthesis of pyrazolopyridines that are known inhibitors of PDE4B.[5] This suggests that the pyrrolidine scaffold of this compound may serve as a valuable starting point for the discovery of novel PDE4B inhibitors.

The PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and its impact on inflammatory processes.

PDE4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition GPCR_agonist GPCR Agonist (e.g., Prostaglandin E2) GPCR GPCR GPCR_agonist->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE4B PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes Inflammation_down Downregulation of Pro-inflammatory Mediators PKA->Inflammation_down Leads to Pyrrolidine_Compound 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride Pyrrolidine_Compound->PDE4B Inhibits

Caption: The PDE4 signaling pathway, demonstrating its role in cAMP degradation and inflammation.

High-Throughput Screening Protocol: Fluorescence Polarization Assay for PDE4B

This protocol describes a homogenous, fluorescence polarization (FP)-based assay suitable for the high-throughput screening of PDE4B inhibitors.[7]

Assay Principle

The assay is based on the principle of fluorescence polarization. A fluorescently labeled cAMP tracer (cAMP-FAM) has a low molecular weight and rotates rapidly in solution, resulting in a low polarization value. When a specific anti-cAMP antibody is added, it binds to the cAMP-FAM, increasing its effective size, slowing its rotation, and thus increasing the polarization value. In the presence of active PDE4B enzyme, cAMP is hydrolyzed, and the unlabeled cAMP competes with cAMP-FAM for antibody binding, leading to a decrease in the polarization signal. Inhibitors of PDE4B will prevent the hydrolysis of cAMP, thus maintaining a high polarization signal.

Materials and Reagents
  • Compound of Interest: this compound (CAS: 6628-74-6)

  • Enzyme: Recombinant human PDE4B

  • Substrate: Cyclic adenosine monophosphate (cAMP)

  • Tracer: Fluorescently labeled cAMP (cAMP-FAM)

  • Antibody: Anti-cAMP antibody

  • Assay Buffer: Tris-HCl buffer, pH 7.5, containing MgCl₂, and 0.1% BSA

  • Control Inhibitor: Rolipram (a known PDE4 inhibitor)

  • Assay Plates: 384-well, black, low-volume microplates

  • Instrumentation: Microplate reader capable of fluorescence polarization detection

Experimental Workflow

The following diagram outlines the high-throughput screening workflow.

HTS_Workflow start Start plate_prep Prepare Assay Plates (384-well) start->plate_prep compound_add Add Test Compounds (including 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride) and Controls plate_prep->compound_add enzyme_add Add PDE4B Enzyme compound_add->enzyme_add incubation1 Incubate at RT enzyme_add->incubation1 substrate_add Add cAMP Substrate incubation1->substrate_add incubation2 Incubate at RT substrate_add->incubation2 detection_reagent_add Add Detection Reagents (cAMP-FAM and Anti-cAMP Antibody) incubation2->detection_reagent_add incubation3 Incubate at RT (in dark) detection_reagent_add->incubation3 read_plate Read Fluorescence Polarization incubation3->read_plate data_analysis Data Analysis (Z', % Inhibition, IC50) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: High-throughput screening workflow for the identification of PDE4B inhibitors.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the diluted compounds, positive control (Rolipram), and negative control (DMSO) into the wells of a 384-well assay plate.

  • Enzyme Addition:

    • Prepare a working solution of PDE4B enzyme in cold assay buffer at a pre-determined optimal concentration.

    • Dispense 5 µL of the enzyme solution into each well of the assay plate.

  • First Incubation:

    • Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Prepare a working solution of cAMP in assay buffer.

    • Dispense 5 µL of the cAMP solution to all wells to initiate the enzymatic reaction.

  • Second Incubation:

    • Incubate the plates at room temperature for 60 minutes.

  • Addition of Detection Reagents:

    • Prepare a solution containing the cAMP-FAM tracer and the anti-cAMP antibody in assay buffer.

    • Dispense 10 µL of this detection reagent mixture to all wells to stop the enzymatic reaction and initiate the detection process.

  • Third Incubation:

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Fluorescence Polarization Measurement:

    • Read the plates on a microplate reader equipped for fluorescence polarization (Excitation: 485 nm, Emission: 535 nm).

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor Calculation

The robustness of the HTS assay is determined by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula: Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|]

Where:

  • σ_pos = Standard deviation of the positive control (e.g., Rolipram)

  • σ_neg = Standard deviation of the negative control (e.g., DMSO)

  • μ_pos = Mean of the positive control

  • μ_neg = Mean of the negative control

Hit Identification: Percentage Inhibition

The activity of the test compounds is calculated as the percentage of inhibition of PDE4B activity.

Formula: % Inhibition = [1 - ((Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))] * 100

Where:

  • Signal_compound = Fluorescence polarization signal in the presence of the test compound

  • Signal_pos = Mean fluorescence polarization signal of the positive control

  • Signal_neg = Mean fluorescence polarization signal of the negative control

Compounds exhibiting a percentage inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits."

Dose-Response Analysis and IC50 Determination

For hit compounds, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a four-parameter logistic equation. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Parameter Description
Z'-Factor A measure of assay quality and robustness.
% Inhibition The percentage by which a compound reduces enzyme activity.
IC50 The concentration of an inhibitor that causes 50% inhibition of the maximal response.

Conclusion and Future Directions

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel PDE4B inhibitors, using this compound as a starting point. The pyrrolidine scaffold holds significant promise in drug discovery, and a successful HTS campaign could uncover valuable lead compounds for the development of new therapeutics for inflammatory and neurological diseases. Identified hits from the primary screen should be subjected to further validation through orthogonal assays, and their structure-activity relationships (SAR) should be explored to guide lead optimization efforts.

References

Application Notes and Protocols for Investigating 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of radioligand binding assays to characterize the pharmacological properties of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. While this compound is a versatile building block in medicinal chemistry, its structural similarity to known glycine transporter type 1 (GlyT1) inhibitors suggests its potential role in modulating glycinergic neurotransmission.[1][2] This document will therefore focus on established radioligand binding protocols for GlyT1, presenting a robust methodology to determine the binding affinity and receptor interaction of novel compounds like this compound.

Introduction: The Scientific Context

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. Glycine plays a dual role in this regulation, acting as an inhibitory neurotransmitter in the brainstem and spinal cord, and as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic signaling.[3] The concentration of glycine in the synaptic cleft is meticulously regulated by glycine transporters (GlyTs), primarily GlyT1 and GlyT2.[4]

GlyT1, in particular, is a major focus of drug discovery efforts for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[5][6] By inhibiting GlyT1, the synaptic concentration of glycine can be elevated, thereby enhancing NMDA receptor activity.[7] Compounds containing a pyrrolidine scaffold are a known class of GlyT1 inhibitors.[8] Therefore, characterizing novel pyrrolidine derivatives like this compound for their interaction with GlyT1 is a critical step in evaluating their therapeutic potential.

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[9][10] These assays are highly sensitive and provide quantitative data on binding affinity (Kd, Ki) and receptor density (Bmax).[9] This document will detail the principles and practical execution of these assays in the context of GlyT1.

The Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radioactive isotope-labeled compound (the radioligand) that binds with high affinity and specificity to the target of interest. The fundamental principle is to measure the amount of radioligand bound to the receptor in the presence and absence of a competing, non-labeled compound.

There are two primary types of radioligand binding assays detailed in this guide:

  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[11]

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of a non-labeled test compound (e.g., this compound) for the receptor. This is done by measuring the ability of increasing concentrations of the test compound to displace the binding of a fixed concentration of a specific radioligand.[9]

Below is a conceptual workflow for a typical radioligand binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Source (e.g., hGlyT1-expressing cell membranes) prep_ligands Prepare Radioligand and Test Compound Solutions incubate Incubate Receptor, Radioligand, and Test Compound prep_membranes->incubate prep_ligands->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Calculate Binding Parameters (Kd, Bmax, Ki) quantify->analyze G cluster_saturation Saturation Assay cluster_competition Competition Assay cluster_common Common Steps cluster_output Output sat_start Varying [Radioligand] sat_total Total Binding Wells sat_start->sat_total sat_nsb Non-Specific Binding Wells (+ excess unlabeled ligand) sat_start->sat_nsb add_membranes Add hGlyT1 Membranes sat_total->add_membranes sat_nsb->add_membranes comp_start Fixed [Radioligand] comp_total Total Binding Wells comp_start->comp_total comp_nsb Non-Specific Binding Wells (+ excess unlabeled ligand) comp_start->comp_nsb comp_test Test Compound Wells (varying concentrations) comp_start->comp_test comp_total->add_membranes comp_nsb->add_membranes comp_test->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_count Filter & Scintillation Count incubate->filter_count analyze Analyze Data filter_count->analyze output_sat Kd and Bmax analyze->output_sat output_comp IC50 and Ki analyze->output_comp

References

Derivatization of "2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" for improved activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from anticancer to neuropharmacology.[1][2][3] "2-(Pyrrolidin-1-yl)acetic acid hydrochloride" (CAS: 6628-74-6) represents a versatile starting material, featuring a reactive carboxylic acid handle and the foundational pyrrolidine ring.[4][5] However, in its nascent form, its therapeutic potential may be limited by suboptimal potency, selectivity, or pharmacokinetic properties. This application note provides a comprehensive guide to the strategic derivatization of this compound to enhance its biological activity. We present detailed protocols for chemical modifications, including amidation and esterification, and outline robust in-vitro assays for evaluating the pharmacological improvements of the resulting derivatives. The methodologies described herein are designed to be self-validating, explaining the scientific rationale behind experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Derivatization

"this compound" is a white, water-soluble crystalline solid with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol .[4][6] The pyrrolidine motif is a cornerstone of modern drug discovery, known to confer a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuropharmacological effects.[7][8]

Chemical derivatization is a fundamental strategy in drug development used to modify a lead compound to improve its therapeutic profile.[9][10] For "this compound," the primary objectives of derivatization are:

  • Enhanced Target Binding: Modification of the carboxylic acid group can introduce new hydrogen bond donors/acceptors or hydrophobic interactions, leading to increased affinity and potency for a biological target.

  • Improved Pharmacokinetics: Altering the molecule's polarity and lipophilicity can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, converting the polar carboxylic acid to a less polar ester can enhance membrane permeability.[11]

  • Modulation of Physicochemical Properties: Derivatization can improve stability, solubility, and other properties essential for formulation and bioavailability.[12][13]

This guide focuses on leveraging the carboxylic acid functional group as the primary site for chemical modification.

Strategic Derivatization Workflows

The following section details the strategic planning and execution of derivatization reactions. The overall workflow involves synthesizing a library of derivatives, which are then subjected to biological screening to identify candidates with improved activity.

Derivatization_Workflow cluster_start Starting Material cluster_synthesis Synthesis Core cluster_library Compound Library cluster_screening Biological Evaluation cluster_end Outcome Start 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride Amidation Strategy 1: Amide Formation Start->Amidation Esterification Strategy 2: Ester Formation Start->Esterification Derivatives Library of Novel Derivatives Amidation->Derivatives Esterification->Derivatives Assay1 Anticancer Screening (MTT Assay) Derivatives->Assay1 Assay2 Anti-inflammatory Screening (COX Inhibition) Derivatives->Assay2 Assay3 Antidiabetic Screening (α-Glucosidase Inhibition) Derivatives->Assay3 Lead Lead Compound with Improved Activity Assay1->Lead Assay2->Lead Assay3->Lead

Caption: Overall workflow from starting material to lead compound identification.

Derivatization Strategy 1: Amide Formation

Causality: Converting the carboxylic acid to an amide introduces a stable, neutral functional group capable of participating in hydrogen bonding. This modification can significantly enhance binding affinity to protein targets and improve metabolic stability. By varying the amine component, a diverse library of amides with different steric and electronic properties can be generated.

Amide_Ester_Formation cluster_amide Amide Formation cluster_ester Ester Formation (Fischer) Parent_Amide Parent Acid Coupling Coupling Agent (e.g., HATU, EDC) Parent_Amide->Coupling Amine R₁R₂NH Amine->Coupling Amide_Product Amide Derivative Coupling->Amide_Product Parent_Ester Parent Acid Catalyst Acid Catalyst (e.g., H₂SO₄) Parent_Ester->Catalyst Alcohol R-OH Alcohol->Catalyst Ester_Product Ester Derivative Catalyst->Ester_Product

Caption: General reaction schemes for amidation and esterification.

Protocol 2.1.1: General Protocol for Amide Coupling

  • Free Base Preparation:

    • Dissolve 1.0 equivalent of "this compound" in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Add 1.1 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and generate the free carboxylic acid. Stir for 15-20 minutes at room temperature.

  • Carboxylic Acid Activation:

    • To the solution from Step 1, add 1.2 equivalents of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and HOBt (Hydroxybenzotriazole) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition:

    • Add 1.1 equivalents of the desired primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.

Derivatization Strategy 2: Ester Formation

Causality: Esterification masks the polar carboxylic acid, increasing the compound's lipophilicity. This can enhance cell membrane permeability and oral bioavailability. Esters can also serve as prodrugs, which are metabolically cleaved by esterase enzymes in the body to release the active parent acid at the site of action.[11]

Protocol 2.2.1: Fischer Esterification

  • Reaction Setup:

    • Suspend 1.0 equivalent of "this compound" in a large excess of the desired alcohol (e.g., methanol, ethanol, isopropanol), which will also serve as the solvent.

    • Carefully add a catalytic amount (e.g., 5-10 mol%) of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling dry HCl gas through the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (the boiling point of the alcohol) for 6-24 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and neutralize carefully by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography.

Table 1: Summary of Derivatization Strategies

Strategy Functional Group Formed Key Reagents Rationale & Expected Property Change
Amidation Amide Primary/Secondary Amines, Coupling Agents (HATU, EDC/HOBt) Enhance target binding via H-bonds, improve metabolic stability.
Esterification Ester Alcohols, Acid Catalyst (H₂SO₄) Increase lipophilicity, improve membrane permeability, create prodrug potential.

| Bioisosteric Replacement | e.g., Tetrazole | (Multi-step synthesis) | Modulate pKa, improve metabolic stability while retaining binding interactions. |

Protocols for Biological Evaluation

Following the successful synthesis and purification of the derivatives, a panel of in-vitro assays should be employed to screen for improved biological activity. The choice of assays is guided by the broad therapeutic potential of pyrrolidine-containing compounds.[1][2][7]

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized derivatives on cancer cell lines and calculate their half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the derivatives in DMSO. Serially dilute the compounds in the growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Activity (α-Glucosidase Inhibition Assay)

Objective: To screen derivatives for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is a key target for managing type 2 diabetes.[14]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Phosphate buffer (pH 6.8).

  • Sodium carbonate (Na₂CO₃).

  • Acarbose (positive control).

  • 96-well microplates.

Procedure:

  • Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase enzyme solution, and 10 µL of the test compound solution (dissolved in buffer with minimal DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[14]

  • Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Analysis: Calculate the percentage of enzyme inhibition compared to the control (without inhibitor). Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Data Interpretation and Lead Identification

The ultimate goal is to identify derivatives with significantly improved activity compared to the parent compound. The data should be organized to facilitate direct comparison.

Table 2: Hypothetical Biological Activity Data

Compound ID Modification Anticancer IC₅₀ (µM) (A549 cells) α-Glucosidase IC₅₀ (µM)
Parent Compound - >100 85.2
DERIV-A01 N-benzyl amide 15.7 22.4
DERIV-A02 N-morpholinyl amide 42.3 65.1
DERIV-E01 Ethyl ester 78.9 50.8
DERIV-E02 Isopropyl ester 65.4 41.3

| Acarbose | (Control) | N/A | 5.6 |

In this hypothetical example, the N-benzyl amide derivative DERIV-A01 shows a dramatic improvement in both anticancer and α-glucosidase inhibitory activity compared to the parent compound, marking it as a promising lead for further investigation.

Conclusion

"this compound" is an excellent starting point for the development of novel therapeutic agents. The derivatization strategies and evaluation protocols detailed in this application note provide a robust framework for researchers to systematically modify this scaffold and screen for enhanced biological activity. By explaining the causality behind each step, this guide empowers scientists to make informed decisions in the design and execution of their drug discovery campaigns, ultimately accelerating the journey from a simple building block to a potent lead compound.

References

Application Notes and Protocols: The Strategic Use of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a bifunctional organic compound that serves as a valuable synthon in the construction of complex molecular architectures.[1] Its structure, featuring a saturated five-membered pyrrolidine ring and a carboxylic acid moiety, offers two distinct points for chemical modification.[1][2] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active natural products and synthetic drugs.[1][2][3] This prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a rigid, three-dimensional framework for precise ligand-receptor interactions.

This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its role in the synthesis of N-fused heterocyclic compounds and its utility in multicomponent reactions for rapid library generation. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its implementation in the laboratory.

PropertyValueSource
CAS Number 6628-74-6[4]
Molecular Formula C₆H₁₂ClNO₂[1][4]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Water soluble[1]

Application I: A Key Component in Multicomponent Reactions (MCRs) for Peptidomimetic Synthesis

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for achieving molecular diversity and complexity with high atom and step economy.[5][6] The structure of 2-(Pyrrolidin-1-yl)acetic acid makes it an ideal carboxylic acid component for one of the most renowned MCRs: the Ugi four-component condensation (U-4CC).

The Ugi reaction brings together an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to rapidly produce α-aminoacyl amide derivatives, which are valuable peptidomimetics.[7][8] The reaction proceeds through a cascade of reversible and irreversible steps, culminating in a highly stable diamide product.[9]

Mechanistic Rationale: The Ugi Cascade

The reaction is initiated by the condensation of the aldehyde and the primary amine to form an imine. This imine is then protonated by the carboxylic acid component—in this case, 2-(pyrrolidin-1-yl)acetic acid—to generate a highly electrophilic iminium ion. The isocyanide and the carboxylate anion then add to the iminium ion, forming a nitrilium ion intermediate. The critical, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which yields the final, stable α-acylamino amide product.[7]

Ugi_Reaction_Workflow reagents Ugi Reactants: - Aldehyde (R1-CHO) - Primary Amine (R2-NH2) - 2-(Pyrrolidin-1-yl)acetic acid - Isocyanide (R3-NC) one_pot One-Pot Reaction (Methanol, RT) reagents->one_pot Combine imine Imine Formation one_pot->imine Step 1 nitrilium Nitrilium Intermediate Formation imine->nitrilium Step 2 mumm Mumm Rearrangement nitrilium->mumm Step 3 (Irreversible) product α-Acylamino Amide Product (Peptidomimetic Scaffold) mumm->product Final Product purification Work-up & Purification product->purification

Caption: Workflow for the Ugi four-component reaction.

Protocol 1: Ugi Synthesis of a Pyrrolidine-Containing Peptidomimetic

This protocol describes a general procedure for the synthesis of a diverse library of peptidomimetics using this compound as the acid component.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Primary Amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Triethylamine (TEA) (1.1 mmol, 1.1 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv)

  • Anhydrous Methanol (10 mL)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous methanol (5 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Acid Component: In a separate vial, dissolve this compound (1.1 mmol) and triethylamine (1.1 mmol) in anhydrous methanol (5 mL). The TEA is crucial to neutralize the hydrochloride salt, liberating the free carboxylic acid required for the reaction.

  • Component Combination: Add the methanolic solution of the acid to the reaction flask. Stir for 5 minutes.

  • Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the reaction mixture dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.

Causality and Trustworthiness:

  • The pre-mixing of the aldehyde and amine accelerates the initial imine formation, which is often the rate-limiting step.

  • Using a slight excess of the acid component ensures complete protonation of the imine intermediate.

  • The aqueous work-up effectively removes unreacted starting materials, the triethylammonium salt, and other water-soluble byproducts, simplifying the final purification.

Illustrative Diversity of the Ugi Protocol

The power of this MCR lies in its ability to generate vast chemical diversity by simply varying the four input components.

Aldehyde (R¹)Amine (R²)Isocyanide (R³)Resulting Scaffold
BenzaldehydeBenzylaminetert-ButylN-benzyl-N-(tert-butylcarbamoyl)-phenylmethyl]-2-(pyrrolidin-1-yl)acetamide
IsobutyraldehydeAnilineCyclohexylN-[(cyclohexylcarbamoyl)(isopropyl)methyl]-N-phenyl-2-(pyrrolidin-1-yl)acetamide
4-Methoxybenzaldehyde2-PhenylethylamineBenzylN-[1-(benzylcarbamoyl)-2-phenylethyl]-N-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)acetamide

Application II: Synthesis of N-Fused Heterocycles - The Indolizine Core

Indolizine (pyrrolo[1,2-a]pyridine) is an N-fused aromatic heterocycle that forms the core of many biologically active natural products and synthetic molecules.[10][11] While direct protocols using this compound are not extensively documented, its structure makes it an excellent conceptual precursor for indolizine synthesis via 1,3-dipolar cycloaddition, a cornerstone reaction in heterocyclic chemistry.[11][12]

Mechanistic Rationale: Ylide Formation and Cycloaddition

The synthesis hinges on the formation of a pyridinium ylide. This can be achieved by first coupling the carboxylic acid of our starting material with a 2-(hydroxymethyl)pyridine derivative to form an ester, followed by activation and ylide generation. A more direct, albeit hypothetical, route involves the in-situ formation of a reactive intermediate that can be trapped.

A plausible strategy involves converting the carboxylic acid to a more reactive species (e.g., an acid chloride or Weinreb amide) and coupling it with a suitable pyridine precursor. The key steps are:

  • Activation: The carboxylic acid is activated.

  • Coupling: The activated acid is coupled with a pyridine derivative bearing a nucleophilic handle.

  • Ylide Generation: A base is used to deprotonate the α-carbon (adjacent to the pyrrolidine nitrogen), generating a stabilized 1,3-dipole (ylide).

  • Cycloaddition: The ylide reacts with an electron-deficient alkene or alkyne (a dipolarophile).

  • Aromatization: The initial cycloadduct undergoes spontaneous or induced elimination to form the aromatic indolizine ring system.

Indolizine_Synthesis start_mat 2-(Pyrrolidin-1-yl)acetic acid (Neutralized) activation Acid Activation (e.g., SOCl₂) start_mat->activation coupling Coupling with 2-Pyridyl Precursor activation->coupling pyridinium_salt Pyridinium Salt Intermediate coupling->pyridinium_salt ylide_gen Ylide Generation (Base, e.g., K₂CO₃) pyridinium_salt->ylide_gen cycloadd [3+2] Cycloaddition with Dipolarophile ylide_gen->cycloadd cycloadduct Dihydropyrrolizine Cycloadduct cycloadd->cycloadduct aromatization Aromatization (Oxidation/Elimination) cycloadduct->aromatization product Substituted Indolizine aromatization->product

Caption: A plausible workflow for indolizine synthesis.

Protocol 2: Synthesis of an Ethyl 2-(Pyrrolidin-1-yl)indolizine-1-carboxylate Derivative (Conceptual)

This protocol outlines a conceptual, multi-step synthesis based on established principles of 1,3-dipolar cycloaddition chemistry.

Materials:

  • This compound

  • Sodium hydroxide (for neutralization)

  • Oxalyl chloride or Thionyl chloride

  • 2-Picolylamine

  • Triethylamine (TEA)

  • Ethyl propiolate (dipolarophile)

  • Palladium on carbon (Pd/C) for dehydrogenation

  • Anhydrous solvents (DCM, Toluene)

Procedure:

  • Neutralization and Activation: Neutralize this compound with one equivalent of NaOH in water and extract the free acid. Dry thoroughly. Dissolve the free acid in anhydrous DCM and treat carefully with oxalyl chloride at 0 °C to form the corresponding acid chloride.

  • Amide Coupling: In a separate flask, dissolve 2-picolylamine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM. Slowly add the solution of the acid chloride from Step 1 at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours to form N-(pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)acetamide.

  • Quaternization (Tschitschibabin Reaction): The amide itself is not yet ready for ylide formation. A more classical approach would involve reacting a 2-alkylpyridine with an α-halo ketone. To adapt our synthon, one could envision a more complex cyclization. However, for a direct cycloaddition, a pyridinium ylide is required. This intermediate is typically formed from a pyridinium salt.

  • Alternative Ylide Generation & Cycloaddition: A more direct route starts with a 2-pyridylacetate derivative. React 2-bromopyridine with the sodium salt of ethyl acetoacetate, followed by hydrolysis and decarboxylation to get 2-pyridylacetic acid. This highlights that while our title compound is structurally related, other precursors are often more direct for this specific transformation.

  • Conceptual Cycloaddition Step: Assuming a suitable pyridinium salt precursor derived from our starting material is formed, it would be dissolved in a high-boiling solvent like toluene. A base (e.g., K₂CO₃) and the dipolarophile (e.g., ethyl propiolate) are added. The mixture is heated to reflux. The base generates the ylide in situ, which is immediately trapped by the propiolate in a [3+2] cycloaddition.

  • Aromatization: The resulting dihydropyrrolizine intermediate is often unstable and can aromatize spontaneously. If not, dehydrogenation using a catalyst like Pd/C in a suitable solvent will yield the final aromatic indolizine product.

Causality and Justification:

  • The 1,3-dipolar cycloaddition is a powerful, convergent method for constructing five-membered rings. The pyridinium ylide acts as the three-atom (C-N-C) component.

  • An electron-withdrawing group on the dipolarophile (like the ester on ethyl propiolate) is essential to lower the LUMO energy, facilitating a rapid reaction with the HOMO of the ylide.

  • The final aromatization step is the thermodynamic driving force for the reaction, leading to a stable, 10-π electron aromatic system.[11]

Summary and Future Outlook

This compound is more than a simple bifunctional molecule; it is a strategic building block for accessing molecular complexity. Its primary, field-proven application lies in its role as a robust carboxylic acid component in Ugi multicomponent reactions, enabling the rapid and efficient synthesis of peptidomimetic libraries containing the medicinally important pyrrolidine scaffold.

Furthermore, its structure provides a foundation for the conceptual design of synthetic routes toward N-fused heterocycles like indolizines. While direct, one-pot transformations from this specific starting material may require further methods development, the underlying principles of ylide generation and cycloaddition provide a clear roadmap for its potential use. For researchers in drug discovery and process development, mastering the reactivity of this versatile synthon opens doors to novel chemical entities and efficient synthetic pathways.

References

Application of "2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the strategic application of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride in advanced peptide synthesis, designed for researchers, scientists, and professionals in drug development.

Foreword: The Proline Conundrum in Peptide Synthesis

Proline, the only proteinogenic secondary amino acid, is a master of structural constraint. Its unique pyrrolidine ring locks the peptide backbone, making it a critical residue for inducing turns and defining the three-dimensional architecture of peptides and proteins.[1][2] This conformational rigidity is essential for biological activity, from receptor binding to protein folding.[2][3] However, for the synthetic chemist, proline often represents a significant bottleneck. The sterically hindered secondary amine makes acylation sluggish, leading to incomplete coupling reactions, deletion sequences, and reduced overall yields, particularly in Solid-Phase Peptide Synthesis (SPPS).[4]

To navigate this challenge, the field has evolved to embrace proline surrogates—molecules that mimic proline's structural influence but offer more favorable reaction kinetics. This guide focuses on one such strategic tool: This compound . As an N-substituted glycine derivative, it serves as an effective building block to introduce proline-like conformational features, bypassing the synthetic hurdles associated with proline itself.

This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying chemical principles and strategic considerations for the successful application of this versatile reagent.

Reagent Profile: Physicochemical Properties and Handling

A foundational understanding of the reagent's characteristics is paramount for its effective and safe use in the laboratory. This compound is a stable, crystalline solid that serves as a precursor for introducing a pyrrolidine moiety.[5][6][7]

PropertyValueSource(s)
IUPAC Name 2-pyrrolidin-1-ylacetic acid;hydrochloride[6]
CAS Number 6628-74-6[5][6]
Molecular Formula C₆H₁₂ClNO₂[5][6]
Molecular Weight 165.62 g/mol [5][6]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in water, DMF, DMSO[6]
Storage Store under an inert atmosphere at room temperature or 2-8°C. Keep desiccated.[5][8]

Safe Handling Advisory: As a hydrochloride salt and potential irritant, this compound should be handled with standard laboratory precautions.[6][8] Always use in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[8]

Mechanism of Action: A Strategic Approach to Peptide Coupling

The utility of this compound stems from its function as an N-substituted amino acid. The core process involves the activation of its carboxylic acid group, followed by nucleophilic attack from the N-terminal amine of the growing peptide chain to form a new amide (peptide) bond.[9][10]

The process can be visualized in three key stages:

G cluster_0 Stage 1: Neutralization cluster_1 Stage 2: Activation cluster_2 Stage 3: Acylation Reagent 2-(Pyrrolidin-1-yl)acetic acid hydrochloride FreeAcid Free Carboxylic Acid (Deprotonated Amine Salt) Reagent->FreeAcid Base neutralizes HCl Base Tertiary Base (e.g., DIPEA, NMM) ActivatedSpecies Activated Intermediate (e.g., Active Ester) FreeAcid->ActivatedSpecies CouplingAgent Coupling Reagent (e.g., HATU, HBTU, DIC) CouplingAgent->ActivatedSpecies NewPeptide Elongated Peptide Chain (New Peptide Bond Formed) ActivatedSpecies->NewPeptide Nucleophilic Attack Peptide N-terminal Amine of Peptide-Resin Peptide->NewPeptide caption General workflow for peptide coupling.

Figure 1: Conceptual workflow for the incorporation of this compound into a peptide chain.

A critical, non-negotiable first step is the neutralization of the hydrochloride salt. The presence of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required to liberate the free carboxylic acid, making it available for activation by the coupling reagent.[11][12]

Field-Proven Experimental Protocols

The following protocols are optimized for high-yield synthesis. They are presented as a robust starting point, and minor adjustments may be necessary depending on the specific peptide sequence and laboratory instrumentation.

Protocol 1: Automated/Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the incorporation of the reagent into a peptide chain assembled on a solid support, such as a Rink Amide or Wang resin.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide MBHA)

  • This compound

  • Coupling Reagent: HBTU (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • SPPS reaction vessel (manual or automated synthesizer)

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the resin in the reaction vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the solvent.[13]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[14][15]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Procedure (Self-Validating):

    • Activation Cocktail: In a separate vial, pre-dissolve this compound (4 eq. relative to resin loading), HBTU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF.

      • Expertise Note: A significant excess of DIPEA is crucial. It serves two purposes: neutralizing the hydrochloride salt of the incoming acid and providing the basic environment required for the coupling reaction itself. Using insufficient base is a common cause of coupling failure.

    • Coupling: Add the activated cocktail to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test (or alternative ninhydrin-based test) on a small sample of beads.[11][12] A negative result (clear or yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the reaction time for another hour or perform a second coupling (double coupling) with a freshly prepared activation cocktail.[13]

  • Washing:

    • After a successful coupling, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), to remove any unreacted reagents and by-products. The resin is now ready for the next deprotection/coupling cycle.

  • Chain Completion and Cleavage:

    • Repeat steps 2-4 for all subsequent amino acids in the sequence.

    • After the final coupling and deprotection, wash the resin with DMF, then DCM, and dry it under vacuum.

    • Cleave the peptide from the resin using a standard cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).[13]

Protocol 2: Solution-Phase Fragment Condensation

This protocol is suitable for coupling 2-(Pyrrolidin-1-yl)acetic acid to an amino acid ester or a peptide fragment in solution.

Materials:

  • This compound

  • N-terminally deprotected amino acid ester or peptide fragment (e.g., H-Gly-OMe·HCl)

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Additive: 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • Base: N-Methylmorpholine (NMM) or DIPEA

  • Solvent: Anhydrous DCM or DMF

  • Work-up Reagents: Saturated aq. NaHCO₃, 1M aq. HCl, Brine, Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • Reactant Solubilization:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminally deprotected amino component (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

  • Neutralization and Activation:

    • Add NMM (2.2 eq. if the amino component is a hydrochloride salt, 1.1 eq. otherwise) dropwise and stir for 10 minutes.

    • Add HOBt (1.2 eq.) followed by EDC·HCl (1.2 eq.) to the reaction mixture.

      • Expertise Note: The addition of HOBt or its modern, safer alternative, OxymaPure, is critical for accelerating the coupling reaction and, most importantly, suppressing racemization, a major side reaction in peptide synthesis.[9][16]

  • Coupling Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic phase sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude peptide using flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the pure product.

Strategic Applications in Peptide Design

The incorporation of 2-(Pyrrolidin-1-yl)acetic acid serves multiple strategic purposes in modern peptide chemistry:

  • Enhancing Synthetic Efficiency: It provides a reliable method for synthesizing peptides that require a proline-like turn, especially in sequences known to be prone to aggregation or difficult couplings.

  • Peptidomimetic Design: The resulting N-substituted glycine residue acts as a peptidomimetic, capable of stabilizing β-turn conformations which are often critical for biological recognition.[1]

  • Pharmaceutical Lead Optimization: In drug discovery, it serves as a valuable building block for modifying peptide backbones to improve metabolic stability, cell permeability, and receptor binding affinity.[6][7] Its use is noted in the synthesis of precursors for various pharmaceuticals.[17]

Conclusion

This compound is more than a mere building block; it is a problem-solving tool for the synthetic peptide chemist. By serving as a kinetically favored surrogate for proline, it enables the efficient synthesis of structurally complex peptides. The robust protocols detailed in this guide, grounded in established principles of peptide chemistry, provide a clear pathway for researchers to leverage this reagent's full potential. Successful application requires a careful understanding of the reaction mechanism, particularly the necessity of base-mediated neutralization, and diligent in-process monitoring to ensure high-fidelity peptide assembly.

References

Application Notes and Protocols for the In Vitro Pharmacological Profiling of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Nootropic Potential of Pyrrolidine Derivatives

The compound 2-(pyrrolidin-1-yl)acetic acid hydrochloride serves as a foundational scaffold for a class of molecules with significant potential in neuroscience and pharmacology.[1][2] Its structural analogs, particularly those incorporating the 2-pyrrolidone nucleus characteristic of the racetam family of nootropics, have been the subject of extensive research for their cognitive-enhancing properties.[3][4] Compounds like pramiracetam, a notable analog, are believed to exert their effects through complex interactions with central neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.[5][6][7][8][9]

The in vitro pharmacological profiling of novel analogs derived from the 2-(pyrrolidin-1-yl)acetic acid backbone is a critical step in identifying and characterizing new chemical entities (NCEs) with therapeutic potential for neurological and psychiatric disorders. This guide provides a comprehensive framework and detailed protocols for a tiered in vitro screening cascade designed to elucidate the mechanisms of action, potency, and potential liabilities of these compounds.

Our approach is grounded in a logical progression, beginning with primary assays targeting the most probable mechanisms of action for this compound class, followed by secondary assays to assess neuroprotective effects and critical drug-like properties such as blood-brain barrier permeability. The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to conduct a thorough preliminary evaluation of their novel pyrrolidine-based compounds.

Section 1: Primary Target Engagement Assays

The initial phase of profiling focuses on the primary molecular targets historically associated with racetam-like cognitive enhancers. These assays are designed to determine if the novel analogs engage with key components of the cholinergic and glutamatergic systems.

Modulation of the Cholinergic System: High-Affinity Choline Uptake (HACU) Assay

Rationale: A key mechanism proposed for several nootropics, including pramiracetam, is the enhancement of the high-affinity choline uptake (HACU) system.[5][6][10] This rate-limiting step in acetylcholine synthesis is mediated by the high-affinity choline transporter (CHT).[11][12] Assessing a compound's ability to modulate HACU provides direct insight into its potential to enhance cholinergic neurotransmission. The following protocol describes a classic radiolabeled choline uptake assay.

Experimental Workflow: HACU Assay

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Seed neuronal cells (e.g., SH-SY5Y) in 24-well plates prep2 Differentiate cells to a cholinergic phenotype prep1->prep2 assay1 Pre-incubate cells with test compounds or vehicle prep2->assay1 assay2 Initiate uptake with [3H]-choline (Total vs. Non-specific with HC-3) assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate uptake and wash cells assay3->assay4 analysis1 Lyse cells assay4->analysis1 analysis2 Measure radioactivity via liquid scintillation counting analysis1->analysis2 analysis3 Calculate specific HACU (Total - Non-specific) analysis2->analysis3 analysis4 Determine EC50/IC50 values analysis3->analysis4

Caption: Workflow for the High-Affinity Choline Uptake (HACU) assay.

Protocol: Radiolabeled High-Affinity Choline Uptake (HACU) Assay

This protocol is adapted from methodologies described for neuronal cell cultures.[5][13][14][15][16]

Materials:

  • Differentiated neuronal cells with a cholinergic phenotype (e.g., SH-SY5Y cells)

  • 24-well cell culture plates

  • HACU Buffer (Krebs-Ringer-HEPES based buffer)

  • [³H]-choline chloride

  • Hemicholinium-3 (HC-3) for determining non-specific uptake

  • Test compounds (analogs of this compound)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Liquid scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Seed and differentiate SH-SY5Y cells in 24-well plates to establish a mature, cholinergic neuronal phenotype.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HACU buffer.

  • Pre-incubation: Add 450 µL of HACU buffer containing the desired concentration of the test compound or vehicle control to each well. For non-specific uptake control wells, add HC-3 (final concentration ~10 µM). Incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of HACU buffer containing [³H]-choline chloride (final concentration ~50 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), as determined by time-course experiments.[13]

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold HACU buffer.

  • Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 20 minutes.

  • Quantification: Transfer the lysate from each well to a liquid scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Determine the total choline uptake (wells with vehicle control).

  • Determine the non-specific uptake (wells with HC-3).

  • Calculate the specific high-affinity choline uptake: Specific HACU (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

  • For test compounds, express the results as a percentage of the vehicle control's specific HACU.

  • Plot the percentage of specific HACU against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for enhancers) or IC₅₀ (for inhibitors).

ParameterDescriptionTypical Value/Range
[³H]-choline Final concentration for uptake25-100 nM
HC-3 Concentration for non-specific uptake1-10 µM
Incubation Time Duration of choline uptake5-15 minutes
Cell Density Cells per well in a 24-well plate1-2 x 10⁵ cells
Modulation of the Glutamatergic System: AMPA Receptor Functional Assay

Rationale: Positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is another well-documented mechanism for racetam-like compounds.[3][17] This modulation enhances excitatory synaptic transmission and is linked to cognitive enhancement.[17][18] Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional modulation of ion channels like AMPA receptors, providing detailed information on changes in current amplitude, kinetics, and pharmacology.[9][19][20][21][22]

Experimental Workflow: Patch-Clamp Electrophysiology

cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis prep1 Prepare brain slices or cultured neurons prep2 Prepare external and internal recording solutions prep1->prep2 prep3 Pull and fill patch pipettes prep2->prep3 rec1 Obtain GΩ seal and whole-cell configuration prep3->rec1 rec2 Record baseline AMPA-evoked currents in voltage-clamp rec1->rec2 rec3 Bath apply test compound rec2->rec3 rec4 Record AMPA-evoked currents in presence of compound rec3->rec4 analysis1 Measure peak amplitude and decay kinetics of currents rec4->analysis1 analysis2 Compare pre- and post-drug application parameters analysis1->analysis2 analysis3 Calculate percentage modulation analysis2->analysis3 analysis4 Generate dose-response curves to determine EC50 analysis3->analysis4

Caption: Workflow for whole-cell patch-clamp recording of AMPA receptor currents.

Protocol: Whole-Cell Patch-Clamp Recording of AMPA-Evoked Currents

This protocol provides a general framework for recording from cultured neurons.[9][19][22]

Materials:

  • Cultured primary neurons or a suitable neuronal cell line

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and microscope

  • Borosilicate glass capillaries for pipettes

  • Artificial cerebrospinal fluid (aCSF - external solution)

  • Internal pipette solution

  • AMPA (agonist)

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Picrotoxin to block GABA-A receptors

  • D-AP5 to block NMDA receptors

  • Test compounds

Procedure:

  • Preparation: Place the coverslip with cultured neurons into the recording chamber and continuously perfuse with oxygenated aCSF containing TTX, picrotoxin, and D-AP5 to isolate AMPA receptor-mediated currents.

  • Pipette Preparation: Pull a glass capillary to a resistance of 3-7 MΩ and fill it with the internal solution.

  • Obtaining a Recording: Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure. Once in proximity to the cell membrane, release the pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the cell membrane, establishing the whole-cell configuration. Clamp the cell at a holding potential of -70 mV.

  • Baseline Recording: Using a fast-application system, apply a brief pulse of AMPA (e.g., 1 mM for 2 ms) to evoke an inward current. Record several stable baseline responses.

  • Compound Application: Bath perfuse the test compound at a desired concentration for several minutes to allow for equilibration.

  • Test Recording: While perfusing the test compound, evoke AMPA receptor currents using the same stimulation protocol as for the baseline.

  • Washout: Perfuse with aCSF without the test compound to determine if the effect is reversible.

Data Analysis:

  • Measure the peak amplitude of the AMPA-evoked inward current before, during, and after application of the test compound.

  • Analyze the decay kinetics of the current (e.g., by fitting an exponential function) to assess effects on receptor deactivation or desensitization.

  • Calculate the percentage change in peak amplitude in the presence of the compound relative to the baseline.

  • For a full characterization, test multiple concentrations to construct a dose-response curve and calculate the EC₅₀.

Section 2: Secondary Assays for Neuroactivity and Safety

Following the initial target-based screening, promising compounds should be evaluated in more complex, cell-based assays that model neuroprotection and cytotoxicity. These assays provide crucial information about the potential therapeutic window and safety profile of the analogs.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

Rationale: Excitotoxicity, or neuronal damage caused by excessive activation of glutamate receptors, is a key pathological mechanism in many neurodegenerative diseases and acute brain injuries.[3] Assessing the ability of a compound to protect neurons from glutamate-induced cell death is a valuable measure of its neuroprotective potential.[1][12][23][24]

Protocol: MTT Assay for Cell Viability Following Glutamate Insult

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability in a neuronal cell line (e.g., HT22 or SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., HT22)

  • 96-well cell culture plates

  • L-Glutamate

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT22 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle. Incubate for 1-24 hours.

  • Induction of Excitotoxicity: Add L-glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells).[1][24] Do not add glutamate to the control (no-toxin) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the absorbance values to the vehicle-treated, no-toxin control wells (representing 100% viability).

  • Calculate the percentage of neuroprotection afforded by the test compound at each concentration relative to the glutamate-only treated wells.

  • Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC₅₀.

General Cytotoxicity: Lactate Dehydrogenase (LDH) Assay

Rationale: It is essential to distinguish true neuroprotection from a compound's own inherent toxicity. The Lactate Dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme from damaged cells, providing a quantitative measure of plasma membrane disruption and cytotoxicity.[17][18][25][26] This assay should be run in parallel with the neuroprotection assay, using the same compound concentrations but without the glutamate insult.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Neuronal cell line (e.g., HT22)

  • 96-well cell culture plates

  • Test compounds

  • Commercially available LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compounds at the same concentrations used in the neuroprotection assay. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (add lysis buffer 30-45 minutes before the end of incubation).[17]

  • Incubation: Incubate for the same duration as the neuroprotection assay (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17][26]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Measurement: Measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Plot the percentage of cytotoxicity against the log concentration of the test compound to determine the TC₅₀ (toxic concentration 50%).

AssayEndpointPurpose
MTT Mitochondrial reductase activityMeasures cell viability and neuroprotection
LDH Enzyme release from damaged cellsMeasures cytotoxicity and membrane integrity

Section 3: Advanced Profiling for CNS Drug Candidates

For compounds demonstrating promising activity and a favorable safety window, further characterization is necessary to assess their potential as CNS drugs. This includes evaluating their ability to cross the blood-brain barrier and their interaction with efflux transporters.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Rationale: Some nootropic agents are thought to influence cerebral blood flow, and one mechanism could be through the modulation of nitric oxide (NO) production.[6][10] Neuronal nitric oxide synthase (nNOS) is a key enzyme in this process in the CNS.[25] Assessing the inhibitory potential of the analogs against nNOS can provide further mechanistic insight. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a common method for this purpose.[27][28][29][30][31]

Protocol: nNOS Activity Assay using the Griess Reagent

This protocol is based on commercially available kits.[4][32]

Materials:

  • Purified nNOS enzyme or tissue homogenate rich in nNOS

  • NOS reaction buffer

  • L-Arginine (substrate)

  • NADPH and other required cofactors (e.g., calmodulin, BH4)

  • Test compounds

  • Nitrate Reductase

  • Griess Reagent (Solutions A and B)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the NOS reaction buffer, cofactors, L-arginine, and the nNOS enzyme source.

  • Inhibitor Addition: Add varying concentrations of the test compound or a known nNOS inhibitor (positive control).

  • Reaction Initiation: Initiate the reaction by adding NADPH. Incubate at 37°C for 30-60 minutes.

  • Nitrate Reduction: Stop the NOS reaction. Add nitrate reductase and NADPH to convert any nitrate produced into nitrite. Incubate for 20 minutes at room temperature.[27]

  • Griess Reaction: Add Griess Reagent A (sulfanilamide in acid) followed by Griess Reagent B (N-(1-naphthyl)ethylenediamine). Incubate for 10 minutes at room temperature, protected from light, to allow color development.[27][30]

  • Measurement: Measure the absorbance at 540 nm.

Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the amount of nitrite produced in each sample.

  • Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition versus the log inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway: nNOS in Neuronal Function

stimulus Glutamatergic Input (NMDA Receptor Activation) ca_influx Ca²⁺ Influx stimulus->ca_influx calmodulin Ca²⁺-Calmodulin Complex Formation ca_influx->calmodulin nNOS_act nNOS Activation calmodulin->nNOS_act no_prod L-Arginine → NO + L-Citrulline nNOS_act->no_prod catalyzes sGC_act Soluble Guanylate Cyclase (sGC) Activation no_prod->sGC_act cGMP_prod GTP → cGMP sGC_act->cGMP_prod catalyzes downstream Downstream Effects (e.g., Vasodilation, Synaptic Plasticity) cGMP_prod->downstream inhibitor Test Compound (Analog) inhibitor->nNOS_act inhibits

Caption: Simplified signaling pathway showing nNOS activation and potential inhibition.

Blood-Brain Barrier (BBB) Permeability and P-glycoprotein (P-gp) Efflux Assay

Rationale: For a nootropic agent to be effective, it must cross the blood-brain barrier (BBB) to reach its targets in the CNS. Furthermore, it should not be a strong substrate for efflux transporters like P-glycoprotein (P-gp, also known as MDR1), which actively pump compounds out of the brain.[33] An in vitro transwell assay using a co-culture of brain endothelial cells, pericytes, and astrocytes provides a robust model to assess BBB permeability.[7][34]

Protocol: In Vitro BBB Transwell Assay

Materials:

  • Transwell inserts (e.g., 24-well format)

  • Human brain microvascular endothelial cells, pericytes, and astrocytes

  • Appropriate cell culture media

  • Test compound and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • Lucifer yellow for assessing monolayer integrity

  • LC-MS/MS system for quantification

Procedure:

  • Model Setup: Culture brain endothelial cells on the apical (upper) side of the transwell insert and a co-culture of pericytes and astrocytes on the basolateral (lower) side of the well. Allow the co-culture to form a tight monolayer over several days.[7]

  • Barrier Integrity: Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay to further validate barrier integrity.

  • Permeability Assay (Apical to Basolateral): a. Replace the media in both chambers with transport buffer. b. Add the test compound to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh transport buffer.

  • P-gp Efflux Assay (Bidirectional Transport): a. To assess P-gp interaction, perform the permeability assay in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). b. Run the B-to-A assay in the presence and absence of a known P-gp inhibitor (e.g., elacridar).[33]

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

Data Analysis:

  • Apparent Permeability (Papp): Calculate the Papp value for the A-to-B direction using the formula: Papp (cm/s) = (dQ/dt) / (A x C₀) Where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Efflux Ratio (ER): Calculate the efflux ratio to determine if the compound is a P-gp substrate: ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms the interaction.[11]

Papp Value (x 10⁻⁶ cm/s)Predicted In Vivo Brain Penetration
> 5High
2 - 5Medium
< 2Low

Conclusion

The suite of in vitro assays detailed in these application notes provides a robust, tiered approach for the pharmacological characterization of novel this compound analogs. By systematically evaluating primary target engagement, neuroprotective potential, general cytotoxicity, and key CNS drug-like properties, researchers can efficiently identify promising lead candidates for further preclinical and clinical development. This structured profiling strategy ensures that decisions are based on a comprehensive and mechanistically informative dataset, ultimately accelerating the discovery of new and effective cognitive enhancers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 2-(pyrrolidin-1-yl)acetic acid hydrochloride. This resource is designed for researchers, chemists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthetic procedure. As Senior Application Scientists, our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most widely employed method is the direct N-alkylation of pyrrolidine with an α-haloacetic acid, typically chloroacetic acid or bromoacetic acid, followed by the formation of the hydrochloride salt.[1] This method is favored for its operational simplicity and the ready availability of the starting materials.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential components for this synthesis are:

  • Pyrrolidine: The secondary amine that acts as the nucleophile.

  • Chloroacetic acid (or Bromoacetic acid): The electrophilic alkylating agent.

  • A base: To neutralize the hydrohalic acid byproduct and the carboxylic acid proton, driving the reaction to completion. Common choices include sodium carbonate, potassium carbonate, or sodium hydroxide.

  • A solvent: Water is often a suitable solvent, especially when using inorganic bases. Organic solvents like acetonitrile or DMF can also be used.

  • Hydrochloric acid (HCl): For the final salt formation. This can be in the form of concentrated aqueous HCl or as a solution in an organic solvent like isopropanol or ether.

Q3: What is the expected yield for this reaction?

A3: The yield can vary significantly based on the reaction conditions, scale, and purification method. With optimized conditions, yields can range from 60% to over 80%. Factors influencing the yield are discussed in the troubleshooting section below.

Q4: What are the typical physical properties of this compound?

A4: It is generally a white to off-white crystalline solid. It is known to be soluble in water.[1] The molecular weight is approximately 165.62 g/mol .[1]

Synthesis Workflow & Mechanism

The synthesis of this compound proceeds via a nucleophilic substitution reaction, followed by an acid-base reaction to form the hydrochloride salt.

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Salt Formation Pyrrolidine Pyrrolidine Intermediate 2-(Pyrrolidin-1-yl)acetic acid (Free Base/Zwitterion) Pyrrolidine->Intermediate ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Product 2-(Pyrrolidin-1-yl)acetic acid hydrochloride Intermediate->Product HCl HCl HCl->Product

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is analyzed to provide insights into the root cause and practical solutions.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my product, or the reaction doesn't seem to be proceeding. What could be the cause?

A: Low yields are a common frustration. The issue can typically be traced back to one of several factors related to reactants, reaction conditions, or work-up procedures.

Potential Causes & Solutions:

  • Insufficient Basicity:

    • Explanation: The reaction of pyrrolidine with chloroacetic acid produces hydrochloric acid (HCl). This will protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction. A base is crucial to neutralize this acid. Additionally, the carboxylic acid moiety of the product can exist in equilibrium with its carboxylate form, which can also be influenced by pH.

    • Solution: Ensure at least two equivalents of a suitable base are used. The first equivalent neutralizes the HCl byproduct, and the second deprotonates the carboxylic acid of the product, driving the equilibrium towards product formation. For a base like sodium carbonate (Na₂CO₃), one equivalent is sufficient as it can neutralize two protons.

  • Reaction Temperature and Time:

    • Explanation: N-alkylation reactions can be slow at room temperature. Insufficient reaction time or temperature will lead to incomplete conversion.

    • Solution: Consider heating the reaction mixture. A moderate temperature of 50-80 °C is often effective. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Hydrolysis of Chloroacetic Acid:

    • Explanation: Under strongly basic conditions and high temperatures, chloroacetic acid can be hydrolyzed to glycolic acid, which is unreactive towards pyrrolidine.

    • Solution: Add the chloroacetic acid portion-wise to the reaction mixture containing pyrrolidine and the base. This keeps the instantaneous concentration of the alkylating agent low, minimizing side reactions. Avoid excessively high temperatures or prolonged reaction times in the presence of a strong base.

  • Work-up and Extraction Issues:

    • Explanation: The product is a zwitterionic amino acid in its free base form and is highly polar and water-soluble as the hydrochloride salt. This can make extraction from aqueous solutions with common organic solvents inefficient.

    • Solution: If you are attempting to extract the free base into an organic solvent, you may need to saturate the aqueous layer with a salt like sodium chloride (NaCl) to decrease the product's solubility in water. Alternatively, consider using a more polar extraction solvent like dichloromethane (DCM) or a mixture of chloroform and isopropanol. A better approach is often to acidify the aqueous solution and then remove the water under reduced pressure to isolate the crude hydrochloride salt, which can then be purified by recrystallization.

Problem 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: Impurities can arise from unreacted starting materials, side reactions, or the work-up process. Identifying the impurity is the first step to effective removal.

Potential Impurities & Purification Strategies:

ImpuritySourceIdentificationPurification Method
Unreacted Pyrrolidine Incomplete reaction or use of excess pyrrolidine.Can be detected by its characteristic amine smell. NMR will show characteristic pyrrolidine peaks.Wash the crude product with a solvent in which the product is insoluble but pyrrolidine is soluble, such as diethyl ether or ethyl acetate, before recrystallization.
Unreacted Chloroacetic Acid Incomplete reaction.Can be detected by LC-MS or by a lower than expected pH of the product solution.Recrystallization is often effective. A wash with a cold, non-polar organic solvent may also help.
Over-alkylation Product Reaction of the product with another molecule of chloroacetic acid.This is generally less common for this specific reaction but can be checked for with LC-MS.Careful control of stoichiometry (avoiding a large excess of chloroacetic acid) is key. Chromatographic methods may be required for removal if it forms in significant amounts.
Sodium Chloride (NaCl) From neutralization and work-up.A simple flame test (yellow flame) can indicate the presence of sodium. An ion chromatography or a silver nitrate test can confirm chloride.Recrystallize the product from a solvent mixture where NaCl is insoluble, such as ethanol/diethyl ether or isopropanol/water.
Problem 3: Difficulty with Crystallization/Isolation

Q: I am having trouble getting my product to crystallize. It remains an oil or a sticky solid. What should I do?

A: The physical form of the final product is highly dependent on its purity and the crystallization conditions.

Troubleshooting Crystallization:

  • Purity is Paramount:

    • Explanation: Even small amounts of impurities can inhibit crystallization.

    • Solution: Before attempting crystallization, ensure the product is as pure as possible. Consider an initial purification step, such as a solvent wash or passing it through a short plug of silica gel (if the free base is being handled).

  • Solvent Selection:

    • Explanation: The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Solution: For this compound, common recrystallization solvents include:

      • Isopropanol

      • Ethanol

      • Mixtures of ethanol and diethyl ether

      • Mixtures of methanol and ethyl acetate

    • Start by dissolving the crude product in a minimal amount of the hot solvent. If it dissolves completely, allow it to cool slowly to room temperature, and then in an ice bath. If crystals do not form, try adding a co-solvent (an "anti-solvent") in which the product is insoluble, dropwise, until the solution becomes turbid. Then, warm the solution slightly until it becomes clear again and allow it to cool slowly.

  • Inducing Crystallization:

    • Explanation: Sometimes, a supersaturated solution needs a "nudge" to begin crystallization.

    • Solution:

      • Seeding: Add a tiny crystal of pure product to the supersaturated solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Sonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce crystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckBase Check Base Stoichiometry (>=2 eq.) LowYield->CheckBase Yes CrystallizationIssue Crystallization Problem? ImpureProduct->CrystallizationIssue No IdentifyImpurity Identify Impurity (NMR, LC-MS) ImpureProduct->IdentifyImpurity Yes CheckPurity Ensure High Purity CrystallizationIssue->CheckPurity Yes Success Successful Synthesis CrystallizationIssue->Success No CheckTempTime Increase Temp/Time Monitor with TLC/LC-MS CheckBase->CheckTempTime CheckWorkup Review Work-up/ Extraction Protocol CheckTempTime->CheckWorkup Purify Select Appropriate Purification Method (e.g., Recrystallization) IdentifyImpurity->Purify SolventScreen Perform Solvent Screen for Crystallization CheckPurity->SolventScreen InduceCrystallization Induce Crystallization (Seed, Scratch, Sonicate) SolventScreen->InduceCrystallization

Caption: A decision tree for troubleshooting the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Pyrrolidine (1.0 eq)

  • Chloroacetic acid (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate in deionized water.

  • Addition of Pyrrolidine: To the stirred solution, add pyrrolidine dropwise. An exotherm may be observed.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid in a small amount of water. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully acidify the mixture to a pH of approximately 1-2 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

    • Remove the water under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • If crystallization is sluggish, add diethyl ether dropwise as an anti-solvent until turbidity persists.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS: 6628-74-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile building block in synthesis. As a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system, mastering its reactivity is crucial for success.[1][2][3] This document provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure the integrity and efficiency of your experimental outcomes.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and use of this compound.

Q1: What are the key structural features of this reagent that I should be aware of?

A1: this compound is comprised of a tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid, supplied as a hydrochloride salt. This means the pyrrolidine nitrogen is protonated, making the overall molecule acidic. This dual functionality and salt form are the primary determinants of its reactivity and solubility, which must be managed during reaction setup.

Q2: Do I need to "free-base" the compound before using it in a reaction?

A2: Not necessarily, and in most cases, it is not recommended as an isolated step. The hydrochloride can be neutralized in situ during the reaction setup. Adding a sufficient amount of a non-nucleophilic base will neutralize the hydrochloride salt and deprotonate the carboxylic acid, allowing it to react. This is a more streamlined and efficient workflow.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability and purity, the compound should be stored under an inert atmosphere at room temperature. It is a white to off-white crystalline solid and should be kept in a tightly sealed container in a dry, well-ventilated area to prevent moisture absorption.[1][4]

Q4: What are the typical applications of this molecule?

A4: The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[3][5] This compound serves as a crucial intermediate for introducing the pyrrolidineacetic acid moiety into larger molecules, which is often critical for achieving desired pharmacological properties.[5] It is frequently used in the synthesis of drugs targeting neurological conditions and as a building block in the creation of novel chemical entities for drug discovery.[1]

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this reagent.[1] This section provides a systematic approach to troubleshooting common issues.

Problem 1: Low or No Conversion to the Desired Amide Product

Low conversion is often traced back to improper activation of the carboxylic acid or suboptimal reaction conditions.

  • Inadequate Base: The hydrochloride salt requires at least two equivalents of base: one to neutralize the HCl and a second to deprotonate the carboxylic acid for activation. A tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is standard.

    • Recommendation: Use a minimum of 2.2 equivalents of base. Consider adding the base and stirring for 10-15 minutes before adding the coupling reagent to ensure complete neutralization and deprotonation.

  • Poor Solubility: While the hydrochloride salt is water-soluble, it may have limited solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

    • Recommendation: Use a more polar aprotic solvent such as Dimethylformamide (DMF) to improve solubility. Gentle warming (30-40 °C) can also aid dissolution before adding other reagents.

  • Ineffective Carboxylic Acid Activation: The choice of coupling reagent is critical. For sterically hindered amines or challenging couplings, a more potent activating agent may be required.

    • Recommendation: If standard carbodiimides like EDC or DCC are failing, switch to a uronium-based coupling reagent such as HATU or HBTU. These reagents react faster and are often more effective, especially when racemization is a concern.[6]

Troubleshooting Workflow: Low Conversion

Below is a decision tree to systematically diagnose the cause of low reaction yield.

low_conversion start Low Conversion Observed check_base Check Base Stoichiometry (>= 2.2 eq?) start->check_base check_solubility Is Reagent Fully Dissolved? check_base->check_solubility Yes add_base Increase Base to 2.2-2.5 eq. check_base->add_base No check_coupling Review Coupling Reagent check_solubility->check_coupling Yes switch_solvent Switch to DMF or NMP check_solubility->switch_solvent No switch_coupling Use HATU or PyBOP check_coupling->switch_coupling Ineffective (e.g., EDC) success Reaction Optimized check_coupling->success Effective add_base->check_solubility switch_solvent->check_coupling switch_coupling->success

Caption: Troubleshooting Decision Tree for Low Amide Coupling Conversion.

Problem 2: Formation of Significant Side Products

Side product formation often points to issues with the coupling reagent or reaction temperature.

  • O-Acylisourea Formation: When using carbodiimides (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylisourea byproduct, halting the reaction.[7]

    • Recommendation: Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives trap the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine, minimizing side reactions and reducing racemization.[6]

  • Epimerization/Racemization: If your amine substrate is chiral, harsh conditions or certain coupling reagents can lead to a loss of stereochemical integrity.

    • Recommendation: Perform the reaction at a lower temperature (start at 0 °C). Use coupling reagents known for low racemization, such as HATU or PyAOP, in combination with a base like DIPEA.[6]

Problem 3: Difficult Product Purification

Purification challenges often arise from water-soluble byproducts from the coupling reaction.

  • Urea Byproducts: When using EDC, the resulting ethyl-dimethylaminopropyl urea is water-soluble. During work-up, it can be difficult to separate from a polar, water-soluble product.

    • Recommendation: After quenching the reaction, perform an acidic aqueous wash (e.g., 1M HCl or 5% citric acid solution). This will protonate your product (making it water-soluble) and the urea byproduct. Then, basify the aqueous layer with NaHCO₃ or Na₂CO₃ to a pH of 9-10 and extract your free-based product into an organic solvent like DCM or Ethyl Acetate.

  • Residual Coupling Reagents/Additives: HOBt and other additives can be difficult to remove via standard extraction.

    • Recommendation: A dilute aqueous wash with sodium bicarbonate (NaHCO₃) solution is often effective at removing acidic additives like HOBt. For uronium salt byproducts, multiple aqueous washes or purification via column chromatography may be necessary.

Section 3: Protocols & Data

This section provides a standard protocol for amide coupling and summarizes key reagent data.

Table 1: Properties of this compound
PropertyValueSource
CAS Number 6628-74-6[1]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Storage Room temperature, inert atmosphere
Table 2: Comparison of Common Amide Coupling Reagents
ReagentAcronymKey AdvantagesCommon Byproduct
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCCost-effective, water-soluble byproductWater-soluble urea
Dicyclohexylcarbodiimide DCCInexpensive, effectiveInsoluble dicyclohexylurea (DCU)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOPHigh reactivity, low racemizationHexamethylphosphoramide (HMPA) - Carcinogenic
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOPHigh reactivity, safer byproducts than BOPLess hazardous phosphonium byproducts
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUVery fast, highly efficient, low racemizationTetramethylurea
Experimental Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine Substrate (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the solid (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution. Allow the mixture to stir for 15 minutes at 0 °C.

  • In a separate vial, dissolve the Amine Substrate (1.1 eq) and HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine/HATU solution to the reaction flask dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

General Reaction Workflow Diagram

reaction_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification dissolve 1. Dissolve Acid HCl Salt in Anhydrous DMF cool 2. Cool to 0 °C dissolve->cool add_base 3. Add DIPEA (2.5 eq) Stir 15 min cool->add_base add_reagents 4. Add Amine + HATU Solution add_base->add_reagents warm_rt 5. Warm to RT Stir 2-4h add_reagents->warm_rt monitor 6. Monitor by TLC/LC-MS warm_rt->monitor dilute 7. Dilute with EtOAc monitor->dilute Reaction Complete wash 8. Aqueous Washes (NaHCO3, Brine) dilute->wash dry 9. Dry & Concentrate wash->dry purify 10. Purify Crude Product dry->purify

Caption: Step-by-step workflow for a typical amide coupling reaction.

References

Technical Support Center: Reactions with 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions involving this versatile building block.

Introduction

This compound is a valuable reagent in organic synthesis, prized for introducing the pyrrolidine motif into larger molecules, a common feature in many biologically active compounds.[1][2] However, like many N-alkyl amino acid derivatives, its use in amide bond formation is not without challenges. This guide is designed to help you navigate these potential hurdles, ensuring the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries when working with this compound.

Q1: Do I need to add a base to my reaction when using the hydrochloride salt?

A1: Yes, the addition of a non-nucleophilic base is crucial. The hydrochloride salt form means the pyrrolidine nitrogen is protonated. To liberate the free carboxylic acid for activation and coupling, a base is required to neutralize the HCl. Typically, 2-3 equivalents of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are used.[3]

Q2: What are the most common side products I should be aware of?

A2: The most prevalent side products in amide coupling reactions with 2-(Pyrrolidin-1-yl)acetic acid are diketopiperazines and byproducts resulting from racemization . Other potential side products include N-acylurea (if using carbodiimide coupling agents) and unreacted starting materials.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. TLC can provide a quick visual assessment of the consumption of starting materials and the formation of the product. LC-MS is invaluable for confirming the mass of the desired product and identifying any side products.

Q4: Is 2-(Pyrrolidin-1-yl)acetic acid prone to racemization?

A4: Like many amino acid derivatives, there is a risk of racemization at the alpha-carbon during the activation of the carboxylic acid.[4][5] This is particularly a concern with certain coupling reagents and under harsh basic conditions.

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a more detailed breakdown of common problems, their causes, and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired amide product is a frequent challenge. The root cause often lies in incomplete activation of the carboxylic acid, suboptimal coupling conditions, or competing side reactions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are fresh and anhydrous. Moisture can quench the activated species and hydrolyze the coupling reagents.

  • Optimize Base Addition: Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA) are used to first neutralize the hydrochloride salt and then to facilitate the coupling reaction.

  • Choice of Coupling Reagent: For sterically hindered amines or challenging couplings, consider using more potent coupling reagents. A comparison of common coupling reagents is provided in the table below.

  • Reaction Temperature: While room temperature is often sufficient, gentle heating (40-50°C) can sometimes improve yields, but must be balanced against the risk of increased side reactions.

Coupling ReagentAdvantagesDisadvantages
EDC/DCC with HOBt/HOAt Cost-effective, widely used.Can lead to N-acylurea formation, racemization risk.
HATU/HBTU High coupling efficiency, lower racemization risk.[4]More expensive, can cause guanidinylation of the amine if not pre-activated.[6]
PyBOP Efficient, byproducts are generally water-soluble.Can be a source of pyrrolidine impurities in the final product.[7]
Issue 2: Formation of Diketopiperazine (DKP)

Diketopiperazine formation is a significant intramolecular side reaction, especially when coupling the first two amino acids in a sequence, with 2-(Pyrrolidin-1-yl)acetic acid acting as the N-terminal residue.[6][8][9][10][11]

graph DKP_Formation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Deprotected Dipeptide Intermediate\n(Pyrrolidinylacetyl-Amine)", fillcolor="#4285F4"]; DKP [label="Diketopiperazine (DKP)\nSide Product", fillcolor="#EA4335"]; Desired [label="Further Elongation\n(Desired Product)", fillcolor="#34A853"];

// Edges Start -> DKP [label="Intramolecular\nCyclization", color="#EA4335"]; Start -> Desired [label="Intermolecular\nCoupling", color="#34A853"]; }

Figure 1: Competing pathways for a dipeptide intermediate.

Mitigation Strategies:

  • Use of Dipeptide: If possible, synthesize the dipeptide of 2-(Pyrrolidin-1-yl)acetic acid and the subsequent amino acid separately and then introduce it into your main synthetic route. This bypasses the vulnerable dipeptide stage.

  • Choice of Resin (for Solid-Phase Synthesis): When using solid-phase peptide synthesis (SPPS), employing a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[6]

  • Immediate Subsequent Coupling: After the deprotection of the amine to which the pyrrolidinylacetyl group is attached, proceed immediately with the next coupling step to minimize the time the free amine is available for intramolecular cyclization.

Issue 3: Presence of Other Unknown Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace can be perplexing. Here are some possibilities and how to address them.

1. N-Acylurea Formation:

  • Cause: This occurs when using carbodiimide coupling reagents (like DCC or EDC). The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[4]

  • Solution:

    • Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester that is less prone to rearrangement.

    • Maintain a low reaction temperature (0°C to room temperature).

2. Guanidinylation:

  • Cause: This side reaction can occur when using uronium-based coupling reagents (like HATU or HBTU). The reagent can react directly with the free amine of your coupling partner, capping it and preventing amide bond formation.[6]

  • Solution:

    • Pre-activation: Always pre-activate the 2-(Pyrrolidin-1-yl)acetic acid with the coupling reagent and base for a few minutes before adding your amine component. This ensures the coupling reagent is consumed in forming the active ester.

graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Reaction Start", fillcolor="#4285F4"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, fillcolor="#FBBC05"]; Problem [label="Identify Problem", shape=diamond, fillcolor="#FBBC05"]; LowYield [label="Low Yield", fillcolor="#EA4335"]; DKP [label="DKP Formation", fillcolor="#EA4335"]; OtherSideProducts [label="Other Side Products", fillcolor="#EA4335"]; OptimizeReagents [label="Optimize Reagents/\nConditions", fillcolor="#34A853"]; ChangeStrategy [label="Change Synthetic\nStrategy", fillcolor="#34A853"]; Purify [label="Purify Product", fillcolor="#34A853"]; Success [label="Successful Synthesis", fillcolor="#34A853"];

// Edges Start -> Monitor; Monitor -> Problem; Problem -> LowYield [label="Low Conversion"]; Problem -> DKP [label="Mass = Desired - H2O"]; Problem -> OtherSideProducts [label="Unexpected Peaks"]; LowYield -> OptimizeReagents; DKP -> ChangeStrategy; OtherSideProducts -> OptimizeReagents; OptimizeReagents -> Monitor; ChangeStrategy -> Monitor; Problem -> Purify [label="Reaction Complete"]; Purify -> Success; }

Figure 2: General troubleshooting workflow for amide coupling reactions.

Part 3: Experimental Protocols

Here are some starting-point protocols for common procedures. Remember to adapt them to your specific substrates and scale.

Protocol 1: General Amide Coupling using HATU
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the solution and stir for another 5 minutes to pre-activate the acid.

  • Add the amine coupling partner (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[12]

Protocol 2: Purification by Recrystallization
  • Dissolve the crude amide product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less so (e.g., acetonitrile, ethanol, or a mixture of solvents).[12]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

References

"2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Pyrrolidin-1-yl)Acetic Acid Hydrochloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for this compound (CAS No. 6628-74-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its handling and use, with a specific focus on solubility. We provide field-proven insights and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound.

Question 1: My this compound is not dissolving in water or aqueous buffers, even though it is reported to be water-soluble. What steps can I take?

Answer:

This is a common issue that can often be resolved by systematically addressing several factors. The compound's solubility is highly dependent on the solution's pH due to its chemical structure as a hydrochloride salt of a zwitterionic compound (containing both a carboxylic acid and a tertiary amine).

Underlying Mechanism: The hydrochloride salt form is protonated at the pyrrolidine nitrogen, which confers high polarity and water solubility. In a neutral or alkaline solution, this nitrogen can be deprotonated, leading to the less soluble free base form. Concurrently, the carboxylic acid group can be deprotonated at higher pH. The solubility is therefore a delicate balance of these ionization states.

Follow this validated protocol to achieve dissolution:

Experimental Protocol: Aqueous Dissolution

  • Initial Preparation: Weigh the desired amount of this compound (Purity ≥97%) in a sterile container. Add approximately 80% of your target final volume of purified water or desired buffer (e.g., PBS).

  • Mechanical Agitation: Cap the container and vortex vigorously for 1-2 minutes. If a significant amount of solid remains, proceed to sonication. Place the sample in a bath sonicator for 5-10 minutes. Check for dissolution.

  • Controlled Heating: If solids persist, gently warm the solution in a water bath set to 30-40°C while stirring. Avoid excessive heat, as it can degrade the compound. The solubility of solids in liquids generally increases with temperature[1].

  • Critical Step - pH Adjustment: This is the most effective step.

    • Measure the pH of your suspension. It is likely near neutral.

    • Slowly add 0.1 M Hydrochloric Acid (HCl) dropwise while stirring. The addition of a common ion (Cl-) and the decrease in pH will suppress the formation of the less soluble free base and significantly enhance solubility[2].

    • Monitor the solution's clarity. Continue adding HCl until the solution is completely clear. Record the final pH for consistency in future experiments.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach your final target concentration and volume. Filter-sterilize if required for your application.

Question 2: My compound dissolved perfectly in an aqueous buffer, but a precipitate formed after a few hours at room temperature or during storage at 4°C. What is happening?

Answer:

This phenomenon is likely due to salt disproportionation or crystallization from a supersaturated solution.

Underlying Mechanism: In aqueous solutions, especially those near neutral pH, a hydrochloride salt of a weakly basic compound can convert to its corresponding free base[2]. Since the free base is often significantly less soluble than the salt form, it will precipitate out of the solution over time. This process can be accelerated by temperature changes or the presence of nucleation sites.

Troubleshooting Protocol: Stabilizing Aqueous Solutions

  • Confirm pH: Measure the pH of the solution where the precipitate has formed. It has likely shifted to a higher pH where the free base is favored.

  • Re-dissolution: Add 0.1 M HCl dropwise to the solution until the precipitate redissolves. This confirms that the precipitate is the free base form.

  • Preventive Measures for Long-Term Storage:

    • Acidify Storage Buffer: Prepare and store your stock solution at a slightly acidic pH (e.g., pH 4-5) to maintain the protonated, soluble salt form.

    • Use Co-solvents: For very high concentrations, consider preparing the initial stock in a solvent like DMSO and then diluting it into your aqueous buffer immediately before use. A structurally similar compound has shown high solubility (25 mg/mL) in DMSO[3].

    • Prepare Fresh: The most reliable method to avoid stability issues is to prepare the solution fresh for each experiment.

    • Cooling: Storing the solution at 2-8°C can slow down the kinetics of disproportionation, but it may not prevent it entirely if the pH is unfavorable[2].

Frequently Asked Questions (FAQs)

Q: What is this compound? A: It is the hydrochloride salt of 2-(pyrrolidin-1-yl)acetic acid. It is a white to off-white crystalline solid with a molecular weight of approximately 165.62 g/mol and a molecular formula of C6H12ClNO2[4][5][]. It is often used as an intermediate in chemical synthesis and for pharmacological research, with studies suggesting it may act as a modulator of neurotransmitter systems[4].

Q: What is the general solubility profile of this compound? A: As a polar salt, it follows the "like dissolves like" principle. Its solubility is highest in polar protic solvents, particularly water, especially under acidic conditions[4]. Its solubility in organic solvents is more limited but can be achieved in certain polar solvents.

Solubility Reference Table

SolventPolarityExpected SolubilityNotes
Water Polar ProticSolubleHighly pH-dependent. Best below pH 7.
PBS (pH 7.4) Polar ProticSparingly SolubleProne to disproportionation. pH adjustment may be needed. A similar compound has a solubility of 10 mg/mL in PBS (pH 7.2)[3].
Methanol / Ethanol Polar ProticSoluble / Moderately SolubleCan be a good primary solvent or co-solvent. For similar compounds, solubility is often higher in methanol than in ethanol[7].
DMSO Polar AproticSolubleA good choice for high-concentration stock solutions.
DMF Polar AproticSolubleSimilar to DMSO, can be used for stock solutions.
Acetonitrile Polar AproticLow SolubilityGenerally not a preferred solvent.
Dichloromethane (DCM) / Chloroform Non-PolarInsolubleThe high polarity of the salt prevents dissolution.
Hexane / Diethyl Ether Non-PolarInsolubleUsed as anti-solvents to precipitate or wash the compound[8].

Q: How do different factors influence the solubility of this compound? A: Several factors are key[1]:

  • pH: The most critical factor. Lower pH increases solubility.

  • Temperature: Modest heating can increase the rate of dissolution and solubility.

  • Solvent Polarity: Polar solvents are required. The use of co-solvents (e.g., water-ethanol mixtures) can modulate polarity to achieve the desired solubility.

  • Particle Size: Finer powder will dissolve more rapidly due to increased surface area.

  • Purity: Impurities can significantly impact solubility.

Q: What are the recommended storage conditions for the solid compound and its solutions? A:

  • Solid: Store the solid compound in a tightly sealed container under an inert atmosphere at room temperature. It may be hygroscopic.

  • Solutions: Aqueous solutions are best prepared fresh. If storage is necessary, keep them at 2-8°C at an acidic pH (pH 4-5) to prevent disproportionation. DMSO or ethanol solutions are generally more stable and can be stored at -20°C.

Q: Are there any specific safety precautions I should take? A: Yes. This compound is known to cause skin and eye irritation[4][9]. Always handle it in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[9].

Visual Workflow and Diagrams

Troubleshooting Solubility: A Decision-Making Workflow

This diagram outlines the logical steps to troubleshoot the dissolution of this compound.

G cluster_0 Dissolution Protocol cluster_1 Troubleshooting start Start: Weigh Compound add_solvent Add 80% of Solvent (Water/Buffer) start->add_solvent agitate Vortex / Sonicate for 5-10 min add_solvent->agitate check1 Is it fully dissolved? agitate->check1 warm Gently warm to 30-40°C check1->warm No add_volume Add remaining solvent to final volume check1->add_volume Yes check2 Is it fully dissolved? warm->check2 adjust_ph Adjust pH: Add 0.1 M HCl dropwise check2->adjust_ph No check2->add_volume Yes check3 Is it fully dissolved? adjust_ph->check3 check3->add_volume Yes consider_cosolvent Consider alternative: - Use co-solvent (DMSO, EtOH) - Prepare fresh next time check3->consider_cosolvent No end_success Success: Solution Prepared add_volume->end_success

Caption: A step-by-step workflow for dissolving this compound.

References

Technical Support Center: Stability of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-(Pyrrolidin-1-yl)acetic acid hydrochloride (CAS: 6628-74-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents. Understanding its stability profile is critical for ensuring the accuracy, reproducibility, and integrity of experimental results. This guide offers troubleshooting advice and detailed protocols to address common challenges encountered in the lab.

Section 1: Compound Overview and Key Properties

This compound is a water-soluble, white to off-white crystalline solid.[1] It serves as a valuable intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological conditions.[1] Its structure, containing both a tertiary amine within the pyrrolidine ring and a carboxylic acid function, dictates its chemical behavior and stability profile.

PropertyValueSource
CAS Number 6628-74-6[1]
Molecular Formula C₆H₁₂ClNO₂[1][]
Molecular Weight 165.62 g/mol [1][]
Appearance White to off-white solid[1][3]
Solubility Soluble in water[1]
Storage Room temperature, under inert atmosphere[3]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My analytical results (e.g., HPLC, LC-MS) show inconsistent purity or new, unidentified peaks after preparing a solution. What is happening?

Answer: This is a classic sign of compound degradation. Inconsistent results often stem from the breakdown of this compound in your chosen solvent or under your experimental conditions.

  • Primary Cause (Aqueous Solutions): pH-Dependent Hydrolysis. While the C-N bond in the pyrrolidine ring is generally stable, extreme pH conditions can promote degradation pathways. The stability of amine-containing compounds can be significantly influenced by the pH of the medium.[4]

  • Primary Cause (Organic Solvents): Solvent Reactivity & Contaminants. Certain organic solvents may contain impurities (e.g., peroxides in aged ethers, acidic contaminants) that can initiate degradation. The use of high-purity, fresh solvents is crucial.

  • Secondary Cause: Oxidation. The tertiary amine of the pyrrolidine ring is susceptible to oxidation, especially when exposed to air (oxygen) over extended periods or in the presence of oxidizing agents.[5] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use fresh, HPLC-grade or higher purity solvents. If using solvents prone to peroxide formation (like THF or Dioxane), test for peroxides before use.

    • Control pH in Aqueous Solutions: Buffer your aqueous solutions to maintain a pH as close to neutral (pH 6-7.5) as possible, unless your experiment specifically requires acidic or basic conditions.

    • Minimize Exposure: Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas (Nitrogen or Argon) and store at low temperatures (2-8 °C), protected from light.[5]

    • Perform a Forced Degradation Study: To confirm the source of the new peaks, conduct a forced degradation study as outlined in Section 4, Protocol 2 . This will help you identify the degradation products formed under specific stress conditions (acid, base, oxidation).[6][7]

Question 2: I am experiencing low recovery of the compound from my aqueous working solution. What are the likely causes?

Answer: Low recovery can be due to either chemical degradation or physical adsorption.

  • Possible Cause: Adsorption to Surfaces. Polar molecules, especially those with charged groups like amine hydrochlorides, can adsorb to the surfaces of glass or plastic labware.

  • Recommended Solution:

    • Use Low-Adsorption Labware: Switch to silanized glassware or polypropylene/polyethylene tubes, which tend to have fewer active sites for adsorption.[5]

    • Pre-Condition Surfaces: Before preparing your final solution, rinse the container with a solution of the compound at the target concentration to saturate the binding sites. Discard the rinse solution before preparing your experimental sample.

    • Adjust pH: The charge state of the molecule affects its adsorption properties. Modifying the pH of your solution (while considering stability) may reduce adsorption.

Question 3: I've dissolved the compound in an aqueous buffer, and the solution is turning a pale yellow/brown over time. Is this a concern?

Answer: Yes, a color change is a visible indicator of chemical degradation.

  • Likely Cause: Oxidation. The discoloration is often due to the formation of small quantities of chromophoric (color-absorbing) degradation products. The most probable cause is the oxidation of the pyrrolidine ring.[5] This process can be accelerated by exposure to light (photolytic degradation) or air.

  • Recommended Solution:

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[5]

    • Deoxygenate Solvents: If working with the solution for an extended period, sparging your solvent with an inert gas (Nitrogen or Argon) before dissolving the compound can minimize oxidative degradation.

    • Add Antioxidants (Use with Caution): In some formulation studies, antioxidants like ascorbic acid or EDTA may be used. However, their compatibility must be verified, as they can sometimes paradoxically accelerate degradation under certain conditions.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

The two most probable degradation pathways are driven by its functional groups:

  • Oxidation: The nitrogen atom in the pyrrolidine ring is a tertiary amine, making it susceptible to oxidation to form the corresponding N-oxide. This is a common degradation pathway for such compounds.[9]

  • Decarboxylation: Under specific conditions, such as high heat, the carboxylic acid moiety may undergo decarboxylation, losing CO₂.[1] While less common in solution at moderate temperatures, it should be considered during thermal stress testing.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride Oxidant Oxidizing Agent (e.g., H₂O₂) main->Oxidant Oxidation Heat Thermal Stress main->Heat Thermolysis N_Oxide N-Oxide Derivative Oxidant->N_Oxide Decarboxylated Decarboxylated Product Heat->Decarboxylated

Caption: Potential degradation pathways for the compound.

Q2: Which solvents are recommended for preparing stock solutions?

For maximum stability, especially for long-term storage, aprotic organic solvents are preferred.

  • Recommended: Acetonitrile, Dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mg/mL), divide it into single-use aliquots, and store it at -20°C or -80°C. This minimizes freeze-thaw cycles.[5]

  • Use with Caution: Methanol, Ethanol. While the compound is soluble in these, protic solvents can be more reactive. Use only high-purity grades and prepare fresh.

  • Aqueous Solutions: Due to the potential for pH-dependent degradation, aqueous solutions should almost always be prepared fresh from a concentrated organic stock solution. If an aqueous stock must be stored, it should be buffered (pH 6-7.5), sterile-filtered, and kept at 2-8°C for a very short duration (validation required).

Q3: How do I design a simple experiment to check the stability of my solution?

A simple stability check involves analyzing the sample at an initial time point and then again after a period under your experimental/storage conditions.

  • Prepare your solution in the desired solvent.

  • Immediately take an aliquot for analysis (this is your T=0 sample). Use a stability-indicating method like HPLC-UV (see Protocol 1).

  • Store the remaining solution under the conditions you wish to test (e.g., benchtop at room temp, 4°C, etc.).

  • After a set time (e.g., 4, 8, 24 hours), take another aliquot and re-analyze.

  • Compare the chromatograms. A stable solution will show no significant decrease (>2-5%) in the main peak area and no significant increase in impurity peaks.

Caption: Workflow for a basic solution stability assessment.

Section 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (Example)

This protocol provides a starting point for a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.

  • Instrumentation: HPLC system with UV or PDA detector.[10]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or scan with PDA to find optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solution in Mobile Phase A to a final concentration of ~0.1-0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing truly stability-indicating methods.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[12]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.[5]

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.[5]

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis. Quenching the reaction with a small amount of sodium bisulfite solution before analysis may be necessary.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Also, incubate a solution of the compound (in a stable solvent like acetonitrile) at 60°C.

    • Analyze samples and compare against an unstressed control.

  • Analysis: Analyze all stressed samples, along with an unstressed control (T=0), using the stability-indicating HPLC method from Protocol 1. The appearance of new peaks and a decrease in the parent peak area will reveal the compound's susceptibility to each stress condition.

References

Purification techniques for "2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS No. 6628-74-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this valuable synthetic intermediate. As a hydrochloride salt of an amino acid derivative, its purification requires careful control of solubility, pH, and atmospheric conditions.

This document provides field-proven insights through a series of troubleshooting scenarios and frequently asked questions, ensuring you can achieve the desired purity and yield for your critical applications.

Compound Profile

PropertyValueSource
CAS Number 6628-74-6[1][2]
Molecular Formula C₆H₁₂ClNO₂[1][3]
Molecular Weight 165.62 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Storage Conditions Store at room temperature in a dry, inert atmosphere[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Scenario 1: Oily Residue or Failure to Crystallize After Solvent Evaporation

Question: I've completed my synthesis and removed the reaction solvent, but the resulting product is a thick oil or gum, not the expected crystalline solid. What's going wrong?

Answer: This is a common issue, particularly with hydrophilic hydrochloride salts. The oily nature typically points to the presence of impurities that depress the melting point and disrupt the crystal lattice formation, or residual moisture.

Potential Causes & Solutions:

  • Hygroscopic Impurities/Water: The compound is hygroscopic. Any absorbed water can prevent crystallization.

    • Solution: Ensure all glassware is oven-dried before use. Perform the final steps under an inert atmosphere (e.g., Nitrogen or Argon). If the oil has already formed, dissolve it in a minimal amount of an anhydrous solvent (like absolute ethanol) and attempt to precipitate it by adding an anhydrous anti-solvent (like diethyl ether). For stubborn oils, co-evaporation with an anhydrous solvent like toluene (azeotropic removal of water) under reduced pressure can be effective before attempting recrystallization again.

  • Residual Solvent: Trapped solvent molecules can inhibit crystallization.

    • Solution: Dry the product under a high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.

  • Process-Related Impurities: Unreacted starting materials or by-products from the synthesis can act as crystallization inhibitors. Common synthesis routes involve reacting pyrrolidine with chloroacetic acid, so these starting materials could be present.[1]

    • Solution: An initial "trituration" or washing step is highly recommended. This involves stirring the crude oil or solid with a solvent in which the desired product is insoluble, but the impurities are soluble. For this compound, washing with cold diethyl ether or ethyl acetate can effectively remove less polar organic impurities.[5]

Scenario 2: Low Purity Despite Successful Crystallization (Persistent Impurities in HPLC/NMR)

Question: I've successfully recrystallized my product, but analytical data (HPLC, NMR) shows it's still not pure enough (e.g., <95%). How can I remove these persistent impurities?

Answer: This indicates that the impurities have similar solubility profiles to your target compound and are co-crystallizing. A more refined purification strategy is necessary.

Potential Causes & Solutions:

  • Inadequate Solvent System for Recrystallization: The chosen solvent may not provide sufficient discrimination between the product and the impurity.

    • Solution: Optimize the recrystallization solvent system. Since the compound is a salt, polar solvents are required. A solvent/anti-solvent system is often most effective. Good candidates include Isopropanol/Diethyl Ether, Ethanol/Ethyl Acetate, or Methanol/Dichloromethane.[5] The key is to dissolve the compound in a minimal amount of the hot primary solvent and then slowly add the anti-solvent until turbidity persists, followed by slow cooling.

  • Highly Polar or Ionic Impurities: Contaminants like other salts cannot be easily removed by simple recrystallization.

    • Solution: Ion-exchange chromatography is a powerful technique for purifying amino acids and their salts.[6] Using a cation-exchange resin (e.g., Dowex 50), you can bind the positively charged pyrrolidinium ion, wash away neutral or anionic impurities, and then elute the pure compound with a suitable buffer or dilute acid.

  • Colored Impurities: The presence of color suggests high molecular weight, conjugated by-products.

    • Solution: Treat a solution of the crude product with activated charcoal.[5] Dissolve the compound in the chosen recrystallization solvent, add a small amount of activated charcoal (1-2% by weight), heat the mixture briefly, and then perform a hot filtration through a pad of Celite to remove the charcoal before proceeding with crystallization.

Troubleshooting Workflow

G cluster_purity Purity Troubleshooting cluster_form Physical Form Troubleshooting start Crude Product Analysis issue Purity Issue Identified? start->issue impurity_type Nature of Impurity? issue->impurity_type Yes physical_form Product is Oily/Gummy issue->physical_form No, but physical form is wrong nonpolar Non-polar / Organic impurity_type->nonpolar Non-polar polar Polar / Ionic impurity_type->polar Polar/Ionic color Colored impurity_type->color Color wash Action: Wash/Triturate (e.g., Diethyl Ether) nonpolar->wash ion_exchange Action: Ion-Exchange Chromatography polar->ion_exchange charcoal Action: Activated Charcoal Treatment color->charcoal end_node Pure Crystalline Product wash->end_node ion_exchange->end_node charcoal->end_node dry Action: Dry under High Vacuum physical_form->dry recrystallize Action: Re-dissolve & Add Anti-solvent Slowly dry->recrystallize recrystallize->end_node

References

Overcoming poor cell permeability of compounds derived from "2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Poor Cell Permeability of Novel Drug Candidates

A Guide for Researchers Developing Derivatives of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Welcome to the technical support center for scientists and drug development professionals. This guide is designed to provide expert-driven, actionable advice for overcoming one of the most common hurdles in drug discovery: poor cell permeability. While your work may start with a versatile building block like this compound, the journey to a successful drug candidate involves navigating a complex series of physicochemical and biological barriers.[1][2]

This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Challenge

Q1: My lead compound, derived from 2-(pyrrolidin-1-yl)acetic acid, shows high potency in my biochemical assay but no activity in cell-based assays. Could this be a permeability issue?

A: Yes, this is a classic indicator of poor cell permeability. High potency in a biochemical (e-g., enzyme inhibition) assay demonstrates target engagement in a controlled, cell-free environment. However, for a compound to be effective in a cell-based assay or in vivo, it must first cross the cell membrane to reach its intracellular target. The discrepancy you're observing strongly suggests the compound is failing to get inside the cell in sufficient concentrations.

The parent scaffold, containing a carboxylic acid and a tertiary amine, is highly polar. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged) and the pyrrolidine nitrogen may be protonated (positively charged), creating a zwitterionic species.[3] This high polarity is often a major barrier to passive diffusion across the lipid bilayer of the cell membrane.

Q2: How can I predict if a compound will have poor permeability before I even synthesize it?

A: In silico (computational) models are invaluable tools in the early stages of drug development for predicting permeability.[4][5] These models use the chemical structure of a compound to calculate key physicochemical properties that correlate with its ability to cross cell membranes.

Key parameters to consider include:

  • Lipinski's Rule of Five (Ro5): This is a set of guidelines used to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[6][7] Poor absorption or permeation is more likely if a compound violates two or more of these rules:

    • Molecular Weight (MW) ≤ 500 Da

    • Calculated LogP (CLogP) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule.[8][9] It is a strong predictor of cell permeability.

    • Molecules with a TPSA > 140 Ų generally exhibit poor cell membrane permeability.[10]

    • To cross the blood-brain barrier (BBB), a TPSA of < 90 Ų is typically required.[10]

For a hypothetical derivative of "2-(Pyrrolidin-1-Yl)Acetic Acid," the presence of the carboxylic acid and nitrogen atom contributes significantly to its TPSA.[11]

Parameter Guideline for Good Permeability Potential Issue with Pyrrolidine Acetic Acid Derivatives
Molecular Weight < 500 DaGenerally acceptable, but depends on added moieties.
LogP < 5The parent structure is hydrophilic; LogP may be too low.
H-Bond Donors < 5The carboxylic acid is a donor.
H-Bond Acceptors < 10The carboxylic acid and nitrogen are acceptors.
TPSA < 140 ŲThe polar groups can lead to a high TPSA.[10][12]

Table 1: Key in silico parameters for predicting cell permeability.

There are numerous software platforms and online tools available for calculating these properties from a chemical structure.[13][14][15]

Q3: What is the difference between passive diffusion and active transport? How do I know which is relevant for my compound?

A:

  • Passive Diffusion: This is the movement of a compound across the cell membrane driven by a concentration gradient, without the help of a transport protein.[15] It is the primary route of entry for many small-molecule drugs. Lipophilic (fat-soluble) and non-polar compounds generally have higher rates of passive diffusion.

  • Active Transport: This process requires a membrane protein (transporter) to move a compound across the membrane. This can either facilitate entry into the cell or actively pump it out. Efflux pumps, such as P-glycoprotein (P-gp) , are a major cause of low intracellular drug concentration and multidrug resistance.[16][17]

Initially, you should assume passive diffusion is the primary route. If your compound has characteristics that suggest poor passive diffusion (e.g., high polarity, low LogP) and you still observe some, albeit low, cellular activity, it might be a substrate for an uptake transporter. Conversely, if your compound has good predicted passive diffusion properties but still fails in cellular assays, it may be a substrate for an efflux pump like P-gp.[18] Specific assays, like the Caco-2 permeability assay, can help dissect these mechanisms.[19]

Part 2: Troubleshooting Guide - Strategies to Enhance Permeability

This section is designed as a workflow to diagnose and solve permeability issues.

Problem 1: My in silico analysis predicts poor passive diffusion due to high polarity.

The carboxylic acid moiety is a common culprit. At physiological pH, its negative charge severely limits passive diffusion across the lipophilic cell membrane.[3]

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[20] For carboxylic acids, the most common and effective strategy is esterification.[21][22][23]

Mechanism: By converting the polar carboxylic acid into a more lipophilic, neutral ester, you can significantly enhance its ability to cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active carboxylic acid where it needs to act.[23]

Caption: Prodrug activation workflow.

Experimental Protocol: Synthesis of an Ethyl Ester Prodrug

  • Dissolve: Dissolve your 2-(pyrrolidin-1-yl)acetic acid derivative (1 equivalent) in absolute ethanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride, dropwise at 0°C).

  • Reflux: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, neutralize the acid carefully with a base (e.g., saturated sodium bicarbonate solution), and extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Purify: Dry the organic layer, concentrate it, and purify the resulting crude ester by column chromatography.

  • Confirm: Characterize the final product by NMR and mass spectrometry.

If modifying the chemical structure is not feasible, formulation approaches can enhance permeability.[24][25] These strategies involve co-administering the drug with excipients that improve its ability to cross the intestinal epithelium for oral drugs.[26]

  • Permeation Enhancers: These are compounds that transiently and reversibly open the tight junctions between intestinal cells, allowing paracellular transport. Examples include fatty acids (like capric acid) and bile salts.[27]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve absorption by presenting the drug to the GI tract in a solubilized state.[28]

  • Nanoparticles: Encapsulating the drug in polymeric or lipid nanoparticles can protect it from degradation and facilitate its uptake into cells.[24]

Strategy Mechanism of Action Advantages Disadvantages
Prodrugs Masks polarity, increases lipophilicityCovalent modification, high impact on permeabilityRequires intracellular activation, potential for new metabolites
Permeation Enhancers Reversibly opens tight junctionsBroadly applicable, no chemical modification neededPotential for local irritation or toxicity
Lipid Formulations Improves solubility and lymphatic uptakeEnhances both solubility and permeabilityComplex formulation development

Table 2: Comparison of permeability enhancement strategies.

Problem 2: My compound has favorable physicochemical properties (good LogP, low TPSA), but still shows low intracellular accumulation. It might be an efflux pump substrate.

A: This is a strong possibility. P-glycoprotein (P-gp) is a promiscuous efflux transporter that expels a wide variety of structurally diverse compounds from cells, limiting their efficacy.[16][17][29]

The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when grown on a semi-permeable membrane, differentiates into a monolayer of polarized epithelial cells that mimic the human intestinal barrier.[30] These cells express efflux transporters like P-gp, making them the gold standard in vitro model for studying drug absorption and efflux.[19][31]

Principle: By measuring the transport of your compound from the apical (A, top) to the basolateral (B, bottom) side and vice versa (B to A), you can determine its permeability and whether it is subject to active efflux.

  • Apparent Permeability (Papp): A measure of the rate of transport across the monolayer.

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B).

    • ER ≈ 1: Suggests passive diffusion.

    • ER > 2: Indicates that the compound is actively pumped out of the cells by an efflux transporter.[30]

Caption: Caco-2 assay decision workflow.

Experimental Protocol: Abbreviated Caco-2 Assay [32][33]

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and grow for ~21 days to form a differentiated monolayer.

  • Monolayer Integrity: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[19][30]

  • Transport Study (A→B):

    • Add your compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specific time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and analyze the concentration of your compound by LC-MS/MS.

  • Transport Study (B→A):

    • Perform the same experiment but add your compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • P-gp Inhibition (Optional): Repeat the A→B and B→A experiments in the presence of a known P-gp inhibitor (e.g., verapamil).[19][34] If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.[18]

  • Calculation: Calculate Papp and the Efflux Ratio.

If your compound is confirmed to be a P-gp substrate, you have two main options:

  • Co-administration with a P-gp Inhibitor: In a clinical setting, some drugs are dosed with P-gp inhibitors to boost their bioavailability.[17][29] However, this can lead to complex drug-drug interactions and is often not a preferred strategy.

  • Structural Modification: The most robust solution is to modify the structure of your compound to reduce its recognition by P-gp. This is a complex medicinal chemistry challenge, but general strategies include:

    • Reducing the number of aromatic rings.

    • Adding hydrogen bond donors.

    • Slightly increasing polarity or introducing conformational constraints.

References

"2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Welcome to the technical support guide for this compound (CAS: 6628-74-6). This document is designed for researchers, scientists, and drug development professionals to ensure the highest quality and purity of this valuable synthetic intermediate in their experiments. Here, we address common challenges in quality control (QC), provide validated analytical protocols, and offer troubleshooting advice based on extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality critical?

This compound is a heterocyclic building block used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2][3] Its purity is paramount because undetected impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potentially toxic components into drug products.

Q2: This compound is described as a white to off-white solid. My batch appears slightly yellow. Should I be concerned?

A slight yellow tint can sometimes be observed and may not necessarily indicate significant impurity. However, it warrants investigation. The color could be due to trace amounts of oxidized impurities or residual starting materials from synthesis. We recommend performing a baseline purity assessment via High-Performance Liquid Chromatography (HPLC) and comparing it against the Certificate of Analysis (CoA). If the purity is within specification, the color may be acceptable for your application. If not, further characterization is necessary.

Q3: The material seems to get sticky and clump upon exposure to air. Why does this happen and how can I prevent it?

This compound is a hydrochloride salt and is often hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This absorption of water can cause the solid to become sticky, deliquesce (dissolve in the absorbed water), and lead to inaccurate weighing and potential degradation.[4][5][6]

Prevention is key:

  • Storage: Always store the compound in a tightly sealed container, preferably in a desiccator with a drying agent like silica gel or under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Handling: Whenever possible, handle the material in a controlled environment, such as a glove box or a glove bag with low humidity.[5][7] For weighing, quickly portion the required amount and promptly reseal the main container.

Purity Assessment & Analytical Protocols

A multi-faceted approach is essential for a comprehensive quality assessment. The following table outlines typical specifications for a high-purity batch.

ParameterMethodTypical SpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidProvides a first, qualitative check for gross contamination or degradation.[1]
Identity ¹H NMR, FTIRConforms to structureConfirms the molecular structure and rules out major structural isomers.
Purity (Assay) HPLC (UV, 210 nm)≥97%Quantifies the main component and detects non-volatile organic impurities.
Water Content Karl Fischer Titration≤0.5%Crucial for a hygroscopic compound to ensure accurate molar calculations and prevent hydrolysis.
Residual Solvents Headspace GC-MSPer ICH Q3C limitsEnsures that solvents used during synthesis are removed to safe levels.[8][9]
Protocol 2.1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main compound from potential starting materials and by-products.

Rationale: A C18 column provides good retention for this moderately polar compound. The acidic mobile phase (using phosphate buffer) ensures the carboxylic acid and tertiary amine are in a consistent protonation state, leading to sharp, symmetrical peaks. Acetonitrile is a common, effective organic modifier. Detection at a low wavelength (210 nm) is suitable for compounds lacking a strong chromophore.[10]

Step-by-Step Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 70% B

    • 25-30 min: Hold at 70% B

    • 30-31 min: Return to 5% B

    • 31-40 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Protocol 2.2: Identity Confirmation by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides an unambiguous confirmation of the chemical structure by mapping the hydrogen atoms in the molecule.

Step-by-Step Protocol:

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts due to good solubility.

  • Concentration: ~5-10 mg/mL.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum.

  • Expected Chemical Shifts (in D₂O, approximate):

    • ~3.8-4.0 ppm (singlet, 2H): -CH₂-COOH (alpha to carbonyl)

    • ~3.4-3.7 ppm (multiplet, 4H): -CH₂-N-CH₂- (protons on pyrrolidine ring adjacent to nitrogen)

    • ~2.0-2.2 ppm (multiplet, 4H): -CH₂-CH₂- (remaining protons on pyrrolidine ring)

    • Note: The acidic proton (-COOH) will exchange with D₂O and will likely not be visible.

Protocol 2.3: Water Content by Karl Fischer Titration

Rationale: As a hygroscopic amine salt, direct measurement of water content is more accurate than 'Loss on Drying', which may also measure volatile solvents. Karl Fischer titration is a highly specific and precise method for water determination.[11][12][13][14]

Step-by-Step Protocol:

  • Instrument: Volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for expected low water content (<1%).[12][14]

  • Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones to avoid side reactions. For amine salts, which can alter the pH, using a reagent with a buffer or adding a neutralizing agent like benzoic acid to the titration cell may be necessary to ensure a sharp and accurate endpoint.[15]

  • Procedure: a. Standardize the titrator with a certified water standard. b. Accurately weigh a suitable amount of the sample (e.g., 50-100 mg) and add it directly to the titration vessel. c. Start the titration and record the amount of water detected. d. Calculate the percentage of water in the sample.

Troubleshooting Guide & Impurity Profiling

This section addresses specific issues you may encounter during your QC analysis.

Q4: My HPLC chromatogram shows a purity of <95%, with a significant early-eluting peak. What could this be?

An early-eluting (more polar) peak could be an unreacted starting material. A common synthesis route involves reacting pyrrolidine with chloroacetic acid.[1]

  • Potential Impurity: Chloroacetic acid or unreacted pyrrolidine (though pyrrolidine itself may not have a strong UV chromophore). Acetic acid, a potential degradation product or impurity, would also elute very early.[16]

  • Troubleshooting Steps:

    • Spike Study: Obtain a standard of the suspected impurity (e.g., chloroacetic acid) and "spike" your sample with it. If the peak area increases, you have confirmed its identity.

    • LC-MS Analysis: If a standard is unavailable, analyze the sample by LC-MS to get the mass of the impurity peak, which can help in its identification.

Q5: I see several small peaks in my HPLC late in the gradient. What is their likely origin?

Late-eluting (less polar) peaks often correspond to dimers or other by-products formed during synthesis. For instance, self-condensation or reaction with other synthetic intermediates could form larger, more complex molecules. These are typically present at low levels (<0.5%). If any single impurity is >0.15%, it should be identified and characterized, especially in a drug development context.

Q6: My ¹H NMR spectrum shows broad signals for the pyrrolidine protons. Is this normal?

Slight signal broadening for protons near the nitrogen atom can occur due to dynamic exchange processes or quadrupolar effects from the nitrogen atom. However, significant broadening could indicate:

  • pH Effects: The pH of the NMR sample can influence the protonation state and lead to exchange broadening. Ensure the sample is fully dissolved and stable in the chosen solvent.

  • Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening. While rare, it can happen if the material was synthesized using metal catalysts. An ICP-MS analysis can check for trace metals if this is suspected.

Visual Workflow: Investigating Out-of-Specification (OOS) Purity Results

The following diagram outlines a logical workflow for troubleshooting an OOS result from an HPLC purity analysis.

OOS_Workflow start OOS Purity Result from HPLC check_system Phase 1: Verify Analytical System - Check system suitability (resolution, tailing) - Re-run known standard - Check mobile phase & column integrity start->check_system system_ok System OK? check_system->system_ok investigate_sample Phase 2: Investigate Sample - Re-prepare sample from original vial - Check for solubility issues - Re-analyze system_ok->investigate_sample Yes system_fail System Failure - Rectify instrument issue - Re-qualify system - Re-analyze all samples system_ok->system_fail No sample_ok Result Confirmed? investigate_sample->sample_ok characterize_impurity Phase 3: Characterize Impurity - Identify impurity peak(s) - Hypothesize structure (synthesis route) - Use LC-MS for mass data sample_ok->characterize_impurity Yes sample_prep_error Sample Prep Error - Document error - Re-test using correct procedure sample_ok->sample_prep_error No remediation Phase 4: Remediation - Can the material be re-purified? - Does the impurity impact the downstream reaction? - Contact supplier for investigation characterize_impurity->remediation end_ok Result is Validated OOS Document Findings remediation->end_ok

Caption: Workflow for Investigating OOS Purity Results.

References

Technical Support Center: Enhancing the Selectivity of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing analogs of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of medicinal chemistry and enhance the selectivity of your compounds. The pyrrolidine scaffold is a valuable starting point for accessing a range of biological targets, but achieving desired selectivity is a common and critical challenge.[1][2][3] This resource synthesizes field-proven experience to address the specific issues you may encounter during your drug discovery and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and strategic questions that arise during a lead optimization campaign focused on selectivity.

Q1: My initial analog shows high potency but poor selectivity against related off-targets. What is the best strategic approach to begin addressing this?

A1: This is a classic challenge in lead optimization.[4][5] The key is to systematically explore the Structure-Activity Relationship (SAR) and the Structure-Selectivity Relationship (SSR).

  • Initial Step - Target Analysis: First, thoroughly analyze the structural differences between your primary target and the main off-target(s). Even small differences in the binding pocket, such as a single amino acid substitution (e.g., a threonine in one receptor vs. a methionine in another), can be exploited to achieve selectivity.[6]

  • Vector-Based Chemical Exploration: Instead of making random modifications, identify vectors on your core scaffold that project toward regions of dissimilarity between the targets. For the 2-(pyrrolidin-1-yl)acetic acid core, key modification points are the pyrrolidine ring itself and the acetic acid moiety.

  • Hypothesis-Driven Synthesis: Formulate specific hypotheses for each modification. For example, "Adding a bulky substituent at the 3-position of the pyrrolidine ring will create a steric clash in the narrower off-target binding pocket, thereby improving selectivity." Synthesize a small, focused set of analogs to test each hypothesis.

Q2: How do I choose the right assays for building a robust selectivity profile?

A2: A multi-layered approach using orthogonal assays is crucial for building confidence in your selectivity data.[7] Relying on a single assay format can be misleading.

  • Primary Biochemical Assays: Start with direct, target-specific biochemical assays (e.g., radioligand binding, enzymatic activity assays) for your primary target and key off-targets.[8] These provide direct affinity (Kd) or potency (IC50/EC50) values.

  • Cellular Target Engagement Assays: It is critical to confirm that your compound interacts with the target in a cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays provide this validation and can reveal differences in selectivity that only appear in a live-cell context.[8]

  • Functional Cellular Assays: Finally, use assays that measure the downstream functional consequences of target modulation (e.g., calcium flux for GPCRs, ion flux for channels, reporter gene activation).[8] These assays confirm that binding translates to the desired biological effect and can uncover functional selectivity (biased agonism) where a ligand preferentially activates one signaling pathway over another.[9]

Q3: What role does conformational restriction play in improving selectivity for pyrrolidine-based analogs?

A3: Conformational restriction is a powerful strategy. Flexible molecules can adopt multiple conformations to fit into various binding pockets, often leading to polypharmacology. By making the molecule more rigid, you reduce its conformational entropy and pre-organize it for the desired binding mode in the primary target.

For pyrrolidine analogs, this can be achieved by:

  • Introducing Ring Constraints: Creating bicyclic systems or adding substituents that limit the "pseudorotation" or puckering of the pyrrolidine ring.[2]

  • Rigidifying Linkers: Replacing flexible linkers (e.g., the acetic acid chain) with more rigid units like cyclopropyl groups or incorporating them into a larger ring system.

A study on pyrrolidine amide derivatives showed that conformationally restricted linkers improved selectivity for the target enzyme (NAAA) over a related hydrolase (FAAH), even though potency was slightly reduced.[10] This trade-off between potency and selectivity is a common theme, and finding the right balance is key.[4]

Q4: My compound has excellent in vitro selectivity but fails in vivo due to off-target effects. What could be the cause?

A4: This discrepancy often points to issues with ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

  • Metabolite Activity: A major culprit is the formation of active metabolites. Your parent compound may be selective, but a metabolite produced in the liver could have a different pharmacological profile, hitting unintended targets. You must perform metabolite identification studies and then synthesize and profile major metabolites.

  • Differential Tissue Distribution: The compound might accumulate in a specific tissue where an off-target is highly expressed, leading to a high local concentration that causes an effect, even if the compound's affinity for that off-target is relatively low.

  • Transporter Interactions: The compound could be a substrate or inhibitor of drug transporters, altering its distribution and leading to unexpected toxicities.

A comprehensive ADMET profiling workflow is essential to mitigate these risks long before advancing to in vivo studies.[11]

Section 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems encountered during the development of 2-(pyrrolidin-1-yl)acetic acid analogs.

Problem 1: Inconsistent IC50 Values in Biochemical Assays
Potential Cause Diagnostic Check Recommended Solution
Compound Solubility Inspect assay plates for visible precipitation at high concentrations. Use a nephelometry-based assay to quantify solubility in the assay buffer.Decrease the top concentration in your dilution series. Use a small percentage of a co-solvent like DMSO (ensure it doesn't affect the assay, typically <0.5%). Pre-incubate the compound in buffer and centrifuge before adding to the assay plate.
Compound Instability Incubate the compound in the assay buffer for the duration of the experiment. Analyze the sample by HPLC or LC-MS at t=0 and t=end to check for degradation.Modify the compound structure to remove chemically labile groups. Decrease incubation times if possible. Ensure the pH of the buffer is appropriate for compound stability.
Reagent Variability Check lot numbers for enzymes, substrates, and buffers. Run a standard or control compound with every new batch of reagents to ensure consistency.Qualify new reagent lots by running a full dose-response curve with a known reference compound. Maintain a single, qualified lot of critical reagents for the duration of a study.
Assay Conditions Review the protocol. Are ATP concentrations near the Km for kinase assays? Is the enzyme concentration in the linear range?For competitive inhibitors, ensure the substrate concentration is at or below its Km. For ATP-competitive kinase inhibitors, running assays at physiological ATP concentrations (~1-5 mM) can provide a more accurate reflection of cellular potency.[12]
Problem 2: High Background Signal in Cellular Reporter Assays
Potential Cause Diagnostic Check Recommended Solution
Compound Cytotoxicity Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) using the same cell line, compound concentrations, and incubation time.If cytotoxic, lower the maximum test concentration to below the toxic threshold (e.g., below the CC50). This defines the valid window for the functional assay.
Compound Autofluorescence Measure the fluorescence of the compound alone in the assay buffer using the same filter sets as the reporter assay.If the compound is fluorescent, switch to a luminescence-based reporter system (e.g., luciferase). Alternatively, use a different fluorescent reporter with an emission spectrum that does not overlap with your compound's.
Promiscuous Activation Test the compound in a parental cell line that does not express the target receptor. Activity here indicates an off-target effect.This is a selectivity issue. The compound must be re-engineered. This data, however, is valuable for building the SAR and can guide future modifications.
Plasmid/Transfection Issues Check the passage number of the stable cell line. Sequence the reporter plasmid to ensure its integrity.Use low-passage cells for all experiments. If transiently transfecting, optimize the DNA-to-reagent ratio. Consider developing a new stable cell line.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Counter-Screening Workflow for Selectivity Profiling

This workflow outlines the systematic process for assessing the selectivity of a lead compound.

G cluster_0 Phase 1: Primary & Orthogonal Screening cluster_1 Phase 2: Selectivity Calculation & Decision cluster_2 Phase 3: Broad Panel Screening (If Selective) cluster_3 Phase 4: Redesign (If Not Selective) A Lead Compound (Analog X) B Primary Target Assay (e.g., GPCR Binding, Ki) A->B Test 10-pt dose response C Closest Homolog Assay (e.g., Off-Target GPCR, Ki) A->C Test 10-pt dose response D Calculate Selectivity Ratio (Ki Off-Target / Ki Primary Target) B->D C->D E Decision Gate: Is Ratio > 100-fold? D->E F Commercial Kinase Panel (e.g., 400+ kinases) E->F Yes G Safety Panel Screen (e.g., CEREP) E->G Yes I Analyze SAR/SSR Data E->I No H Final Selectivity Profile F->H G->H J Hypothesize & Synthesize Next-Gen Analogs I->J J->A Iterate

Caption: Iterative workflow for selectivity profiling.

Methodology:

  • Phase 1: Test the lead compound in parallel assays for the primary target and the most closely related, highest-risk off-target(s).[7]

  • Phase 2: Calculate the selectivity ratio. A common threshold for a promising lead is a >100-fold selectivity window. This is a project-specific decision.

  • Phase 3 (Proceed): If the compound is selective, submit it to broad commercial screening panels to identify any unexpected off-target activities early.

  • Phase 4 (Iterate): If selectivity is poor, use the data to inform the next round of chemical synthesis, focusing on modifications that can exploit differences between the targets.[10][13]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound binds to its intended target in a physiological context (i.e., inside a cell).[8] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

G A 1. Cell Culture Grow cells expressing target protein B 2. Compound Treatment Treat cells with Vehicle (DMSO) or Analog X A->B C 3. Heat Shock Aliquot cells and heat at different temperatures (e.g., 40-70°C) B->C D 4. Cell Lysis Lyse cells to release proteins C->D E 5. Separation Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins D->E F 6. Detection Analyze supernatant by Western Blot or ELISA for the target protein E->F G 7. Data Analysis Plot % Soluble Protein vs. Temperature to generate melt curves F->G H Result ΔTm = Tm(Analog X) - Tm(Vehicle) G->H

Caption: Step-by-step CETSA workflow.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells known to express your target protein to ~80% confluency.

  • Treatment: Harvest and resuspend the cells. Treat one population with a vehicle control (e.g., 0.1% DMSO) and another with your test compound (e.g., at 10x the IC50) for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, stable protein) and quantify the amount of your target protein using Western blotting or another specific protein detection method like ELISA.

  • Analysis: For each treatment condition, plot the amount of soluble protein as a function of temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm in the compound-treated sample (ΔTm) confirms target engagement.

Data Summary Example

The table below illustrates how data from these assays can be consolidated to compare analogs and guide decisions.

Compound IDPrimary Target Ki (nM)Off-Target Ki (nM)Selectivity Ratio (Off/Primary)CETSA ΔTm (°C)Notes
Parent 15453+0.5Poor selectivity.
Analog-01 255000200+4.2Excellent Selectivity. Slight loss of potency is acceptable. Proceed to broad panel screening.
Analog-02 5102+5.1Potent but non-selective. Strong target engagement confirmed. Re-evaluate SAR.
Analog-03 >10,000>10,000-N/AInactive. Modification likely disrupted a key binding interaction.

References

Validation & Comparative

A Strategic Guide to Validating the Biological Activity of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction: From Structural Motif to Biological Hypothesis

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a structural motif prevalent in a wide array of biologically active molecules. Its core structure is notably reminiscent of the racetam class of nootropics, such as Piracetam, which suggests a potential for activity within the central nervous system (CNS). However, the compound itself is not extensively characterized in biological literature, positioning it as a novel chemical entity (NCE) or a fragment for library development.

This guide moves beyond a simple protocol list. It presents a strategic, multi-tiered workflow for the initial biological characterization of this compound. We will outline a hypothesis-driven approach, starting with broad-based primary screening and progressing to targeted, functional secondary assays. For comparative context, we will benchmark its performance against Piracetam , a well-known, structurally related compound often cited for its neuroprotective and cognitive-enhancing properties.

The core objective is not merely to test for activity, but to build a robust, self-validating data package that can confidently guide decisions on the compound's future as a potential therapeutic agent or research tool.

Part 1: The Validation Workflow - A Tiered Approach

A logical, tiered screening cascade is essential for efficiently characterizing an NCE. This approach minimizes resource expenditure by using broad, high-throughput methods to first identify potential areas of biological activity, which are then explored with more complex, lower-throughput functional assays.

Experimental & Logic Workflow Diagram

G cluster_0 Tier 1: Primary Screening & Hypothesis Generation cluster_1 Tier 2: Secondary Assays & Functional Validation cluster_2 Tier 3: Decision & Next Steps A Test Compound: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride C Primary Assay 1: Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) A->C D Primary Assay 2: General Cell Viability (e.g., SH-SY5Y Neuroblastoma) A->D B Comparator: Piracetam B->C B->D E Data Analysis: Identify 'Hits' - any significant binding or cytotoxic/proliferative effect C->E D->E F Hypothesis Refinement: (e.g., Potential Neuroprotective Activity) E->F Hit Confirmed G Dose-Response Cytotoxicity Assay (MTT Assay) F->G H Functional Neuroprotection Assay (Oxidative Stress Model) F->H I Data Analysis: Determine EC50/IC50, Compare Potency and Efficacy vs. Comparator G->I H->I J Go/No-Go Decision I->J K Further Mechanistic Studies (e.g., Target Deconvolution) J->K L Lead Optimization J->L

Caption: A tiered workflow for characterizing a novel chemical entity.

Part 2: Secondary Assays - Quantifying Neuroprotective Potential

Assuming a "hit" from primary screening suggests a potential neuroprotective effect (e.g., increased cell viability at non-toxic concentrations), the next logical step is to quantify this activity in a disease-relevant model. A common and effective model is inducing oxidative stress in neuronal cells, a pathological process implicated in many neurodegenerative diseases.

Comparative Compound Overview
CompoundStructureRationale for Comparison
This compound (Structure not shown - Test Article)The novel compound under investigation.
Piracetam (Structure not shown - Comparator)Structurally related nootropic agent with reported neuroprotective effects, serving as a positive control and performance benchmark.
Experimental Protocol 1: Dose-Response Cytotoxicity (MTT Assay)

Causality: Before testing for therapeutic benefit, it is critical to determine the compound's intrinsic toxicity. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This establishes a safe concentration range for subsequent functional assays, ensuring that any observed protective effects are not confounded by direct impacts on cell proliferation or survival.

Methodology:

  • Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of the test compound and Piracetam in sterile water or DMSO. Perform a serial dilution to create a range of final concentrations (e.g., from 0.1 µM to 1000 µM).

  • Treatment: Replace the cell medium with fresh medium containing the various compound concentrations. Include a "vehicle control" (e.g., DMSO at its highest used concentration) and an "untreated control."

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the untreated control (100% viability) and plot the dose-response curve to calculate the IC50 (the concentration at which 50% of cell viability is lost).

Experimental Protocol 2: Functional Neuroprotection Assay (H₂O₂ Stress Model)

Causality: This assay directly tests the hypothesis that the compound has neuroprotective properties. By inducing cellular damage with hydrogen peroxide (H₂O₂), a potent oxidizing agent, we create a controlled environment of oxidative stress. The compound's ability to preserve cell viability in this environment is a direct measure of its protective efficacy.

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described above.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the test compound and Piracetam (determined from the MTT assay). A typical starting point would be 10 µM and 100 µM.

  • Incubation: Incubate for 24 hours to allow for the potential upregulation of protective cellular mechanisms.

  • Oxidative Insult: Add H₂O₂ to all wells (except the "no-stress" control) to a final concentration that induces ~50% cell death (this concentration, typically 100-300 µM, must be optimized beforehand).

  • Co-incubation: Incubate for an additional 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Calculate the percentage of cell viability relative to the "no-stress" control. A successful neuroprotective agent will show a statistically significant increase in viability compared to the "H₂O₂ only" control. Calculate the EC50 (the concentration at which 50% of the protective effect is observed).

Part 3: Comparative Data Analysis

The following tables represent hypothetical, yet plausible, data from the experiments described above.

Table 1: Cytotoxicity Profile
CompoundIC50 (µM)Therapeutic Window Assessment
This compound > 1000Non-toxic at tested concentrations up to 1 mM.
Piracetam > 1000Non-toxic at tested concentrations up to 1 mM, consistent with literature.
Table 2: Neuroprotective Efficacy against Oxidative Stress
CompoundMax. Protection (% Viability)EC50 (µM)
This compound 85%42.5
Piracetam 65%> 100
H₂O₂ Control 50% (by definition)N/A
Hypothetical Mechanism of Action Diagram

This diagram illustrates a potential mechanism by which a neuroprotective compound could mitigate oxidative stress.

G cluster_0 Cellular Environment cluster_1 Protective Pathway H2O2 H₂O₂ Insult (Oxidative Stress) ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS Damage Mitochondrial Damage & Apoptosis ROS->Damage Compound Test Compound (e.g., 2-PYA) Nrf2 Nrf2 Activation Compound->Nrf2 ARE Antioxidant Response Element (ARE) Genes (e.g., HO-1, NQO1) Nrf2->ARE Defense Increased Antioxidant Defense ARE->Defense Defense->ROS Quenches

Caption: Hypothetical pathway of Nrf2-mediated antioxidant defense.

Conclusion and Future Directions

Based on this validation workflow, our hypothetical data suggests that this compound is not only non-toxic at high concentrations but also demonstrates superior neuroprotective activity compared to its structural analog, Piracetam, in an in vitro model of oxidative stress. The lower EC50 and higher maximal protection indicate greater potency and efficacy, respectively.

These promising initial results provide a strong, data-driven rationale for advancing the compound. The next logical steps in a drug discovery pipeline would include:

  • Mechanism of Action (MOA) Studies: Investigating the underlying protective pathway (e.g., activation of the Nrf2 pathway, direct antioxidant effects, or modulation of mitochondrial function).

  • In Vivo Efficacy: Testing the compound in animal models of neurodegeneration or cognitive impairment to establish preclinical proof-of-concept.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

This guide provides a foundational framework for the systematic biological validation of a novel chemical entity. By employing a tiered, comparative, and hypothesis-driven approach, researchers can efficiently and rigorously assess a compound's therapeutic potential.

A Comparative Guide to Neurotransmitter Transport Inhibition: Nipecotic Acid versus Pyrrolidine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of neurotransmitter transport modulation, this guide offers an in-depth comparison between the well-established GABA transporter (GAT) inhibitor, nipecotic acid, and the emerging class of pyrrolidine acetic acid derivatives. While nipecotic acid serves as a benchmark compound with a wealth of experimental data, this guide also explores the potential of structurally related compounds, such as 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, in the quest for novel therapeutic agents.

Introduction to Neurotransmitter Transport Inhibition

The precise control of neurotransmitter concentrations in the synaptic cleft is fundamental to neuronal communication. Neurotransmitter transporters, a family of integral membrane proteins, are responsible for the reuptake of neurotransmitters from the synapse, thereby terminating their signaling. Inhibition of these transporters can prolong the presence of neurotransmitters in the synapse, enhancing their effects. This mechanism is a key therapeutic strategy for a range of neurological and psychiatric disorders.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transporters (GATs) are critical targets for anticonvulsant, anxiolytic, and other CNS-active drugs. This guide will focus on the inhibition of GABA transport as a model for understanding the comparative pharmacology of nipecotic acid and related compounds.

Nipecotic Acid: The Archetypal GAT Inhibitor

Nipecotic acid, a cyclic analog of GABA, has been a cornerstone in the study of GABAergic neurotransmission for decades. Its primary mechanism of action is the competitive inhibition of GABA transporters, leading to an increase in synaptic GABA levels.

Mechanism of Action and Transporter Selectivity

Nipecotic acid acts as a substrate for GABA transporters, competing with endogenous GABA for binding and transport. This competitive inhibition slows the rate of GABA reuptake, thereby potentiating GABAergic signaling. However, its efficacy is not uniform across all GAT subtypes. Experimental data reveals a clear preference for GAT1, the predominant neuronal GABA transporter.

CompoundGAT-1 (mouse) IC50 (µM)GAT-2 (mouse) IC50 (µM)GAT-3 (mouse) IC50 (µM)GAT-4 (mouse) IC50 (µM)
Nipecotic Acid 2.63102916

Table 1: Inhibitory potency of nipecotic acid on different mouse GABA transporter subtypes. Data compiled from publicly available sources.

This selectivity profile highlights the importance of GAT1 in the pharmacological effects of nipecotic acid. Its potent inhibition of GAT1 is thought to be the basis for its anticonvulsant properties observed in preclinical models.

Off-Target Effects and Limitations

An important consideration in the use of nipecotic acid is its potential for off-target effects, particularly at higher concentrations. Studies have shown that nipecotic acid can directly activate GABA-A receptors, the primary postsynaptic receptors for GABA. This agonistic activity can confound the interpretation of experimental results and may contribute to undesired side effects. The EC50 for GABA-A receptor activation by nipecotic acid is in the high micromolar to millimolar range, significantly higher than its IC50 for GAT1 inhibition.

Furthermore, nipecotic acid itself has poor blood-brain barrier penetration, limiting its therapeutic potential in its native form. This has driven the development of more lipophilic derivatives, such as tiagabine, which is used clinically as an anticonvulsant.

The Emerging Potential of Pyrrolidine Acetic Acid Derivatives

The pyrrolidine ring is a common scaffold in many biologically active compounds, and its derivatives are being explored for a wide range of therapeutic applications. In the context of neurotransmitter transport, the structural similarity of some pyrrolidine acetic acid derivatives to GABA and other neurotransmitters makes them intriguing candidates for investigation.

This compound: A Structural Analogue with Uncharacterized Activity

This compound (CAS 6628-74-6) is a pyrrolidine derivative with a structural resemblance to the core of some GAT inhibitors. While specific data on its interaction with neurotransmitter transporters is currently limited in the public domain, its chemical structure warrants consideration as a potential modulator of neurotransmitter systems.

General research on pyrrolidine derivatives suggests that this class of compounds can interact with various receptors and transporters in the CNS. The presence of the pyrrolidine ring and the acetic acid moiety could allow for interactions with the binding pockets of transporters like the GATs. However, without direct experimental evidence, its profile as a neurotransmitter transport inhibitor remains speculative. It is often used as a building block in the synthesis of more complex molecules for pharmaceutical research[1].

Structure-Activity Relationship (SAR) Insights

The exploration of 2-substituted pyrrolidine-2-yl-acetic acid derivatives has been suggested as a potential avenue for the development of novel GAT inhibitors. The core structure provides a scaffold that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. The development of potent and selective inhibitors from a common chemical backbone is a well-established strategy in drug discovery.

Further research into compounds like this compound is necessary to determine their specific biological targets and to elucidate their potential for modulating neurotransmitter transport.

Experimental Protocol: [³H]GABA Uptake Assay in Cultured Cells

To empirically compare the inhibitory activity of compounds like nipecotic acid and novel pyrrolidine derivatives on GABA transporters, a radiolabeled substrate uptake assay is a standard and robust method.

Step-by-Step Methodology
  • Cell Culture:

    • Culture a suitable cell line stably expressing the desired GABA transporter subtype (e.g., HEK293 cells transfected with human GAT1).

    • Plate the cells in 24- or 48-well plates and grow to confluence.

  • Preparation of Assay Buffer:

    • Prepare a Krebs-Ringer-HEPES buffer (KRH buffer) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM glucose, pH 7.4.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed KRH buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of the test compound (e.g., nipecotic acid or this compound) or vehicle control.

    • Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the corresponding concentration of the test compound.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor, such as tiagabine) from the total uptake.

    • Plot the percentage of inhibition of [³H]GABA uptake against the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Visualizing the Landscape of GABA Transport Inhibition

To better understand the concepts discussed, the following diagrams illustrate the GABA reuptake pathway and the experimental workflow for its investigation.

GABA_Reuptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors GABA_Vesicle GABA Vesicle GABA_synapse GABA GABA_Vesicle->GABA_synapse Release GAT1 GAT1 Transporter GABA_in_neuron GABA GAT1->GABA_in_neuron Transport GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binding Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Inhibition Pyrrolidine_Derivative Pyrrolidine Acetic Acid Derivative Pyrrolidine_Derivative->GAT1 Potential Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (GAT1-expressing cells) Buffer_Prep 2. Prepare KRH Buffer Wash_Cells 3. Wash Cells Pre_incubation 4. Pre-incubate with Test Compound Wash_Cells->Pre_incubation Uptake 5. Add [3H]GABA + Test Compound Pre_incubation->Uptake Termination 6. Terminate Uptake & Wash Uptake->Termination Cell_Lysis 7. Lyse Cells Termination->Cell_Lysis Scintillation 8. Scintillation Counting Cell_Lysis->Scintillation Data_Analysis 9. Calculate IC50 Scintillation->Data_Analysis

References

A Comparative Guide to the In Vivo Efficacy of Novel Pyrrolidine-Based Compounds in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo efficacy of two classes of novel compounds synthesized from pyrrolidine precursors, structurally related to 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride. We will explore a promising neuroprotective agent for ischemic stroke and a series of potent anticonvulsant and antinociceptive compounds. This analysis is grounded in experimental data from preclinical animal models, offering a valuable resource for researchers in neurology, pharmacology, and medicinal chemistry.

Introduction: The Versatile Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. Its structural features allow for the synthesis of a diverse range of molecules with the potential to modulate various physiological processes. This compound and its derivatives serve as key building blocks for the synthesis of nootropic, neuroprotective, and anticonvulsant agents. This guide will focus on the in vivo performance of two such classes of compounds that have shown significant therapeutic potential in preclinical studies.

I. Neuroprotection in Ischemic Stroke: Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate

A novel derivative of 2-(pyrrolidin-1-yl)acetic acid, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (herein referred to as Compound 1), has demonstrated significant neuroprotective effects in a rat model of ischemic stroke[1]. The synthesis of this compound involves the alkylation of a phenyl-substituted pyrrolidinone with an acetate derivative, a process conceptually similar to derivations from 2-(pyrrolidin-1-yl)acetic acid.

In Vivo Efficacy in a Transient Middle Cerebral Artery Occlusion (MCAO) Model

Compound 1 was evaluated for its ability to mitigate neurological deficits and improve behavioral outcomes in rats subjected to transient MCAO, a widely used model for ischemic stroke.

Table 1: Neuroprotective Effects of Compound 1 in a Rat MCAO Model [1]

Treatment GroupNeurological Deficit Score (24h post-MCAO)Infarct Volume (%)
Sham00
MCAO + Vehicle4.2 ± 0.325.8 ± 2.1
MCAO + Compound 1 (10 mg/kg)2.8 ± 0.415.3 ± 1.9

*p < 0.05 compared to MCAO + Vehicle group

The data clearly indicates that administration of Compound 1 significantly reduced the neurological deficit and the volume of infarcted brain tissue following an ischemic event. This suggests a potent neuroprotective effect.

Mechanism of Action: Modulation of AMPA Receptors

The neuroprotective effects of Compound 1 are hypothesized to be mediated through the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[1]. Excitotoxicity, primarily mediated by excessive glutamate and subsequent overactivation of glutamate receptors like AMPA receptors, is a key pathological process in ischemic stroke.

Below is a diagram illustrating the proposed signaling pathway.

AMPA_Receptor_Pathway cluster_0 Postsynaptic Neuron Glutamate Excess Glutamate (Ischemic Condition) AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_Influx Excessive Ca2+ Influx AMPAR->Ca_Influx Opens Channel Modulation Negative Allosteric Modulation Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Compound1 Compound 1 Compound1->AMPAR Modulates

Caption: Proposed mechanism of Compound 1 in mitigating excitotoxicity.

II. Anticonvulsant and Antinociceptive Activity of Pyrrolidine-2,5-dione Derivatives

Another class of compounds derived from the pyrrolidine scaffold, the N-substituted pyrrolidine-2,5-diones, has shown significant promise as anticonvulsant and antinociceptive agents[2][3][4][5][6]. These compounds are synthesized from substituted succinic acids and various amines, a synthetic route that can be adapted from pyrrolidine-based starting materials.

In Vivo Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Table 2: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives in the MES Test in Mice [1][2][4]

CompoundStructureMES ED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
Compound 22 [5]N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione39 (scPTZ test)Not Reported
Compound 15 [1]N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione69.897.15
Compound 6 [4]3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.30> 4.39
Compound 4 [2]3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione62.14> 4.83
Valproic Acid (Reference Drug)-252.7-

The data demonstrates that several pyrrolidine-2,5-dione derivatives exhibit potent anticonvulsant activity in the MES test, with ED₅₀ values significantly lower than the reference drug, valproic acid. The Protective Index (PI), the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), indicates a favorable safety profile for these compounds.

Mechanism of Action: Modulation of Voltage-Gated Ion Channels

The anticonvulsant and antinociceptive effects of these pyrrolidine-2,5-dione derivatives are believed to be mediated through the modulation of voltage-gated sodium (Na+) and calcium (Ca2+) channels[2][6]. By blocking these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of seizures and a key component of pain signaling.

Ion_Channel_Modulation cluster_1 Presynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Na+ Channel Action_Potential->VGSC Opens VGCC Voltage-Gated Ca2+ Channel Action_Potential->VGCC Opens VGSC->Action_Potential Depolarization Neurotransmitter_Release Neurotransmitter Release VGCC->Neurotransmitter_Release Triggers Pyrrolidine_Dione Pyrrolidine-2,5-dione Derivative Pyrrolidine_Dione->VGSC Blocks Pyrrolidine_Dione->VGCC Blocks

Caption: Mechanism of action of pyrrolidine-2,5-dione derivatives.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test[7][8]
  • Animal Model: Male albino mice (20-25 g).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the restrained animal after application of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats[1]
  • Animal Model: Male Wistar rats (250-300 g).

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: The right common carotid artery is exposed, and a nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: The test compound or vehicle is administered at a specific time point relative to the MCAO procedure (e.g., intravenously at the onset of reperfusion).

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points (e.g., 24 hours) using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 48 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.

Conclusion

The pyrrolidine scaffold, accessible from starting materials like this compound, serves as a versatile platform for the development of novel therapeutics for neurological disorders. The presented data on a neuroprotective agent for ischemic stroke and a class of anticonvulsant/antinociceptive compounds highlight the significant potential of these derivatives.

The neuroprotective agent, Compound 1, demonstrates a clear benefit in a preclinical stroke model, likely through the modulation of AMPA receptor-mediated excitotoxicity. The pyrrolidine-2,5-dione derivatives exhibit potent anticonvulsant activity, superior to a standard-of-care drug, by targeting voltage-gated ion channels.

This comparative guide underscores the importance of continued research into pyrrolidine-based compounds. Further investigation into their detailed mechanisms of action, pharmacokinetic profiles, and long-term safety is warranted to translate these promising preclinical findings into clinically effective therapies.

References

A Researcher's Guide to Profiling Selectivity: Cross-Reactivity and Off-Target Effects of Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Editorial Note: The initial focus of this guide was "2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride." However, a thorough review of publicly available scientific literature reveals that this compound is primarily a synthetic building block with limited characterization of its biological activity, mechanism of action, or selectivity profile[1][]. To provide a genuinely valuable and scientifically rigorous guide for researchers, we have pivoted. This document will instead detail the essential principles and experimental workflows for assessing the cross-reactivity and off-target effects of any new chemical probe. We will use a well-contextualized, hypothetical probe—a novel Glycine Transporter 2 (GlyT2) inhibitor with a pyrrolidine scaffold, which we'll call PDP-1 (Pyrrolidine-Derivative Probe-1)—as a practical exemplar to illustrate these critical drug discovery processes.

Introduction: The Imperative of Selectivity in Chemical Probe Development

The pyrrolidine ring is a common scaffold in many biologically active compounds, recognized for its role in the synthesis of drugs targeting various physiological systems[3][4]. When a novel pyrrolidine-containing compound like our hypothetical PDP-1 is developed as an inhibitor for a specific target—in this case, Glycine Transporter 2 (GlyT2), a key regulator of neurotransmission—a rigorous assessment of its selectivity is not just recommended; it is scientifically essential. GlyT2 inhibitors are promising as non-opioid analgesics for chronic pain, but off-target effects can lead to significant side effects[5][6][7].

This guide provides a comprehensive, tiered framework for characterizing the selectivity of a novel probe like PDP-1, comparing its performance to established benchmarks, and interpreting the resulting data to validate its use in research.

The Comparators: Establishing a Performance Baseline

To objectively evaluate PDP-1, we must compare it against well-characterized compounds targeting the same protein family. The glycine transporter family includes two main subtypes, GlyT1 and GlyT2, which makes GlyT1 the most critical anti-target for a selective GlyT2 inhibitor.

  • Org-25543 : A potent and selective, but irreversible, inhibitor of GlyT2 (IC50 = 16 nM)[8][9][10]. Its irreversibility presents a known liability, making it an important, albeit flawed, comparator[11].

  • ALX-1393 : A potent, reversible GlyT2 inhibitor (IC50 ≈ 25-31 nM)[12][13]. However, it exhibits cross-reactivity with GlyT1 at low micromolar concentrations, a significant off-target effect that can confound experimental results[11][12][14].

These comparators provide a critical performance window. The ideal new probe, PDP-1, should exhibit the high potency and reversibility of ALX-1393 but surpass its selectivity by showing minimal GlyT1 activity, similar to Org-25543.

A Tiered Strategy for Comprehensive Selectivity Profiling

A logical, multi-tiered approach ensures that resources are used efficiently, starting with broad screening and progressing to more focused, hypothesis-driven assays. This workflow is designed to systematically identify and validate potential off-target interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Counter-Screening cluster_2 Tier 3: Functional Validation T1_A In Silico Prediction (Structure-Activity Relationship) T1_B Broad Off-Target Panels (e.g., Eurofins SafetyScreen) T1_A->T1_B Identifies potential liabilities T2_A Biochemical Assays (Radioligand Binding vs. GlyT1) T1_B->T2_A Guides specific counter-screens T2_B Enzymatic Assays (e.g., KINOMEscan®) T3_A Cell-Based Functional Assays ([3H]Glycine Uptake in GlyT1/GlyT2 Cells) T2_A->T3_A Quantifies on-target vs. off-target binding T3_B Phenotypic & Tissue Assays (e.g., Synaptosome Uptake) T3_A->T3_B Confirms cellular activity & selectivity Conclusion Validated Selective Probe T3_B->Conclusion Validates probe for in vivo use

Caption: Tiered workflow for selectivity profiling of a new chemical probe.

Tier 1: Broad, Unbiased Off-Target Screening

The goal of this initial phase is to cast a wide net to identify potential off-target liabilities that may not be obvious from the compound's structure alone.

Rationale and Causality

Before committing to expensive and time-consuming bespoke assays, it is crucial to leverage established, high-throughput screening panels. These services test a compound at a single, high concentration (typically 10 µM) against hundreds of diverse biological targets, including GPCRs, ion channels, transporters, and kinases. A significant interaction ("hit") in these panels serves as a red flag, guiding the focused investigations in Tier 2.

Recommended Protocol: Commercial Safety Panels

Commercial services like the Eurofins SafetyScreen44™ panel or broader panels provide an excellent starting point[15][16][17]. These panels cover a range of targets known to be involved in adverse drug reactions.

  • Compound Submission: Provide the test compound (PDP-1) and comparators (ALX-1393, Org-25543) according to the vendor's specifications (e.g., 3 mg solid or 600 µL of a 10 mM stock)[18].

  • Assay Execution: The vendor performs radioligand binding or functional assays at a fixed concentration (e.g., 10 µM) against a panel of 44 or more targets[16][17].

  • Data Analysis: Results are typically reported as a percentage of inhibition or activation. A common threshold for a "hit" is >50% inhibition of binding.

For targets where PDP-1 shows significant activity, follow-up dose-response studies are necessary to determine potency (IC50 or Ki). For kinase activity, a specialized screen like the DiscoverX KINOMEscan® is the industry standard, which measures binding affinity (Kd) against a panel of over 480 kinases[19][20][21][22].

Tier 2: Focused Counter-Screening & Binding Affinity

Based on the primary target (GlyT2) and its closest homolog (GlyT1), this tier aims to precisely quantify the compound's binding affinity for its intended target versus its most likely off-target.

Rationale and Causality

A radioligand binding assay is the gold standard for determining the direct interaction between a compound and its target protein, independent of functional consequences[23][24][25]. By performing saturation binding assays, we can determine the equilibrium dissociation constant (Kd), a measure of affinity, and the maximum receptor density (Bmax)[23][25]. Competition binding assays, where the unlabeled test compound competes with a known radioligand, are used to derive the inhibitory constant (Ki). Comparing the Ki of PDP-1 for GlyT2 versus GlyT1 provides a quantitative measure of selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is adapted for measuring inhibitor potency against human GlyT1 and GlyT2 expressed in HEK293 cells[11][24].

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing either hGlyT1 or hGlyT2.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors)[24].

    • Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer[24]. Determine protein concentration using a BCA assay.

  • Competition Binding Assay:

    • Set up reactions in a 96-well plate. To each well, add:

      • Cell membranes (e.g., 10-20 µg protein/well).

      • A fixed concentration of a suitable radioligand (e.g., [³H]glycine or a specific radiolabeled inhibitor).

      • A range of concentrations of the unlabeled test compound (PDP-1, ALX-1393, or Org-25543).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, potent inhibitor.

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium[24].

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing several times with ice-cold buffer to separate bound from free radioligand[24].

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Tier 3: Cellular Functional Validation

The final tier confirms that the binding affinity measured in biochemical assays translates into functional activity in a cellular context.

Rationale and Causality

While binding assays are essential, they do not guarantee functional modulation of the target. A cell-based glycine uptake assay directly measures the ability of the compound to inhibit the transporter's primary function: clearing glycine from the extracellular space[26][27][28]. Comparing the functional IC50 values for GlyT1 and GlyT2 provides the most physiologically relevant measure of selectivity.

G cluster_Synapse Glycinergic Synapse Presynaptic Presynaptic Terminal Glycine Postsynaptic Postsynaptic Neuron Glycine Receptors (GlyR) Presynaptic:f0->Postsynaptic:f0 Synaptic Release GlyT2 GlyT2 GlyT2->Presynaptic Glycine Reuptake PDP1 PDP-1 PDP1->GlyT2 Inhibition

References

A Comparative Framework for Benchmarking Novel Neuromodulators: The Case of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride Against Glycine-Site NMDA Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity, making it a high-value target for therapeutic intervention in a host of neurological disorders. The obligatory co-agonist binding site for glycine and D-serine on the GluN1 subunit offers a nuanced and potent locus for allosterically modulating receptor activity.[1][2] This guide presents a comprehensive framework for the characterization and benchmarking of novel chemical entities targeting this site. We use "Compound P-1A," or 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, a novel pyrrolidine derivative, as a case study.[3][4] While its specific biological targets are under active investigation, its structure suggests potential interaction with amino acid receptor systems. This document outlines the requisite experimental protocols to define its pharmacological profile and objectively compares its hypothetical performance against well-established endogenous and synthetic modulators of the NMDA receptor glycine site.

Introduction: The NMDA Receptor Glycine Site as a Therapeutic Fulcrum

The NMDA receptor, a heterotetrameric ligand-gated ion channel, is unique in its requirement for dual activation: binding of glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[5][6] This co-agonist site, often termed the 'glycine site', acts as a master regulator of the receptor's function. Unlike the glutamate binding site, the glycine site is typically not saturated under physiological conditions, providing a therapeutic window for potentiation or inhibition.[1]

  • Agonists (e.g., D-serine) enhance NMDA receptor function and are investigated for conditions associated with receptor hypofunction, such as schizophrenia.[7][8]

  • Antagonists (e.g., Kynurenic Acid, 7-CKA) reduce NMDA receptor activity, offering neuroprotective potential in excitotoxic conditions like stroke and epilepsy.[9][10][11]

This guide provides the scientific rationale and detailed methodologies for characterizing a novel compound, this compound (Compound P-1A), at this critical regulatory site. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be present in numerous compounds with central nervous system activity.[12] Our objective is to establish a robust, self-validating workflow for determining its binding affinity and functional efficacy relative to gold-standard neuromodulators.

Profile of Benchmark Neuromodulators

An objective comparison requires well-characterized benchmarks. The following compounds represent the spectrum of activity at the NMDA glycine site.

  • D-Serine: A potent endogenous co-agonist, considered by many to be the primary modulator at synaptic NMDA receptors.[7][13] It is crucial for inducing long-term potentiation (LTP) and is actively explored as a therapeutic for schizophrenia.[8][13] D-serine demonstrates a stronger affinity and potency at the glycine site compared to glycine itself.[7]

  • Kynurenic Acid (KYNA): The only known endogenous antagonist of the NMDA receptor, acting at the glycine site.[9][14] Elevated levels of KYNA are implicated in the pathophysiology of schizophrenia by reducing NMDA receptor function.[9] Beyond the NMDA receptor, KYNA also exhibits inhibitory effects on α7-nicotinic acetylcholine receptors (α7nAChRs).[15]

  • 7-Chlorokynurenic Acid (7-CKA): A potent, selective, and synthetically derived competitive antagonist of the glycine site.[10][16][17] It is a widely used research tool to probe the function of the glycine site. Due to its inability to cross the blood-brain barrier, its clinical applications are limited, but it serves as an invaluable experimental control.[10] It has an IC50 of approximately 0.56 µM for the glycine site.[16][17][18][19]

Experimental Benchmarking: A Phased Approach

To comprehensively characterize Compound P-1A, we propose a multi-tiered experimental approach, moving from target engagement to functional cellular consequences.

Phase 1: Target Engagement & Affinity Determination

Experiment: Competitive Radioligand Binding Assay

  • Causality & Rationale: This assay is the foundational step to determine if Compound P-1A directly interacts with the NMDA receptor glycine site and to quantify its binding affinity (Ki). By measuring the ability of our test compound to displace a known high-affinity radiolabeled ligand, we can establish target engagement and rank its potency against our benchmarks. This protocol is a self-validating system as the inclusion of known agonists and antagonists provides internal controls for assay performance.[20][21]

  • Detailed Step-by-Step Protocol:

    • Membrane Preparation: Homogenize freshly dissected rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Synaptosomal Fraction Isolation: Pellet the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in buffer and incubate at 37°C for 5 minutes to remove endogenous ligands. Repeat this wash step three times.

    • Assay Setup: In a 96-well plate, combine the washed membrane preparation (approx. 100-200 µg protein per well), a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519), and varying concentrations of the test compound (Compound P-1A) or one of the benchmark compounds.

    • Incubation: Incubate the plates at 4°C for 30 minutes to reach binding equilibrium.

    • Separation: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 (concentration causing 50% inhibition). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Phase 2: Functional Characterization

Experiment: Whole-Cell Patch-Clamp Electrophysiology

  • Causality & Rationale: Binding does not equate to function. This experiment directly measures the physiological consequence of compound binding—the modulation of ion flow through the NMDA receptor channel. It allows us to definitively classify Compound P-1A as an antagonist, agonist, or partial agonist and to quantify its functional potency (IC50 or EC50). This protocol provides a direct readout of the compound's effect on neuronal excitability.[23][24][25]

  • Detailed Step-by-Step Protocol:

    • Cell Preparation: Use primary cultured hippocampal neurons or a heterologous expression system (e.g., HEK293 cells) transfected with NMDA receptor subunits (GluN1/GluN2A).

    • Recording Setup: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope stage. Continuously perfuse the chamber with an external solution containing blockers for non-NMDA ionotropic receptors (e.g., GYKI 53655 for AMPA receptors) and GABA-A receptors (e.g., bicuculline).[26]

    • Whole-Cell Configuration: Approach a target cell with a glass micropipette (3-7 MΩ resistance) filled with internal solution. Form a high-resistance (GΩ) seal and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

    • Eliciting NMDA Currents: Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.

    • Compound Application: Once a stable baseline current is established, co-apply the NMDA/glycine solution with increasing concentrations of Compound P-1A or a benchmark compound.

    • Data Acquisition & Analysis: Record the current inhibition (for antagonists) or potentiation (for agonists). Plot the percentage of inhibition or potentiation against the log concentration of the test compound and fit the data with a logistic function to determine the IC50 or EC50 value.[23]

Visualizing Workflows and Pathways

Clear visualization of complex processes is essential for reproducibility and understanding.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Closed Channel) Glutamate->NMDA_R Binds GluN2 NMDA_R_Active NMDA Receptor (Open Channel) CoAgonist Glycine / D-Serine (Co-Agonist) CoAgonist->NMDA_R Binds GluN1 P1A_Antagonist Compound P-1A (Hypothetical Antagonist) P1A_Antagonist->NMDA_R Blocks Glycine Site NMDA_R->NMDA_R_Active Conformational Change Ca_Influx Ca²+ Influx NMDA_R_Active->Ca_Influx Ion Flow Signaling Downstream Signaling (LTP, LTD, etc.) Ca_Influx->Signaling

Caption: NMDA receptor activation pathway and hypothetical antagonism by Compound P-1A.

Protocol_Workflow cluster_binding Phase 1: Binding Assay cluster_ephys Phase 2: Electrophysiology b1 Prepare Brain Membranes b2 Incubate Membranes with Radioligand & Test Compound b1->b2 b3 Filter & Wash to Separate Bound/Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki Value b4->b5 e5 Calculate IC50 / EC50 b5->e5 Informs Functional Experiment Design e1 Prepare Cultured Neurons or Transfected Cells e2 Establish Whole-Cell Patch-Clamp Recording e1->e2 e3 Apply NMDA/Glycine to Evoke Current e2->e3 e4 Co-apply Test Compound at various concentrations e3->e4 e4->e5

Caption: Experimental workflow for characterizing a novel neuromodulator.

Comparative Data Summary

The following tables summarize the expected data outputs from the described experiments. Note: The values for Compound P-1A are representative and hypothetical for illustrative purposes.

Table 1: Comparative Binding Affinities (Ki) at the NMDA Glycine Site

Compound Type Binding Affinity (Ki) [nM] Source
Compound P-1A Novel Agent (Hypothetical) 125 (This Study)
D-Serine Endogenous Agonist ~100-300 [7]
Kynurenic Acid Endogenous Antagonist ~5,000 - 15,000 [15]

| 7-Chlorokynurenic Acid | Synthetic Antagonist | ~590 |[16][17] |

Table 2: Comparative Functional Potencies from Electrophysiology

Compound Functional Activity Potency (IC50/EC50) [µM] Source
Compound P-1A Antagonist (Hypothetical) 1.5 (This Study)
D-Serine Co-Agonist EC50: ~1.2 [7]
Kynurenic Acid Antagonist IC50: ~15-30 [15]

| 7-Chlorokynurenic Acid | Antagonist | IC50: 0.56 |[16][18] |

Discussion and Scientific Interpretation

Based on our hypothetical data, Compound P-1A emerges as a moderately potent antagonist at the NMDA receptor glycine site.

  • Expertise & Experience-Based Insights: The binding affinity (Ki ≈ 125 nM) of Compound P-1A is significantly stronger than the endogenous antagonist Kynurenic Acid and approaches that of the potent synthetic antagonist 7-CKA. Its functional potency (IC50 ≈ 1.5 µM) confirms this antagonistic action at the cellular level. The disparity between binding affinity (Ki) and functional potency (IC50) is common and can be influenced by experimental conditions such as co-agonist concentration. This profile suggests that Compound P-1A could be a valuable research tool and a lead structure for therapeutic development. A moderate-potency antagonist may offer a superior therapeutic window compared to high-potency blockers, potentially reducing off-target effects or impairment of normal synaptic plasticity.

  • Trustworthiness Through Self-Validation: The described protocols are designed to be self-validating. The consistent rank order of potency among the benchmark compounds (7-CKA > D-Serine > Kynurenic Acid) across both binding and functional assays would confirm the integrity of the experimental systems. Any deviation would immediately flag a potential issue with assay conditions or reagents.

  • Future Directions: The next logical steps would involve assessing the subtype selectivity of Compound P-1A across different GluN2 subunits (A-D), evaluating its in vivo efficacy in animal models of excitotoxicity (e.g., ischemia) or psychosis, and determining its pharmacokinetic profile, including blood-brain barrier permeability.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial characterization and benchmarking of a novel neuromodulator, this compound (Compound P-1A), at the NMDA receptor glycine site. By employing a phased approach from target binding to cellular function and comparing the results against well-defined benchmarks, researchers can efficiently and accurately determine the pharmacological profile of new chemical entities. This structured methodology ensures data integrity, facilitates objective comparison, and accelerates the identification of promising candidates for neurotherapeutic development.

References

A Comparative Guide to the Synthesis of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a valuable building block in medicinal chemistry and drug development, frequently incorporated into larger molecules to enhance their pharmacological properties.[1] The pyrrolidine moiety is a key structural feature in numerous biologically active compounds.[2][3] This guide provides a comparative analysis of the most common and effective synthesis routes for this compound, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the optimal method for their specific needs.

Two principal synthetic strategies dominate the preparation of 2-(pyrrolidin-1-yl)acetic acid: N-alkylation of pyrrolidine and reductive amination . This guide will delve into the intricacies of each approach, presenting a side-by-side comparison of their respective strengths and weaknesses.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials Pyrrolidine, Chloroacetic Acid (or its esters)Pyrrolidine, Glyoxylic Acid
Reagent Availability Readily available and cost-effectiveReadily available
Reaction Conditions Typically requires heating and basic conditionsMild, often at room temperature
Key Reagents Base (e.g., K₂CO₃, Na₂CO₃), optional phase transfer catalystReducing agent (e.g., NaBH₄, NaBH₃CN)
Byproducts Inorganic saltsBorate salts, water
Scalability Generally straightforward to scale upReadily scalable
Safety Considerations Chloroacetic acid is corrosive and toxic.Sodium borohydride is flammable and reacts with water.
Typical Yields Moderate to highGenerally high
Purity of Crude Product May require more rigorous purification to remove dialkylation products and unreacted starting materials.Often cleaner, with the primary byproduct being easily removable salts.

Route 1: N-Alkylation of Pyrrolidine

This classical and widely employed method involves the direct alkylation of the secondary amine of pyrrolidine with a haloacetic acid derivative, most commonly chloroacetic acid or its esters. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanism & Rationale

The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the pyrrolidinium intermediate, regenerating the nucleophilic amine. The use of an ester of chloroacetic acid, followed by a subsequent hydrolysis step, can sometimes offer better control and minimize side reactions.

Visualizing the N-Alkylation Workflow

N_Alkylation pyrrolidine Pyrrolidine reaction N-Alkylation (Heating) pyrrolidine->reaction chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction intermediate 2-(Pyrrolidin-1-yl)acetic Acid (Free Base) reaction->intermediate workup Work-up & Purification intermediate->workup hcl HCl in solvent salt_formation Salt Formation hcl->salt_formation final_product 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride workup->salt_formation salt_formation->final_product

Caption: Workflow for the N-Alkylation Synthesis Route.

Detailed Experimental Protocol: N-Alkylation
  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-2.5 eq).

  • Addition of Alkylating Agent: Slowly add a solution of ethyl chloroacetate (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: To the crude ester, add an aqueous solution of a strong base (e.g., NaOH or KOH) and stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Isolation of Free Acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 4-5) to precipitate the free base, 2-(pyrrolidin-1-yl)acetic acid. Filter and dry the solid.

  • Hydrochloride Salt Formation: Dissolve the free acid in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

  • Final Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Route 2: Reductive Amination

Reductive amination offers a more convergent and often milder alternative to N-alkylation. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of pyrrolidine with an aldehyde (glyoxylic acid in this case), which is then immediately reduced in situ to the desired amine.

Mechanism & Rationale

Pyrrolidine reacts with the aldehyde group of glyoxylic acid to form an unstable carbinolamine, which then dehydrates to form an iminium ion. A selective reducing agent, such as sodium borohydride or sodium cyanoborohydride, is present in the reaction mixture to reduce the iminium ion as it is formed. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation as it is mild and selective for the iminium ion over the starting aldehyde.[4][5]

Visualizing the Reductive Amination Workflow

Reductive_Amination pyrrolidine Pyrrolidine reaction Reductive Amination (One-Pot) pyrrolidine->reaction glyoxylic_acid Glyoxylic Acid glyoxylic_acid->reaction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reaction solvent Solvent (e.g., Methanol) solvent->reaction intermediate 2-(Pyrrolidin-1-yl)acetic Acid (Free Base) reaction->intermediate workup Work-up & Purification intermediate->workup hcl HCl in solvent salt_formation Salt Formation hcl->salt_formation final_product 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride workup->salt_formation salt_formation->final_product

Caption: Workflow for the Reductive Amination Synthesis Route.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: In a reaction vessel, dissolve glyoxylic acid monohydrate (1.0 eq) in a suitable solvent such as methanol or water.

  • Amine Addition: Add pyrrolidine (1.0-1.2 eq) to the solution and stir for a short period (e.g., 30 minutes) at room temperature to allow for iminium ion formation.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of an acid (e.g., dilute HCl) until gas evolution ceases.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to isolate the free acid.

  • Hydrochloride Salt Formation: Dissolve the purified free acid in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution.

  • Final Isolation: Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Conclusion and Recommendations

Both N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound.

  • N-Alkylation is a robust and well-established method that utilizes inexpensive starting materials. However, it may require more careful control of reaction conditions to avoid over-alkylation and can involve a multi-step process if starting from a chloroacetate ester.

  • Reductive Amination offers a more elegant and often higher-yielding one-pot procedure with milder reaction conditions. The crude product is typically cleaner, simplifying purification. This method is often preferred for its efficiency and selectivity, particularly when using modern reducing agents like sodium triacetoxyborohydride.

For researchers prioritizing operational simplicity, higher yields, and cleaner reaction profiles, reductive amination is the recommended route . For cost-sensitive, large-scale production where optimization of the classical N-alkylation route is feasible, it remains a strong contender. The final choice will depend on the specific requirements of the project, including scale, available resources, and desired purity.

References

A Guide to Ensuring Reproducibility in Experiments with 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Reproducibility

In the realm of scientific research and drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. The ability of a different research team to obtain the same results using the same methods demonstrates that the initial findings are not artifacts of a specific laboratory's unique setup.[1] This guide focuses on 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, a versatile building block in medicinal chemistry, and outlines the necessary steps to ensure that experiments involving this compound are robust and reproducible.[2]

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, making its derivatives, such as this compound, valuable intermediates in the synthesis of novel therapeutics, particularly those targeting neurological conditions.[1][2] Given its role as a foundational element in complex molecular architectures, the purity and consistent behavior of this starting material are paramount.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the compound's properties is the first step toward reproducible experimentation.

PropertyValueSource
CAS Number 6628-74-6[3]
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [3]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water[2]
Purity (Typical) ≥97%[3]

Several methods can be employed for the synthesis of this compound, with the choice of method potentially impacting the impurity profile and, consequently, the reproducibility of downstream applications.[2]

  • Direct Alkylation: This common method involves the reaction of pyrrolidine with a haloacetic acid, such as chloroacetic acid. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.[2]

  • Reductive Amination: An alternative route involves the reaction of pyrrolidine with an appropriate glyoxylic acid derivative under reductive conditions.[2]

The choice of synthesis route can introduce different impurities. For instance, the direct alkylation method may result in residual unreacted pyrrolidine or haloacetic acid, while the reductive amination may have its own set of characteristic byproducts. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental prerequisite for reproducible research.

A Comparative Framework: this compound and Its Alternatives

The selection of a building block in drug discovery is a critical decision that influences the physicochemical and pharmacological properties of the final compound. Here, we compare this compound with other relevant scaffolds.

Alternative Scaffolds:

  • N-Substituted Glycine Derivatives: This broad class of compounds, to which our target molecule belongs, offers a wide range of structural diversity. The nature of the N-substituent significantly impacts properties like lipophilicity and basicity.[4]

  • Piperidine-based Analogs (e.g., Piperidine-2-carboxylic acid): The six-membered piperidine ring is another common scaffold in medicinal chemistry. Comparing it with the five-membered pyrrolidine ring reveals subtle but important differences in conformational flexibility and pKa.[3]

Comparative Analysis:

Feature2-(Pyrrolidin-1-Yl)Acetic AcidPiperidine-2-carboxylic acidOther N-Alkyl Glycines
Ring Size 5-membered6-memberedAcyclic (or other rings)
Conformational Flexibility HigherLower (prefers chair conformation)Varies
Synthetic Accessibility Readily synthesizedReadily synthesizedVaries by substituent
Known Applications Neurological drug intermediatesAnesthetics, neurological researchDiverse, including anti-inflammatory

The choice between these scaffolds will depend on the specific therapeutic target and the desired structure-activity relationship.

Ensuring Reproducibility: A Self-Validating Experimental Workflow

To establish a self-validating system, each experimental stage must include rigorous verification of the materials and methods.

Caption: A self-validating workflow for reproducible experiments.

Detailed Experimental Protocols

The following protocols are based on established methods for similar compounds and should be adapted and validated for each specific laboratory setup.

Protocol 1: Synthesis of this compound (Direct Alkylation Method)

  • Reaction Setup: In a well-ventilated fume hood, dissolve pyrrolidine (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1.05 eq) in the same solvent to the pyrrolidine solution. The reaction is exothermic; maintain the temperature below 30°C using an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Hydrochloride Salt Formation: Dissolve the crude 2-(pyrrolidin-1-yl)acetic acid in a minimal amount of ethanol and cool in an ice bath. Slowly add a solution of hydrochloric acid in ethanol (e.g., 2M) until the pH is acidic (pH 1-2).

  • Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The analysis of amine hydrochlorides by HPLC can be challenging due to their polar nature. A robust method is crucial for obtaining reproducible purity data.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often necessary.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is an indispensable tool for confirming the chemical structure of the synthesized compound.

  • ¹H NMR (Proton NMR):

    • Solvent: D₂O or DMSO-d₆.

    • Expected Signals:

      • A multiplet for the protons on the pyrrolidine ring.

      • A singlet for the methylene protons adjacent to the carbonyl group.

      • A broad signal for the amine proton (if visible).

  • ¹³C NMR (Carbon NMR):

    • Solvent: D₂O or DMSO-d₆.

    • Expected Signals:

      • Signals corresponding to the carbons of the pyrrolidine ring.

      • A signal for the methylene carbon adjacent to the carbonyl group.

      • A signal for the carbonyl carbon.

Protocol 4: Mass Spectrometry (MS) for Molecular Weight Confirmation

MS provides confirmation of the molecular weight of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Expected Ion: In positive ion mode, the expected [M+H]⁺ ion for the free base (C₆H₁₁NO₂) would be at m/z 130.08.

Data Presentation and Interpretation

All analytical data should be meticulously documented and presented clearly.

Table 1: Expected Analytical Data for this compound

Analytical TechniqueExpected Result
¹H NMR Signals corresponding to the pyrrolidine and acetic acid moieties.
¹³C NMR Signals for all 6 unique carbons in the molecule.
Mass Spectrometry (ESI+) [M+H]⁺ = 130.08 (for the free base)
HPLC Purity >97% (with clear identification of any major impurities)
Elemental Analysis C, H, N, Cl, O percentages consistent with the molecular formula C₆H₁₂ClNO₂.

Troubleshooting and Addressing Reproducibility Issues

Even with robust protocols, reproducibility challenges can arise.

troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results Impurity Starting Material Impurity Problem->Impurity Method Methodological Variations Problem->Method Environment Environmental Factors Problem->Environment Recharacterize Re-characterize Starting Material Impurity->Recharacterize Standardize Standardize Protocols Method->Standardize Control Control Environmental Conditions Environment->Control

Caption: Troubleshooting guide for inconsistent experimental results.

Conclusion

Ensuring the reproducibility of experiments with this compound requires a multi-faceted approach that begins with a thorough understanding of the molecule's properties and synthesis. By implementing a self-validating workflow that incorporates rigorous analytical characterization at each step, researchers can have confidence in the integrity of their starting materials and the reliability of their experimental outcomes. This guide provides the foundational protocols and comparative context to empower scientists to achieve reproducible and high-quality research.

References

A Head-to-Head Comparison of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride and Its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its unique three-dimensional structure that allows for effective exploration of pharmacophore space.[1][2] This five-membered nitrogen heterocycle is a key structural component in a vast array of natural alkaloids, hormones, and synthetic drugs, contributing significantly to their biological activity.[3] At its core, 2-(Pyrrolidin-1-yl)acetic acid hydrochloride (CAS 6628-74-6) represents a simple yet versatile building block.[4] While it exhibits some intrinsic biological activity, particularly on the central nervous system (CNS), its primary value lies in its role as a precursor for a diverse range of more complex and potent analogs.[3][4]

This guide provides a head-to-head comparison of the parent compound, this compound, with its more extensively studied analogs, particularly those from the pyrrolidine-2,5-dione class. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential.

Physicochemical Profile: The Parent Compound

Understanding the foundational properties of this compound is crucial for appreciating the modifications made to its analogs. It serves as a baseline for physicochemical parameters that influence pharmacokinetics and pharmacodynamics.

PropertyValueSource(s)
CAS Number 6628-74-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C6H12ClNO2--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 165.62 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name 2-pyrrolidin-1-ylacetic acid;hydrochloride--INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
SMILES C1CCN(C1)CC(=O)O.Cl--INVALID-LINK--
TPSA 40.54 Ų--INVALID-LINK--
LogP 0.5886--INVALID-LINK--

Synthesis of the Core Scaffold

The synthesis of this compound is straightforward, typically achieved through direct N-alkylation of pyrrolidine with a two-carbon electrophile. This simplicity is a key advantage, making it a readily accessible starting material.[4]

General Synthetic Protocol: Direct Amine Reaction

The most common method involves the reaction of pyrrolidine with chloroacetic acid. The pyrrolidine acts as a nucleophile, displacing the chloride from chloroacetic acid. The final product is then isolated as its hydrochloride salt to improve stability and handling.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve chloroacetic acid in an appropriate solvent, such as water or an alcohol.

  • Nucleophilic Addition: Add pyrrolidine to the solution dropwise, typically in a 2:1 molar excess to act as both reactant and base to neutralize the forming HCl. The reaction is often performed under controlled temperature conditions (e.g., cooling in an ice bath) to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Stir the mixture for several hours at room temperature or with gentle heating. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, acidify the mixture with hydrochloric acid. This protonates the product and any unreacted pyrrolidine.

  • Purification: The solvent is typically removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Synthesis_Workflow Pyrrolidine Pyrrolidine Reaction_Vessel Reaction Vessel (Solvent, Controlled Temp) Pyrrolidine->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification N-Alkylation Purification Purification (Recrystallization) Acidification->Purification Final_Product 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride Purification->Final_Product

Caption: General workflow for the synthesis of the parent compound.

From Simple Scaffold to Potent Analogs: The Pyrrolidine-2,5-dione Series

While the parent compound serves as a valuable building block, medicinal chemists have developed a plethora of analogs with significantly enhanced and more specific biological activities. A prominent and successful class of these analogs are the pyrrolidine-2,5-diones (succinimides). These compounds often exhibit potent anticonvulsant and antinociceptive (pain-relieving) properties.[5][6][7]

The core strategy involves using the acetic acid moiety of the parent scaffold to link the pyrrolidine ring to various amide functionalities, while the original pyrrolidine ring is often transformed into a more complex pyrrolidine-2,5-dione structure. This molecular hybridization approach aims to combine the pharmacophoric features of known antiepileptic drugs (AEDs) like ethosuximide and levetiracetam.[6][7]

Analog_Derivation cluster_mods Points of Modification Parent 2-(Pyrrolidin-1-yl)acetic Acid (Core Scaffold) Mod1 R1: Substitution on Pyrrolidine Ring (e.g., Phenyl, Benzhydryl) Parent->Mod1 Position 3 Mod2 Transformation to Pyrrolidine-2,5-dione Parent->Mod2 Core Ring Mod3 R2: Amide Moiety (e.g., Arylpiperazines) Parent->Mod3 Carboxyl Group Analogs Bioactive Analogs (e.g., Anticonvulsants) Mod1->Analogs Mod2->Analogs Mod3->Analogs

Caption: Key structural modifications to generate bioactive analogs.

Head-to-Head Comparison: Biological Activity

The true divergence between the parent compound and its analogs is seen in their biological performance. While this compound is noted for potential general CNS effects, its pyrrolidine-2,5-dione analogs have been rigorously tested in preclinical models of epilepsy and pain, yielding specific and potent activity.[4][5]

The Maximal Electroshock (MES) seizure test is a gold-standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[8][9] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10] The 6 Hz psychomotor seizure model is used to identify compounds effective against therapy-resistant partial seizures.[11][12]

Compound/Analog ClassPrimary Target/ActivityKey Experimental Finding (ED₅₀ in MES test, mice, i.p.)Reference(s)
2-(Pyrrolidin-1-yl)acetic Acid HCl General CNS Modulator, Synthetic IntermediateData on specific anticonvulsant ED₅₀ is not prominent; primarily studied as a precursor.[4]--INVALID-LINK--
(2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamide Analogs Anticonvulsant, AntinociceptiveCompound 22: 23.7 mg/kgCompound 30: 45.6 mg/kgCompound 14: 49.6 mg/kg[5],[7],[13]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Analogs AnticonvulsantCompound 6: 68.3 mg/kg[12]
Valproic Acid (Reference Drug) Anticonvulsant~260 mg/kg[12]

Analysis of Causality: The data clearly demonstrates a significant leap in potency from the parent scaffold to its hybrid analogs. The structure-activity relationship (SAR) analysis reveals several key insights:

  • The Pyrrolidine-2,5-dione Core: This moiety is crucial for anticonvulsant activity and is a recognized pharmacophore.[14]

  • Substitution at Position 3: Introducing bulky, lipophilic groups like phenyl or benzhydryl at the 3-position of the pyrrolidine-2,5-dione ring often enhances potency.[15][16]

  • The Amide Side Chain: The nature of the terminal amide group significantly modulates activity. Often, incorporating fragments like arylpiperazines leads to compounds with a broad spectrum of anticonvulsant protection.[12]

These modifications transform a simple building block into multi-targeted agents that likely act on neuronal voltage-sensitive sodium and calcium channels, mechanisms implicated in both epilepsy and neuropathic pain.[6]

Experimental Protocol: The Maximal Electroshock (MES) Seizure Test

To ensure the trustworthiness and reproducibility of the data presented, a detailed protocol for the MES test, a cornerstone of anticonvulsant screening, is provided below.[8][17]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension component of a maximal seizure induced by electrical stimulation in rodents.

Materials:

  • Electroconvulsive shock generator (e.g., Ugo Basile)

  • Corneal electrodes

  • Male ICR mice (20-25 g)

  • Test compound and vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

Step-by-Step Protocol:

  • Animal Preparation: Acclimate mice to the laboratory environment for at least 3 days. On the day of the experiment, weigh the animals and divide them into groups (n=8-10 per group), including a vehicle control group and at least three dose levels of the test compound.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). Allow for a predetermined period for the drug to reach its peak effect (typically 30-60 minutes).

  • Electrode Application: At the time of testing, apply one drop of anesthetic ophthalmic solution to the corneas of a mouse to minimize discomfort. Follow with a drop of saline to ensure good electrical conductivity.

  • Seizure Induction: Place the corneal electrodes on the eyes of the restrained animal. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[17]

  • Observation & Endpoint: Immediately after the stimulus, observe the animal for the characteristic seizure pattern. The key endpoint is the presence or absence of tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this response.

  • Data Analysis: For each group, calculate the percentage of animals protected. From the dose-response data, calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals, using probit analysis.

MES_Test_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Animal_Groups Group Animals (Vehicle + Test Doses) Compound_Admin Administer Compound (i.p.) Animal_Groups->Compound_Admin Anesthetize Anesthetize Corneas Compound_Admin->Anesthetize Wait for Peak Effect (30-60 min) Stimulate Apply Electrical Stimulus (50mA, 60Hz, 0.2s) Anesthetize->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Record Record Protected/ Not Protected Observe->Record Calculate Calculate % Protection & ED50 Value Record->Calculate

Caption: Workflow for the in vivo Maximal Electroshock (MES) test.

Safety and Handling

This compound and its analogs are research chemicals and must be handled with appropriate care.

  • Hazard Statements: The parent compound is known to cause skin and eye irritation.[4]

  • Precautionary Measures: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere.

Consult the specific Safety Data Sheet (SDS) for each compound before use.

Conclusion and Future Perspectives

The journey from the simple, versatile scaffold of this compound to its highly potent pyrrolidine-2,5-dione analogs exemplifies a successful strategy in modern drug discovery. While the parent compound holds value as a synthetic intermediate with general CNS activity, targeted structural modifications have yielded a new generation of compounds with a broad spectrum of anticonvulsant and antinociceptive activities. The comparative data clearly shows that the hybridization approach—incorporating the succinimide core, lipophilic substituents, and varied amide functionalities—is a highly effective method for enhancing potency and specificity.

Future research will likely focus on further optimizing these lead compounds to improve their pharmacokinetic profiles, reduce potential off-target effects, and explore their efficacy in more complex, chronic models of epilepsy and neuropathic pain. The continued exploration of the rich chemical space around the pyrrolidine scaffold promises to deliver even more effective therapeutics for challenging neurological disorders.

References

A Comparative Guide to the Target Specificity of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying the Primary Target

The compound 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride belongs to a structural class of molecules that have shown affinity for neurotransmitter transporters. Based on its core scaffold, which is reminiscent of sarcosine (N-methylglycine) derivatives, its primary pharmacological target is hypothesized to be the Glycine Transporter 1 (GlyT1) .[1][2]

GlyT1 is a sodium/chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses.[3][4] By regulating the extracellular concentration of glycine, GlyT1 plays a critical role in modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, for which glycine is an obligatory co-agonist.[5][6] Inhibition of GlyT1 increases synaptic glycine levels, thereby enhancing NMDA receptor function. This mechanism is a key therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3][7]

This guide will assess the specificity of this compound for GlyT1 by comparing it to other well-characterized GlyT1 inhibitors.

The Role of GlyT1 in Glutamatergic Neurotransmission

To understand the importance of GlyT1 specificity, one must first appreciate its role in the synapse. GlyT1 is predominantly located on glial cells surrounding glutamatergic neurons.[8][9] Its primary function is to maintain low ambient levels of glycine in the synapse, ensuring that the glycine-binding site on the NMDA receptor is not saturated.[2] This allows for dynamic regulation of NMDA receptor activity.

GlyT1_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation GlyT1 GlyT1 Glycine_in Glycine GlyT1->Glycine_in Reuptake Synaptic_Cleft Synaptic Cleft Glycine_out Glycine Glycine_out->NMDAR Co-agonist Binding Glycine_out->GlyT1 Uptake Inhibitor GlyT1 Inhibitor (e.g., 2-(Pyrrolidin-1-Yl) Acetic Acid HCl) Inhibitor->GlyT1 Blocks

Caption: Role of GlyT1 in modulating NMDA receptor activity.

Comparative Specificity Analysis

The therapeutic utility of a GlyT1 inhibitor is critically dependent on its specificity. Off-target effects, particularly at the closely related Glycine Transporter 2 (GlyT2) or other neurotransmitter transporters, can lead to undesirable side effects. GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord.[7]

To contextualize the performance of "this compound" (designated as Compound X for this analysis), we will compare its hypothetical binding profile to established GlyT1 inhibitors: Sarcosine (an endogenous competitive inhibitor) and Bitopertin (a potent and selective noncompetitive inhibitor).[10][11]

Table 1: Comparative Inhibitor Affinity and Selectivity

CompoundTargetIC50 (nM)Selectivity vs. GlyT2Notes
Compound X (Hypothetical) GlyT1TBDTBDPyrrolidinyl acetic acid scaffold.
Sarcosine GlyT1~9,000LowEndogenous, also an NMDA receptor co-agonist.[10][12]
Bitopertin GlyT125>1000-foldPotent, selective, noncompetitive inhibitor.[1][11]
ALX-5407 GlyT13HighPotent sarcosine-based inhibitor.[1]

Note: TBD (To Be Determined) indicates that experimental values for the compound of interest must be generated using the protocols outlined below.

Experimental Protocols for Determining Specificity

To empirically determine the specificity of this compound, a series of well-defined assays must be conducted. The following protocols provide a framework for this assessment.

Radioligand Binding Assay: Measuring Target Affinity

This assay quantifies the affinity of a test compound for GlyT1 by measuring its ability to compete with a known high-affinity radioligand.[13][14]

Binding_Assay_Workflow Membranes Prepare Membranes (HEK293 cells expressing hGlyT1) Incubate Incubate: - Membranes - [³H]-Radioligand - Test Compound (Varying Conc.) Membranes->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human GlyT1 in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes, then resuspend in assay buffer.[15]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable GlyT1 radioligand (e.g., [³H]-NFPS), and varying concentrations of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[13]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Glycine Uptake Inhibition

This cell-based functional assay directly measures the ability of the test compound to inhibit the transport of glycine into cells expressing GlyT1.[16][17]

Step-by-Step Protocol:

  • Cell Plating: Plate CHO-K1 or HEK293 cells stably expressing human GlyT1 into a 96- or 384-well plate and allow them to adhere overnight.[18]

  • Pre-incubation: Wash the cells with a sodium-containing buffer (e.g., HBSS) and then pre-incubate them with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Initiate Uptake: Add a solution containing a mixture of unlabeled glycine and [³H]-glycine to each well to initiate the uptake reaction. The final glycine concentration should be near its Km value for the transporter.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.[16]

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer. Lyse the cells to release the internalized [³H]-glycine.

  • Quantification: Transfer the cell lysate to a scintillation plate, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of glycine uptake against the compound concentration.

Selectivity Profiling

To establish specificity, the above assays must be repeated using cell lines that express potential off-targets. The most critical counterscreen is against GlyT2 . Additional relevant targets could include other SLC6 family transporters like GAT1, SERT, and DAT. A high selectivity ratio (IC50 for off-target / IC50 for GlyT1) is a hallmark of a specific compound.[17][19]

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest it is an inhibitor of the Glycine Transporter 1. However, this hypothesis must be confirmed through rigorous experimental validation. By employing the binding and functional assays detailed in this guide, researchers can determine its potency (IC50/Ki) and, crucially, its selectivity against other key transporters like GlyT2.

A high degree of specificity is paramount for a compound to be considered a valuable research tool or a viable therapeutic candidate. The data generated from these studies will allow for a direct and objective comparison with established modulators like Sarcosine and Bitopertin, thereby defining the unique pharmacological profile of this compound.

References

A Comparative Guide to Investigating the Nootropic Potential of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: An In Vitro to In Vivo Correlation Framework

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential nootropic activity of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride. Due to the limited publicly available biological data on this specific compound, this document serves as a strategic guide, outlining a rigorous, multi-stage research program. We will establish a clear path from initial in vitro characterization to in vivo validation of cognitive enhancement, objectively comparing the hypothetical performance of our target compound with well-established nootropic agents: Piracetam, a classic racetam; an Ampakine (e.g., CX516), a positive allosteric modulator of AMPA receptors; and D-cycloserine, a partial agonist at the NMDA receptor glycine site.

Introduction: Rationale for Investigation

This compound is a pyrrolidine derivative.[1][2] While primarily documented as a chemical intermediate in pharmaceutical synthesis,[1] its core structure bears a resemblance to the pyrrolidone nucleus of Piracetam, the archetypal nootropic drug.[3] This structural similarity provides a compelling rationale for investigating its potential as a cognitive enhancer. Research suggests that related pyrrolidine compounds may act as modulators of central nervous system neurotransmitter systems.[1]

This guide proposes a systematic approach to first identify the compound's primary mechanism of action through a series of targeted in vitro assays and then to correlate these findings with in vivo cognitive performance in established rodent models.

Comparative Landscape: Mechanisms of Action of Benchmark Nootropics

To establish a framework for our investigation, we must first understand the mechanisms of the comparator compounds. These diverse pathways represent the primary targets we will probe for our novel compound.

  • Piracetam: While its exact mechanism is not fully elucidated, Piracetam is believed to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[4][5] It may increase the density of postsynaptic receptors and is thought to improve the fluidity of neuronal cell membranes, thereby facilitating neurotransmitter efficiency.[3][4]

  • Ampakines (e.g., CX516): These compounds are positive allosteric modulators of the AMPA glutamate receptor.[6][7] They do not act as direct agonists but bind to an allosteric site on the receptor, slowing its deactivation and desensitization.[8][9] This enhances the synaptic response to glutamate, a key mechanism in synaptic plasticity, learning, and memory.[7]

  • D-cycloserine: This compound acts as a partial agonist at the glycine binding site of the NMDA glutamate receptor.[10][11] The NMDA receptor is critical for long-term potentiation (LTP), a cellular mechanism underlying memory formation. By modulating the NMDA receptor, D-cycloserine can facilitate the processes of learning and memory consolidation.[12][13]

cluster_piracetam Piracetam cluster_ampakine Ampakine (CX516) cluster_dcs D-cycloserine p_node Piracetam p_mech1 Modulates Cholinergic System p_node->p_mech1 p_mech2 Modulates Glutamatergic System p_node->p_mech2 p_mech3 ↑ Membrane Fluidity p_node->p_mech3 p_out Cognitive Enhancement p_mech1->p_out p_mech2->p_out p_mech3->p_out a_node Ampakine a_mech Positive Allosteric Modulator a_node->a_mech a_target AMPA Receptor a_mech->a_target a_effect ↑ Glutamate Signaling a_target->a_effect a_out Cognitive Enhancement a_effect->a_out d_node D-cycloserine d_mech Partial Agonist d_node->d_mech d_target NMDA Receptor (Glycine Site) d_mech->d_target d_effect Facilitates LTP d_target->d_effect d_out Cognitive Enhancement d_effect->d_out

Caption: Mechanisms of Action for Comparator Nootropic Agents.

In Vitro Characterization: A Multi-Target Screening Approach

The first phase of our investigation will involve a battery of in vitro assays to determine the primary pharmacological target of this compound. This approach allows for a cost-effective and high-throughput screening process to generate a mechanistic hypothesis before proceeding to more complex in vivo studies.

Primary Screening Assays

We will assess three primary potential mechanisms based on our comparator compounds.

A. Cholinergic System Modulation: Acetylcholinesterase (AChE) Inhibition Assay

  • Causality: A reduction in the breakdown of the neurotransmitter acetylcholine is a well-established mechanism for enhancing cognitive function. This assay will determine if our compound inhibits the AChE enzyme.

  • Protocol: This assay utilizes the Ellman method, where thiocholine produced by AChE's action on acetylthiocholine reacts with DTNB to form a yellow product, measured spectrophotometrically at 412 nm.[14][15] The rate of color formation is proportional to AChE activity.

    • Reagent Preparation: Prepare Assay Buffer (0.1 M Sodium Phosphate, pH 8.0), AChE stock solution, DTNB stock solution (10 mM), and Acetylthiocholine iodide (ATCI) stock solution (15 mM).[14]

    • Plate Setup: In a 96-well plate, designate wells for blank (no enzyme), negative control (100% activity), positive control (e.g., Donepezil), and various concentrations of the test compound.

    • Incubation: Add AChE enzyme solution to all wells except the blank. Add test compound dilutions or vehicle to the appropriate wells and incubate for 15 minutes.[16]

    • Reaction Initiation: Add a reaction mix containing ATCI and DTNB to all wells.[16]

    • Measurement: Immediately measure absorbance at 412 nm and continue to take readings at regular intervals (e.g., every 2 minutes) for 10-20 minutes.

    • Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is determined relative to the negative control. An IC50 value (the concentration that inhibits 50% of enzyme activity) is then calculated.

B. Glutamatergic System Modulation: AMPA Receptor Potentiation Assay

  • Causality: Enhancing fast excitatory neurotransmission via AMPA receptors is a key mechanism for improving synaptic plasticity. This assay will determine if the compound acts as a positive allosteric modulator.

  • Protocol: This can be assessed using electrophysiological recordings (e.g., patch-clamp) on cultured neurons or cell lines expressing AMPA receptors.

    • Cell Culture: Culture primary hippocampal neurons or HEK293 cells expressing specific AMPA receptor subunits (e.g., GluA1/GluA2).

    • Recording Setup: Establish whole-cell patch-clamp recordings.

    • Baseline Measurement: Perfuse the cells with an external solution and apply short pulses of glutamate to elicit a baseline AMPA receptor-mediated current.

    • Compound Application: Co-apply the test compound with glutamate. An increase in the amplitude or a slowing of the decay of the current indicates positive modulation.[9]

    • Analysis: Quantify the potentiation as the percentage increase in peak current amplitude or the fold-increase in the decay time constant compared to baseline.

C. Glutamatergic System Modulation: NMDA Receptor Glycine Site Binding Assay

  • Causality: Facilitating NMDA receptor activation is crucial for long-term potentiation and memory. This assay determines if the compound binds to the glycine co-agonist site.

  • Protocol: A high-throughput calcium-flux assay can be used with HEK293 cells co-expressing NR1 and NR2A subunits of the NMDA receptor.[17][18]

    • Cell Preparation: Seed HEK293 cells expressing NR1/NR2A subunits in a 384-well plate.[17]

    • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Assay: Use a fluorescent imaging plate reader (e.g., FLIPR or FDSS) to measure intracellular calcium.

    • Ligand Application: Add a sub-maximal concentration of glutamate along with varying concentrations of the test compound. An increase in the calcium signal indicates agonistic activity at the glycine site.[18]

    • Analysis: Generate a dose-response curve and calculate the EC50 value for the test compound.

Secondary Screening: Neuroprotection Assay
  • Causality: Many nootropics also exhibit neuroprotective properties, shielding neurons from damage. This is a valuable secondary characteristic. We will use the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative research.[19][20]

  • Protocol:

    • Cell Culture: Seed SH-SY5Y cells in a 96-well plate.[21]

    • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 2-24 hours.[19]

    • Induce Toxicity: Expose the cells to a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.[19]

    • Assess Viability: After 24 hours of toxin exposure, measure cell viability using an MTT assay. The MTT reagent is converted to a colored formazan product by metabolically active cells.[22]

    • Analysis: Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability and thus a neuroprotective effect. Calculate the percentage of protection relative to cells treated with the neurotoxin alone.

cluster_primary Primary In Vitro Screening cluster_secondary Secondary In Vitro Screening cluster_output Hypothesis Generation compound 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride ache AChE Inhibition (IC50) compound->ache ampa AMPA Receptor Potentiation (EC50) compound->ampa nmda NMDA Glycine Site Binding (EC50) compound->nmda neuro Neuroprotection Assay (% Viability) compound->neuro hypothesis Primary Mechanism of Action Identified ache->hypothesis ampa->hypothesis nmda->hypothesis neuro->hypothesis

Caption: In Vitro Screening Workflow.

Comparative In Vitro Data Summary

The following table summarizes the known in vitro activities of our comparator compounds and provides columns for the hypothetical results of our target compound.

Assay2-(Pyrrolidin-1-Yl)Acetic Acid HCl (Hypothetical)PiracetamAmpakine (CX516)D-cycloserine
AChE Inhibition (IC50) To be determinedWeak to no inhibitionNo direct inhibitionNo direct inhibition
AMPA Potentiation (EC50) To be determinedNo direct potentiationPotent (low µM range)No direct potentiation
NMDA Glycine Site (EC50) To be determinedNo direct bindingNo direct bindingPartial Agonist (µM range)
Neuroprotection To be determinedProtects against oxidative stress[19]Protects against some insultsMixed reports

In Vivo Validation: Correlating Mechanism with Cognitive Function

Based on the most promising results from the in vitro screening, a series of in vivo experiments will be conducted to validate the mechanism and assess the compound's efficacy in improving learning and memory. Rodent models are the standard for this phase of research.

Pharmacokinetic Profiling (Preliminary Step)

Before behavioral testing, a preliminary pharmacokinetic study in rodents is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier. This data will inform appropriate dosing and timing for subsequent experiments.

Target Engagement & Neurotransmitter Dynamics: In Vivo Microdialysis
  • Causality: This technique directly measures neurotransmitter levels in specific brain regions of a freely moving animal, providing a powerful link between drug administration and neurochemical changes.[23][24]

  • Protocol:

    • Probe Implantation: Surgically implant a microdialysis probe into a brain region relevant to the in vitro findings (e.g., the hippocampus or prefrontal cortex).[23]

    • Perfusion & Sampling: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals (e.g., every 20 minutes).[25][26]

    • Baseline & Administration: Collect baseline samples, then administer the test compound (e.g., via intraperitoneal injection) and continue collecting samples.

    • Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) to quantify levels of relevant neurotransmitters (e.g., acetylcholine, glutamate).

    • Interpretation: An increase in the extracellular concentration of a specific neurotransmitter post-administration would provide strong in vivo evidence for the hypothesized mechanism of action.

Behavioral Models of Learning and Memory

A. Scopolamine-Induced Amnesia Model

  • Causality: Scopolamine is a muscarinic antagonist that impairs learning and memory, creating a model of cholinergic deficit.[27][28] A compound's ability to reverse this deficit is a strong indicator of pro-cognitive, particularly pro-cholinergic, activity.

  • Protocol: This model is often paired with the Passive Avoidance test.

    • Habituation: Allow the animal (mouse or rat) to explore the passive avoidance apparatus, which has a light and a dark compartment.[29]

    • Training (Acquisition): Place the animal in the light compartment. When it enters the dark compartment (a natural tendency), a mild foot shock is delivered.[30][31]

    • Amnesia Induction & Treatment: On the test day (e.g., 24 hours later), administer scopolamine (e.g., 1 mg/kg, i.p.) to a control group and scopolamine plus the test compound to the treatment group.[32][33]

    • Testing (Retention): Place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency).

    • Interpretation: A significantly longer step-through latency in the compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.[32]

B. Morris Water Maze

  • Causality: This test is a gold standard for assessing spatial learning and memory, which is highly dependent on hippocampal function. It evaluates the ability of an animal to learn the location of a hidden platform in a pool of water using external cues.

  • Protocol:

    • Apparatus: A large circular pool filled with opaque water, with a small platform hidden just below the surface.

    • Acquisition Phase: For several consecutive days, the animal undergoes multiple trials to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).

    • Analysis: Key metrics are the escape latency during acquisition and, during the probe trial, the time spent in the target quadrant where the platform was previously located.

    • Interpretation: A compound that enhances learning would result in a faster reduction in escape latency across acquisition days and more time spent in the target quadrant during the probe trial compared to a vehicle-treated control group.

cluster_pk Pharmacokinetics cluster_validation In Vivo Mechanistic Validation cluster_behavior In Vivo Behavioral Efficacy cluster_correlation IVIVC hypothesis Mechanistic Hypothesis (from In Vitro Data) pk_study Determine Dose, Timing, & BBB Penetration hypothesis->pk_study microdialysis In Vivo Microdialysis (Neurotransmitter Levels) pk_study->microdialysis passive Passive Avoidance Test (Scopolamine Reversal) pk_study->passive mwm Morris Water Maze (Spatial Learning & Memory) pk_study->mwm ivivc In Vitro-In Vivo Correlation Established microdialysis->ivivc passive->ivivc mwm->ivivc

Caption: In Vivo Validation Workflow.

Comparative In Vivo Data Summary

This table presents the established in vivo effects of the comparator drugs and allows for a direct comparison with the outcomes from the proposed experiments on our target compound.

Behavioral Test2-(Pyrrolidin-1-Yl)Acetic Acid HCl (Hypothetical)PiracetamAmpakine (CX516)D-cycloserine
Reversal of Scopolamine Amnesia To be determinedEffective[32]EffectiveEffective
Passive Avoidance (Step-through latency) To be determinedIncreases latencyIncreases latencyIncreases latency
Morris Water Maze (Escape latency) To be determinedDecreases latency[33]Decreases latencyImproves performance[12]
Morris Water Maze (Time in target quadrant) To be determinedIncreases timeIncreases timeIncreases time

Conclusion: Establishing an In Vitro-In Vivo Correlation (IVIVC)

By systematically executing the proposed research plan, we can build a comprehensive profile for this compound. A successful outcome would demonstrate a clear correlation between in vitro activity (e.g., potentiation of a specific receptor) and in vivo efficacy (e.g., improved performance in memory tasks). For instance, if the compound is found to be a potent AMPA receptor modulator in vitro, and subsequently improves spatial learning in the Morris Water Maze, a strong IVIVC can be established. This correlation is the cornerstone of modern drug development, providing confidence in the compound's mechanism of action and its therapeutic potential as a novel cognitive enhancer. This structured, comparative approach ensures that the investigation is both scientifically rigorous and strategically aligned with the goal of identifying promising new candidates for neurological research.

References

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of 2-(Pyrrolidin-1-Yl)Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the pharmacokinetic profiles of novel chemical entities derived from the 2-(pyrrolidin-1-yl)acetic acid scaffold. While direct comparative data for derivatives of "2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" is not extensively available in the public domain, this document outlines the established principles and methodologies for such a comparison. We will utilize hypothetical derivatives to illustrate the experimental workflows and data interpretation critical for advancing a lead candidate in drug discovery.

The pyrrolidine ring is a prevalent structural motif in many biologically active compounds, including numerous approved drugs.[1][2][3] Its ability to enhance aqueous solubility and provide a key interaction point with biological targets makes it an attractive scaffold for medicinal chemists. Derivatives of 2-(pyrrolidin-1-yl)acetic acid, which combine the pyrrolidine ring with a carboxylic acid function, serve as versatile building blocks in the synthesis of new therapeutic agents.[4] The preclinical pharmacokinetic assessment of these derivatives is a crucial step in the drug discovery process, as it helps to predict the in vivo behavior of a compound and guides the selection of candidates with favorable drug-like properties.[5][6][7]

This guide will walk you through the essential in vitro and in vivo studies, providing detailed protocols and explaining the rationale behind experimental choices. By the end of this guide, you will have a clear understanding of how to generate and interpret pharmacokinetic data to make informed decisions in your drug development programs.

Hypothetical Derivatives for Pharmacokinetic Comparison

To illustrate the comparative pharmacokinetic profiling process, we will consider three hypothetical derivatives of 2-(pyrrolidin-1-yl)acetic acid. These derivatives have been designed with specific structural modifications that are likely to influence their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Parent Compound (PC): 2-(Pyrrolidin-1-yl)acetic acid

  • Derivative A (DA): An ethyl ester of the parent compound. Esterification of the carboxylic acid is a common strategy to increase lipophilicity and potentially enhance membrane permeability.

  • Derivative B (DB): An amide derivative, where the carboxylic acid is converted to a primary amide. This modification can alter solubility, hydrogen bonding potential, and metabolic stability.

  • Derivative C (DC): A derivative with a fluorine atom introduced on the pyrrolidine ring. Fluorination can impact metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.

The following sections will detail the experimental procedures for comparing the pharmacokinetic profiles of these four compounds.

In Vitro Pharmacokinetic Profiling: The First Pass Assessment

In vitro ADME assays are rapid and cost-effective methods to evaluate the drug-like properties of a series of compounds.[6][8] These assays provide early insights into potential liabilities and help to prioritize compounds for more extensive in vivo testing.

Metabolic Stability in Liver Microsomes

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug.[9] The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[9] This assay measures the rate at which a compound is metabolized by these enzymes.

Experimental Protocol: Metabolic Stability Assay

  • Preparation of Reagents:

    • Pooled liver microsomes (human, rat, or mouse)

    • NADPH regenerating system (to sustain enzyme activity)

    • Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Incubation:

    • Incubate the test compounds (at a final concentration of 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10][11][12][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Hypothetical Comparative Data: Metabolic Stability

CompoundIn Vitro Half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
PC 4515.4
DA 2034.7
DB > 60< 11.6
DC > 60< 11.6
  • Interpretation: Derivative A (the ester) is rapidly metabolized, suggesting it may have a short half-life in vivo. Derivatives B (the amide) and C (the fluorinated compound) are significantly more stable, which is a desirable characteristic for a drug candidate. The parent compound shows moderate stability.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site.[14] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.

  • Procedure:

    • Add plasma to one chamber and a phosphate-buffered saline (PBS) solution to the other.

    • Add the test compound to the plasma-containing chamber.

    • Incubate the plate at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and PBS chambers.

    • Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the equation: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber).

Hypothetical Comparative Data: Plasma Protein Binding

CompoundFraction Unbound (fu) in Human Plasma (%)
PC 85
DA 15
DB 60
DC 55
  • Interpretation: The ester derivative (DA) exhibits high plasma protein binding, which may limit its distribution. The parent compound has very low binding. The amide (DB) and fluorinated (DC) derivatives show moderate binding.

Membrane Permeability

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is crucial for its oral absorption.[15] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive membrane permeability.

Experimental Protocol: PAMPA

  • Apparatus Setup:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Procedure:

    • Coat the filter of the donor plate with an artificial membrane (e.g., a lipid solution).

    • Add a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine) to the donor wells.

    • Add a buffer at a physiological pH (e.g., pH 7.4) to the acceptor wells.

    • Place the donor plate on top of the acceptor plate and incubate.

  • Sample Analysis:

    • After incubation, measure the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe).

Hypothetical Comparative Data: Membrane Permeability (PAMPA)

CompoundPermeability (Pe) (10⁻⁶ cm/s)Classification
PC < 1Low
DA 10High
DB 3Moderate
DC 4Moderate
  • Interpretation: The ester derivative (DA) shows high permeability, suggesting good potential for oral absorption. The parent compound has low permeability. The amide (DB) and fluorinated (DC) derivatives exhibit moderate permeability.

In Vivo Pharmacokinetic Studies: The Whole-Body Picture

While in vitro assays provide valuable early data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[7][16] These studies integrate the effects of absorption, distribution, metabolism, and excretion.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Preparation (e.g., Cannulation) dose_prep Dose Formulation iv_dose Intravenous (IV) Dosing dose_prep->iv_dose po_dose Oral (PO) Dosing dose_prep->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Bioanalysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model:

    • Use male Sprague-Dawley rats.

  • Dosing:

    • Administer the test compounds via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing and Bioanalysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[10][11][12][13]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • Area Under the Curve (AUC): Total drug exposure over time.

      • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

      • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

      • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Hypothetical Comparative Data: In Vivo Pharmacokinetics in Rats

ParameterParent Compound (PC)Derivative A (DA)Derivative B (DB)Derivative C (DC)
Dose (PO, mg/kg) 10101010
AUC (ng*h/mL) 500120035004000
Cmax (ng/mL) 150300800950
t½ (h) 2.51.86.08.2
F (%) 10257085
  • Interpretation: Derivative C demonstrates the most favorable pharmacokinetic profile with high oral bioavailability and a long half-life, consistent with its high metabolic stability. Derivative B also shows good bioavailability and a reasonable half-life. Derivative A has improved bioavailability compared to the parent compound but a short half-life, likely due to rapid metabolism. The parent compound has poor oral bioavailability.

Data Integration and Lead Candidate Selection

The ultimate goal of pharmacokinetic profiling is to select a lead candidate with a balanced ADME profile that is suitable for further development.

Logical Flow for Candidate Selection

G start Initial Compound Pool in_vitro In Vitro ADME Screening start->in_vitro in_vivo In Vivo PK Studies in_vitro->in_vivo Prioritized Compounds selection Lead Candidate Selection in_vivo->selection Comprehensive PK Profile end Preclinical Development selection->end Optimized Candidate

References

A Comparative Guide to the Evaluation of Enantiomeric Purity of Proline-Derived Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral molecules is a critical parameter that dictates pharmacological activity, efficacy, and safety. The pyrrolidine scaffold, a cornerstone in medicinal chemistry, is present in numerous bioactive compounds, and its substituted derivatives often contain one or more chiral centers.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for determining the enantiomeric purity of proline-derived acetic acids, with a specific focus on chiral variants.

Understanding the Analyte: Chirality in 2-(Pyrrolidinyl)acetic Acid Derivatives

A crucial first step in any enantiomeric purity assessment is to confirm the presence of a chiral center in the molecule of interest. The specified compound, "2-(Pyrrolidin-1-yl)acetic acid hydrochloride," has the following structure:

In this structure, the acetic acid moiety is attached to the nitrogen atom (position 1) of the pyrrolidine ring. As there is no carbon atom with four different substituents, 2-(Pyrrolidin-1-yl)acetic acid is an achiral molecule and therefore does not exist as enantiomers.

However, a closely related and highly relevant chiral analogue is 2-(Pyrrolidin-2-yl)acetic acid hydrochloride . In this isomer, the acetic acid group is attached to the carbon at position 2 of the pyrrolidine ring, which is a stereogenic center.

The presence of this chiral center means that 2-(Pyrrolidin-2-yl)acetic acid can exist as two non-superimposable mirror images (enantiomers), the (R)- and (S)-forms. The differential biological activity between such enantiomers is a well-documented phenomenon, making the accurate determination of enantiomeric excess (ee) a mandatory step in its synthesis and application as a pharmaceutical building block.[1][2] This guide will, therefore, focus on the robust analytical techniques available for quantifying the enantiomeric purity of this chiral analogue.

Methodologies for Enantiomeric Purity Determination: A Comparative Analysis

The primary techniques for determining the enantiomeric purity of chiral amino acid derivatives like 2-(Pyrrolidin-2-yl)acetic acid are chromatographic. These methods can be broadly classified into two main approaches: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).[3]

Direct Method: Chiral High-Performance Liquid Chromatography (HPLC)

The most straightforward approach for separating enantiomers is through the use of a Chiral Stationary Phase (CSP) in HPLC. The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For polar, ionic compounds like amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often highly effective. Polysaccharide-based CSPs are also widely used.[4][5] The choice of CSP is critical as the separation is driven by specific molecular interactions (e.g., hydrogen bonding, ionic interactions, inclusion complexation).

  • Mobile Phase: The mobile phase composition (e.g., mixtures of organic solvents like methanol or acetonitrile with aqueous buffers and additives like trifluoroacetic acid) is optimized to modulate the retention and enhance the selectivity of the interactions between the enantiomers and the CSP.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of 2-(Pyrrolidin-2-yl)acetic acid hydrochloride in the mobile phase to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of Methanol:Water:Formic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of individual enantiomeric standards, if available.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Chiral Column filter->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for direct enantiomeric purity analysis by Chiral HPLC.

Indirect Method: HPLC with Chiral Derivatization

An alternative and widely used strategy involves the derivatization of the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers.[6] Diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 reversed-phase column).[3][6]

A common and highly effective CDA for primary and secondary amines is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[6]

Causality of Experimental Choices:

  • Chiral Derivatizing Agent (CDA): Marfey's Reagent is chosen because it is itself enantiomerically pure (L-form), reacts reliably with the amine group of the analyte, and introduces a strong chromophore (dinitrophenyl group), which enhances UV detection sensitivity.[3][6]

  • Reaction Conditions: The reaction is performed under basic conditions (e.g., sodium bicarbonate) to deprotonate the amine group of the analyte, facilitating its nucleophilic attack on the electron-deficient aromatic ring of the CDA.[3]

  • Chromatographic Column: A standard C18 reversed-phase column is sufficient because the separation is now between diastereomers, not enantiomers. This offers flexibility as chiral columns are not required.[3]

  • Derivatization Procedure (using Marfey's Reagent):

    • Dissolve approximately 50 nmol of the 2-(Pyrrolidin-2-yl)acetic acid hydrochloride sample in 100 µL of 1 M sodium bicarbonate solution in a microvial.

    • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen and dilute the remaining aqueous sample with the mobile phase for HPLC analysis.[3]

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm (due to the dinitrophenyl chromophore).[3]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The two peaks correspond to the diastereomers formed from the (R)- and (S)-enantiomers reacting with the L-FDAA.

    • Calculate the enantiomeric excess (% ee) using the peak areas as described for the direct method.

G cluster_prep Sample Preparation & Derivatization cluster_hplc Achiral HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Bicarbonate Buffer derivatize Add Marfey's Reagent (FDAA) Incubate at 40°C dissolve->derivatize neutralize Neutralize with HCl derivatize->neutralize inject Inject onto C18 Column neutralize->inject separate Diastereomeric Separation inject->separate detect UV Detection (340 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for indirect enantiomeric purity analysis via chiral derivatization.

Performance Comparison

FeatureDirect Chiral HPLCIndirect HPLC with Derivatization
Principle Differential interaction with a Chiral Stationary Phase (CSP).[3]Formation of diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column.[6]
Sample Preparation Simple dissolution.Multi-step derivatization required (can be time-consuming).[3]
Analysis Time Typically 10-30 minutes.[7]Longer, including reaction time (approx. 1 hour) plus chromatographic run.[3]
Sensitivity Moderate; dependent on analyte's native chromophore.High, especially with fluorescent or strong UV-absorbing CDAs.[3][5]
Method Development Can be complex; requires screening of various CSPs and mobile phases.More straightforward chromatography, but reaction conditions must be optimized to prevent racemization.
Instrumentation Requires specialized and often expensive chiral columns.Uses standard, widely available achiral columns (e.g., C18).[3]
Robustness Generally high once a method is established.Potential for variability from the derivatization step.
Cost High initial cost for chiral columns.Lower column cost, but ongoing cost for high-purity CDAs.

Conclusion and Recommendations

Both direct and indirect HPLC methods are robust and reliable for determining the enantiomeric purity of 2-(Pyrrolidin-2-yl)acetic acid hydrochloride.

  • Direct Chiral HPLC is the method of choice for routine analysis and quality control environments where speed and simplicity are paramount. Its primary advantage is the minimal sample preparation required, reducing potential sources of error. However, it necessitates a significant initial investment in a suitable chiral column.

  • Indirect HPLC with Chiral Derivatization is an excellent alternative when a chiral column is not available or when higher sensitivity is required. The use of a CDA like Marfey's Reagent can significantly enhance detection limits.[3] This method's main drawback is the additional sample preparation step, which increases overall analysis time and requires careful optimization to ensure complete reaction without racemization.

For research and drug development professionals, the choice between these methods will depend on available instrumentation, required sensitivity, sample throughput needs, and the specific context of the analysis.[7] For initial screening, the indirect method may be more accessible, while for validated, high-throughput assays, the direct method is often superior.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a hydrochloride salt of a carboxylic acid containing a pyrrolidine ring.[1]

Key Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin and serious eye irritation.[1][2]

  • Potential for Harm: Some data suggests it may be harmful if swallowed, in contact with skin, or inhaled.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

This hazard profile dictates the necessity for stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent exposure.

Table 1: Hazard Information for this compound
Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/Irritation, Category 2H315
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2H319
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritationH335

Source: Information synthesized from multiple Safety Data Sheets (SDS).[2][3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5][6] This "cradle-to-grave" system holds the generator responsible for the waste from its creation to its final disposal.[6][7]

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous according to RCRA criteria.[8][9] A waste is considered hazardous if it exhibits at least one of four characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed by the EPA.[8] While this compound is an irritant, it does not typically meet the criteria for a characteristic hazardous waste unless mixed with other substances. However, it is best practice to manage all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[8]

Step 2: Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]

  • Do not mix this compound waste with incompatible materials.

  • Collect the waste in a designated, properly labeled, and sealed container. The container must be in good condition and compatible with the chemical.[8][10]

  • The container must be kept closed at all times, except when adding waste.[8]

Step 3: Personal Protective Equipment (PPE)

Given the irritant nature of the compound, the following PPE is mandatory when handling the waste:

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat or other protective clothing.[2]

Step 4: Disposal Pathway Determination

The recommended disposal method for this compound is through a licensed hazardous waste disposal company. The most common and effective method is incineration.

  • Incineration: The compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures complete destruction of the chemical.

  • Do Not Dispose Down the Drain: As a water-soluble compound, there is a risk of environmental contamination.[1] Never dispose of this chemical down the sanitary sewer.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_disposal Disposal & Documentation Start Start: Unused or Waste This compound Characterize Characterize Waste (Consult SDS & EHS) Start->Characterize 1. PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Characterize->PPE 2. Segregate Segregate Waste (Avoid Incompatibles) PPE->Segregate 3. Container Select Compatible, Sealed Waste Container Segregate->Container 4. Label Label Container: 'Hazardous Waste', Chemical Name, Date Container->Label 5. Store Store in Designated Satellite Accumulation Area Label->Store 6. ContactEHS Contact EHS for Pickup by Licensed Vendor Store->ContactEHS 7. Incinerate Professional Incineration (Licensed Facility) ContactEHS->Incinerate 8. Document Maintain Disposal Records (Manifests) Incinerate->Document 9.

Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: For a solid spill, carefully sweep the material to avoid creating dust and place it into a sealed container for disposal.[2]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials in a sealed container for disposal as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Regulatory Framework and Institutional Compliance

All disposal activities must be conducted in strict accordance with the regulations set forth by the EPA under RCRA.[11] These regulations govern the generation, transportation, treatment, storage, and disposal of hazardous waste.[5] States may have their own, often more stringent, regulations.[6] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable federal, state, and local laws.

Your institution is considered a hazardous waste generator and is subject to specific regulatory requirements based on the quantity of waste generated.[10] These requirements include obtaining an EPA identification number, using a hazardous waste manifest system for off-site transportation, and ensuring that the waste is sent to a permitted treatment, storage, and disposal facility.[6][10]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the protection of our ecosystem.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.